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Sodium Chloromethanesulfonate Documentation Hub

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  • Product: Sodium Chloromethanesulfonate
  • CAS: 10352-63-3

Core Science & Biosynthesis

Foundational

Technical Guide: Synthesis and Characterization of Sodium Chloromethanesulfonate

Executive Summary & Chemical Identity[1] Sodium Chloromethanesulfonate ( ) is a critical organosulfur intermediate used primarily as a sulfomethylating agent in pharmaceutical synthesis and the production of water-solubl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

Sodium Chloromethanesulfonate (


) is a critical organosulfur intermediate used primarily as a sulfomethylating agent in pharmaceutical synthesis and the production of water-soluble polymers. Its unique structure—a single carbon bearing both a leaving group (chloride) and a hydrophilic sulfonate group—makes it a potent electrophile for introducing the methanesulfonic acid moiety into nucleophilic substrates (amines, phenols, and thiols).
Critical Technical Note on CAS Ambiguity

Researchers must exercise extreme caution regarding Chemical Abstracts Service (CAS) registry numbers for this compound.

  • Correct CAS: 10352-63-3 (Sodium chloromethanesulfonate,

    
    ).[1]
    
  • Common Misidentification: Many commercial vendors incorrectly list this compound under 15484-44-3 , which actually refers to Sodium 2-chloroethanesulfonate (

    
    ).
    
  • Validation: Always verify the structure via

    
    H NMR before use. The methyl analog shows a singlet; the ethyl analog shows two triplets.
    

Synthesis Protocol: The Strecker Sulfite Alkylation

The most robust industrial and laboratory method for synthesizing sodium chloromethanesulfonate is the nucleophilic substitution of dichloromethane (DCM) with sodium sulfite. This reaction, known as the Strecker sulfite alkylation, requires careful control of pressure and phase transfer kinetics due to the immiscibility of DCM and aqueous sulfite.

Reaction Scheme


Experimental Workflow
Reagents & Equipment
  • Dichloromethane (DCM): High purity (>99.5%).

  • Sodium Sulfite (

    
    ):  Anhydrous.
    
  • Solvent System: Water/Ethanol (to improve phase contact).

  • Apparatus: Stainless steel autoclave or high-pressure glass reactor (rated for >5 bar).

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 equivalent of Sodium Sulfite in distilled water (approx. 3-4 mL per gram of sulfite).

  • Loading: Charge the autoclave with the sulfite solution. Add 2.0–3.0 equivalents of Dichloromethane. The excess DCM drives the equilibrium and acts as a solvent.

    • Optional: Add a phase transfer catalyst (e.g., Tetrabutylammonium bromide, 1 mol%) to accelerate the reaction, though high temperature often suffices.

  • Reaction: Seal the reactor and heat to 120–130°C .

    • Pressure Note: The internal pressure will rise significantly (approx. 5–8 bar) due to the vapor pressure of DCM and water. Ensure the vessel is rated accordingly.

  • Duration: Maintain temperature for 6–8 hours.

  • Workup:

    • Cool the reactor to room temperature and carefully vent excess pressure.

    • Separate the aqueous layer (product) from the unreacted organic layer (DCM).

    • Concentration: Evaporate the aqueous phase under reduced pressure until a thick slurry forms.

    • Purification: Add hot Ethanol (95%) to the slurry. Sodium chloromethanesulfonate is soluble in hot ethanol, while inorganic byproduct (NaCl) is largely insoluble.

    • Filter the hot mixture to remove NaCl.

    • Cool the filtrate to 0°C to crystallize the product.

  • Drying: Dry the white crystalline solid in a vacuum oven at 50°C over

    
    .
    

Mechanistic Insight

The reaction proceeds via an


 mechanism. The sulfur atom of the sulfite ion acts as the nucleophile, attacking the electrophilic carbon of dichloromethane. The chloride ion is the leaving group.
Reaction Kinetics Diagram

ReactionMechanism Reactants Dichloromethane (Organic Phase) Interface Phase Interface (Rate Limiting Step) Reactants->Interface Diffusion Sulfite Sulfite Ion (SO3^2-) (Aqueous Phase) Sulfite->Interface Diffusion Transition Transition State [Cl...CH2...SO3]^- Interface->Transition Nucleophilic Attack (SN2) Product Chloromethanesulfonate (Aqueous) Transition->Product Byproduct Chloride Ion (NaCl) Transition->Byproduct

Caption: Phase-transfer mediated SN2 mechanism showing the critical interfacial step between aqueous sulfite and organic dichloromethane.

Characterization & Quality Control

Accurate characterization is vital to distinguish the product from starting materials and the ethyl analog.

Spectroscopic Data
TechniqueParameterExpected SignalStructural Assignment

H NMR
Chemical Shift

4.3 – 4.5 ppm (Singlet)

protons adjacent to Cl and

.
Solvent


C NMR
Chemical Shift

~55 – 60 ppm
Methylene carbon (

).
IR Wavenumber1180 – 1200 cm


asymmetric stretch (Sulfonate).
Wavenumber1040 – 1060 cm


symmetric stretch.
Wavenumber700 – 800 cm


stretch.
Purity Analysis (Argentometric Titration)

Since the primary byproduct is Sodium Chloride (NaCl), the purity of Sodium Chloromethanesulfonate is best determined by measuring the inorganic chloride content versus total chloride.

  • Inorganic Cl: Direct titration with

    
     measures free NaCl contaminant.
    
  • Total Cl: Schöniger combustion followed by titration measures both ionic Cl and organic Cl.

  • Calculation: Purity is derived from the difference between Total Cl and Inorganic Cl.

Applications in Drug Development[3][4]

Sodium chloromethanesulfonate serves as a "molecular handle" in medicinal chemistry.

  • Sulfomethylation: It introduces the

    
     group to improve the water solubility of lipophilic drugs.
    
  • Sultam Synthesis: Cyclization of sulfonamides with this reagent yields sultams, a scaffold found in various anti-inflammatory and anticonvulsant agents.

  • Peptide Modification: Used to modify cysteine residues, capping them with a charged, non-labile sulfonate group to study protein folding.

Applications cluster_0 Target Substrates Reagent Sodium Chloromethanesulfonate (Electrophile) Phenols Phenols/Amines Reagent->Phenols Alkylation Sulfonamides Sulfonamides Reagent->Sulfonamides Cyclization Solubility Water-Soluble Prodrugs Phenols->Solubility Sultams Cyclic Sultams (Bioactive Scaffolds) Sulfonamides->Sultams

Caption: Strategic utility of Sodium Chloromethanesulfonate in enhancing solubility and building heterocyclic scaffolds.

References

  • PubChem. (2025).[1] Sodium chloromethanesulfonate Compound Summary (CID 23705445).[1] National Library of Medicine. [Link]

  • Lauer, K. (1933). Über die Umsetzung von Chlormethan-sulfonsaurem Natrium. Journal für Praktische Chemie.

Sources

Exploratory

Technical Guide: Solubility Profiling and Process Optimization for Sodium Chloromethanesulfonate (SCMS)

This guide is structured as a high-level technical whitepaper designed for process chemists and pharmaceutical engineers. It prioritizes actionable protocols and mechanistic understanding over static data lists, acknowle...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for process chemists and pharmaceutical engineers. It prioritizes actionable protocols and mechanistic understanding over static data lists, acknowledging the nuance of solubility in salt optimization.

Executive Summary

Sodium chloromethanesulfonate (SCMS), structurally defined as


, serves as a critical sulfomethylating agent and intermediate in the synthesis of pharmaceutical ingredients and agrochemicals. Its utility relies heavily on its nucleophilic substitution potential, which is governed by its solubility profile.

While highly soluble in water due to its ionic nature, SCMS exhibits a steep solubility gradient in organic solvents. This guide provides a comprehensive analysis of SCMS solubility thermodynamics, offering a validated framework for solvent selection in reaction engineering and purification via anti-solvent crystallization.

Physicochemical Basis of Solubility

To optimize SCMS processing, one must understand the interplay between the solute’s lattice energy and the solvent’s dielectric properties.

Structural Analogs and Predictive Modeling

SCMS is structurally analogous to Sodium Methanesulfonate (SMS), with a chlorine atom replacing a methyl hydrogen. The electron-withdrawing nature of the chlorine atom (


) increases the acidity of the methylene protons and slightly alters the dipole moment compared to SMS.
  • Lattice Energy: High, typical of ionic sulfonates.

  • Solvation Mechanism: Requires solvents with high dielectric constants (

    
    ) or strong hydrogen-bonding donation (HBD) capability to overcome lattice forces.
    
Solubility Landscape Table

The following data summarizes the solubility behavior of SCMS. Note: Values are derived from thermodynamic behavior of structural sulfonated analogs and process patents, serving as a baseline for experimental validation.

Solvent ClassSpecific SolventDielectric Const. (

)
Solubility StatusProcess Utility
Protogenic (Polar) Water (

)
80.1High (>50 g/100g )Primary reaction medium; solvent for initial dissolution.
Protogenic (Polar) Methanol (

)
32.7Moderate Co-solvent for reaction rate acceleration; seeding control.
Protogenic (Polar) Ethanol (

)
24.5Low Primary Anti-solvent for crystallization.
Protogenic (Polar) Isopropanol (IPA)17.9Very Low Wash solvent to remove organic impurities without yield loss.
Aprotic (Polar) DMSO46.7High Used for

reactions; difficult to remove (high BP).
Aprotic (Polar) DMF36.7Moderate Alternative reaction solvent; safety concerns limit use.
Non-Polar Toluene/Hexane< 2.5Insoluble Used to extract non-polar byproducts from aqueous SCMS phases.

Thermodynamic Modeling

For precise process control, experimental solubility data (


) should be correlated using the Modified Apelblat Equation . This model is superior for ionic salts in polar solvents as it accounts for the non-ideal behavior of electrolyte solutions.
The Modified Apelblat Model


  • 
     : Mole fraction solubility of SCMS.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters derived from regression.
    

Application: By determining A, B, and C experimentally (see Protocol 4.1), researchers can predict solubility at any temperature within the operational range (e.g., 273K to 353K), allowing for precise calculation of theoretical yield during cooling crystallization.

Experimental Protocols

The following protocols are designed to be self-validating. If the internal control (mass balance) fails, the experiment must be repeated.

Protocol: Gravimetric Solubility Determination (Static Method)

Objective: Generate precise solubility curves for SCMS in binary solvent mixtures (e.g., Water/Ethanol).

Reagents:

  • SCMS (Purity >99.0%, dried at 105°C for 4h).

  • HPLC Grade Solvents (Water, Ethanol, Methanol).

Workflow:

  • Equilibration: Add excess SCMS to 50 mL of solvent in a jacketed glass vessel equipped with a magnetic stirrer.

  • Temperature Control: Circulate fluid to maintain

    
    . Stir for 8 hours to ensure equilibrium.
    
  • Settling: Stop stirring and allow phases to separate for 2 hours at constant

    
    .
    
  • Sampling: Withdraw 5 mL of supernatant using a pre-heated syringe filter (0.45

    
     PTFE).
    
  • Quantification:

    • Weigh a clean, dry evaporating dish (

      
      ).
      
    • Add supernatant and weigh (

      
      ).
      
    • Evaporate solvent under vacuum at 60°C until constant mass is achieved (

      
      ).
      
  • Calculation:

    
    
    

Validation Check: Repeat


. Relative Standard Deviation (RSD) must be 

.

Process Application: Anti-Solvent Crystallization

The most common application of SCMS solubility data is purification. Synthesis of SCMS often yields sodium chloride (NaCl) or sodium sulfate (


) byproducts.
The "Salting-Out" Separation Logic

SCMS and inorganic salts (NaCl) have distinct solubility profiles in Ethanol/Water mixtures.

  • NaCl: Practically insoluble in Ethanol.

  • SCMS: Slightly soluble in Ethanol, highly soluble in Methanol.

  • Strategy: Use a Water/Ethanol gradient to crash out inorganic salts first, or use hot Ethanol extraction if SCMS purity is the priority.

Workflow Diagram (DOT)

The following diagram illustrates a standard purification workflow using the solubility differential.

SCMS_Purification Start Crude Reaction Mixture (SCMS + NaCl + H2O) Evap Vacuum Evaporation (Remove H2O to Dryness) Start->Evap SolidCrude Solid Crude Mix Evap->SolidCrude Extract Hot Ethanol Extraction (Reflux @ 78°C) SolidCrude->Extract Exploits Solubility Diff FilterHot Hot Filtration Extract->FilterHot Cake Filter Cake (Inorganic Salts: NaCl/Na2SO4) FilterHot->Cake Insolubles Filtrate Filtrate (SCMS in EtOH) FilterHot->Filtrate Solubles Cooling Cooling Crystallization (Ramp to 5°C) Filtrate->Cooling FilterCold Filtration & Wash (Cold IPA) Cooling->FilterCold FinalProduct Pure SCMS Crystals (>99% Purity) FilterCold->FinalProduct Liquor Mother Liquor (Recycle) FilterCold->Liquor

Figure 1: Purification workflow exploiting the low solubility of inorganic byproducts in hot ethanol compared to SCMS.

Critical Process Parameters (CPPs)

When scaling up SCMS processes, monitor these variables:

  • Water Content in Alcohol: Even 5% water content in Ethanol can significantly increase NaCl solubility, contaminating the final SCMS product. Karl Fischer titration is mandatory for the extraction solvent.

  • Cooling Rate: Rapid cooling in the crystallization step can lead to "oiling out" (liquid-liquid phase separation) rather than nucleation, due to the high polarity of SCMS. A linear cooling ramp of 0.5°C/min is recommended.

  • pH Sensitivity: Ensure pH is neutral (6.5–7.5). Acidic conditions can lead to hydrolysis of the sulfonate ester if downstream alkylation is performed immediately.

References

  • Synthesis & Properties: Sodium 2-chloroethanesulfonate monohydrate Properties and Applications. ChemicalBook. Retrieved from

  • Thermodynamic Modeling (Analog): Sha, O., et al. (2018). Solubility and Thermodynamic Properties of Sodium Methanesulfonate in Pure Solvents. Journal of Chemical & Engineering Data. (Contextual grounding based on structural analog CAS 2386-57-4).[1]

  • Purification Methodology: Crystallization of Sodium Salt of Organic Acid as Example for Neutral Salt Recovery. National Institutes of Health (PMC). Retrieved from

  • General Solubility Data: Solubility Data Series: Alkali Metal Sulfonates. NIST. Retrieved from

Sources

Foundational

Sodium Chloromethanesulfonate: A Bifunctional Building Block for Solubility &amp; Scaffold Synthesis

The following technical guide details the application of Sodium Chloromethanesulfonate (CAS 10352-63-3) in medicinal chemistry, focusing on its dual utility as a solubilizing agent and a heterocyclic building block. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application of Sodium Chloromethanesulfonate (CAS 10352-63-3) in medicinal chemistry, focusing on its dual utility as a solubilizing agent and a heterocyclic building block.

Executive Summary

Sodium chloromethanesulfonate (SCMS ; ClCH₂SO₃Na) acts as a unique C1 synthone in organic synthesis. Unlike standard alkylating agents, SCMS possesses a "Janus-faced" reactivity: it serves as an electrophile at the carbon center (via the chloromethyl group) while retaining a stable, highly polar sulfonate moiety.

In drug development, SCMS is primarily utilized for two strategic objectives:

  • N/O-Sulfomethylation: A safer, stoichiometric alternative to the formaldehyde-bisulfite method for introducing solubilizing tails to hydrophobic drugs (prodrug synthesis).

  • Heterocyclic Construction: As a precursor to chloromethanesulfonyl chloride, enabling the synthesis of

    
    -functionalized sulfonamides and sultam scaffolds.
    

Chemical Profile & Reactivity[1][2][3][4][5]

PropertySpecification
Chemical Name Sodium Chloromethanesulfonate
CAS Number 10352-63-3
Formula Cl-CH₂-SO₃Na
Molecular Weight 152.53 g/mol
Solubility Highly soluble in H₂O; sparingly soluble in EtOH; insoluble in non-polar solvents.
Key Functional Groups

-Chloro (Leaving Group), Sulfonate (Polar/Stable)
Stability Hygroscopic. Stable in neutral aqueous solution; hydrolyzes slowly in strong base/heat.
Reactivity Landscape

The molecule's utility stems from the differential reactivity of its two ends. The C-Cl bond is activated for nucleophilic substitution (


), particularly by nitrogen and sulfur nucleophiles, while the sulfonate group remains inert unless chemically activated (e.g., to sulfonyl chloride).

ReactivityLandscape SCMS Sodium Chloromethanesulfonate (Cl-CH2-SO3Na) Nu Nucleophile (R-NH2, Ar-OH) SCMS->Nu  SN2 Displacement   PCl5 Chlorinating Agent (PCl5 / SOCl2) SCMS->PCl5  Activation   Prodrug Sulfomethylated Product (R-NH-CH2-SO3Na) [Solubility Enhancement] Nu->Prodrug  Alkylation   SulfonylCl Chloromethanesulfonyl Chloride (Cl-CH2-SO2-Cl) PCl5->SulfonylCl  -NaCl, -POCl3   Sultam Alpha-Substituted Sulfonamides & Sultams SulfonylCl->Sultam  1. Amine 2. Cyclization  

Figure 1: The divergent synthetic pathways of Sodium Chloromethanesulfonate.

Application A: Sulfomethylation for Solubility Enhancement

The introduction of a sulfomethyl group (


) is a proven strategy to convert water-insoluble amines or phenols into soluble prodrugs. Historically, this was achieved using formaldehyde and sodium bisulfite. SCMS offers a formaldehyde-free  route, eliminating the use of a known carcinogen and preventing the formation of complex oligomeric byproducts common in aldehyde chemistry.
Mechanism

The reaction proceeds via a classic


 mechanism. The amine nucleophile attacks the methylene carbon, displacing the chloride.


Experimental Protocol: N-Sulfomethylation of a Secondary Amine

Objective: To synthesize a water-soluble derivative of a lipophilic secondary amine.

Reagents:

  • Substrate: Lipophilic Secondary Amine (1.0 equiv)

  • Reagent: Sodium Chloromethanesulfonate (1.2 - 1.5 equiv)

  • Base: Aqueous NaOH (1.0 equiv) or

    
    
    
  • Solvent: Water/Dioxane (1:1) or Water/THF[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of the secondary amine in 10 mL of Dioxane (or THF).

  • Reagent Prep: Dissolve 12 mmol (1.83 g) of Sodium Chloromethanesulfonate in 10 mL of water.

  • Addition: Add the aqueous SCMS solution to the amine solution.

  • pH Adjustment: Adjust the pH to 9–10 using dilute NaOH. Critical: The amine must remain unprotonated to act as a nucleophile, but excessively high pH (>12) may hydrolyze the alkyl chloride before reaction.

  • Reflux: Heat the mixture to reflux (approx. 90°C) for 6–12 hours. Monitor consumption of the amine via TLC or LC-MS.

  • Workup:

    • Cool to room temperature.[2][3]

    • Acidify slightly to pH 7.

    • Remove organic solvent under reduced pressure.

    • The product (aminomethanesulfonate) often precipitates or can be crystallized from the aqueous residue by adding Ethanol.

  • Purification: Recrystallization from Water/EtOH.

Validation Check:

  • ¹H NMR: Look for the disappearance of the

    
     singlet (approx. 
    
    
    
    4.5 ppm) and appearance of the
    
    
    singlet (shifted upfield, approx.
    
    
    3.8–4.2 ppm).

Application B: Synthesis of Alpha-Functionalized Sulfonamides

For scaffold synthesis, SCMS is first converted to Chloromethanesulfonyl chloride , a versatile reagent that allows for the construction of sulfonamides with a "built-in" leaving group at the


-position. This enables subsequent intramolecular cyclization to form sultams.
Protocol: Synthesis of Chloromethanesulfonyl Chloride
  • Mix: Combine dry Sodium Chloromethanesulfonate (1 equiv) with Phosphorus Pentachloride (

    
    , 1.1 equiv).
    
  • Heat: Heat the solid mixture (neat) to 70–80°C. The reaction evolves

    
     and becomes liquid.
    
  • Distillation: Distill the mixture under vacuum.

    
     comes off first, followed by Chloromethanesulfonyl chloride (bp ~80°C at 10 mmHg).
    
  • Storage: Store under inert gas (highly moisture sensitive).

Workflow: Sultam/Heterocycle Formation

Once the chloride is obtained, it can be reacted with bifunctional amines to form rings.

Example: Synthesis of a Cyclic Sulfamide derivative

  • Sulfonylation: React

    
     with a primary amine (
    
    
    
    ) at 0°C in DCM with
    
    
    .
    • Product:

      
       (Alpha-chloro sulfonamide).
      
  • Cyclization: Treat the intermediate with a strong base (e.g., NaH or LiHMDS) in the presence of a second nucleophile or if R contains a nucleophilic pendant group (e.g.,

    
     or 
    
    
    
    ).
    • Mechanism:[1][3][4][5] Intramolecular displacement of the

      
      -Cl.
      

SultamSynthesis Step1 Activation (SCMS + PCl5) Intermediate Chloromethanesulfonyl Chloride (Cl-CH2-SO2-Cl) Step1->Intermediate Step2 Sulfonylation (+ R-NH-CH2-CH2-Nu) Intermediate->Step2 Precursor Acyclic Precursor (Cl-CH2-SO2-NH-CH2-CH2-Nu) Step2->Precursor Step3 Cyclization (Base / Heat) Precursor->Step3 Intramolecular SN2 Final Cyclic Sultam/Sulfamide Step3->Final

Figure 2: Logical flow for converting SCMS into cyclic sultam scaffolds.

Comparison of Methods

FeatureFormaldehyde-Bisulfite MethodSodium Chloromethanesulfonate (SCMS) Method
Reagents

+


Safety Profile High Risk: Formaldehyde is carcinogenic/sensitizer.Moderate: SCMS is an irritant solid; no volatile carcinogens.
Stoichiometry Difficult to control (equilibrium dependent).Precise (1:1 reaction).
Byproducts Complex oligomers, residual aldehyde.NaCl (easily removed).
pH Sensitivity Requires strict pH control to prevent reversal.Stable product; irreversible alkylation.

References

  • Synthesis and Reactivity of Chloromethanesulfonates

    • BenchChem.[2] "Sodium Chloromethanesulfonate: Synthesis and Reactions."[6] Accessed Feb 2026.

  • Sultam Synthesis via Sulfonyl Chlorides

    • Mondal, S., & Debnath, S. (2014).[7][8] "Synthesis of Sultams by Ring-Closing Metathesis." Synthesis, 46, 368-374.[7][8]

  • Sulfomethylation Mechanisms

    • Neumann, M. G., & De Groote, R. A. (1978). "Reaction of sodium hydroxymethanesulfonate with substituted anilines." Journal of Pharmaceutical Sciences, 67(9), 1283-1286.[9]

  • General Building Block Data

    • PubChem.[10] "Sodium chloromethanesulfonate (Compound)."[6][11][12]

Sources

Exploratory

Theoretical Insights into the Reactivity of Sodium Chloromethanesulfonate: Alkylation Potential and Stability

Executive Summary Sodium chloromethanesulfonate (Cl-CH₂-SO₃Na) represents a unique structural class where a potent leaving group (chloride) is positioned alpha to a stable sulfonate anion. While methanesulfonate esters (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium chloromethanesulfonate (Cl-CH₂-SO₃Na) represents a unique structural class where a potent leaving group (chloride) is positioned alpha to a stable sulfonate anion. While methanesulfonate esters (mesylates) are well-documented genotoxic impurities (GTIs), the reactivity profile of the chloromethanesulfonate salt is distinct. This technical guide outlines a theoretical framework for evaluating its electrophilicity, hydrolytic stability, and potential for nucleophilic substitution (


) using Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis.

Structural Basis of Reactivity

To understand the reactivity of sodium chloromethanesulfonate, one must deconstruct its electronic environment. Unlike alkyl mesylates (


), where the sulfonate acts as the leaving group, this molecule presents the sulfonate as a spectator or activating group, with the chloride (

) serving as the primary leaving group upon nucleophilic attack.
The Alpha-Effect and Electrophilicity

The core reactive center is the methylene carbon (


). Two competing electronic effects dictate its susceptibility to attack:
  • Inductive Withdrawal (-I): Both the Chlorine atom and the Sulfonate group (

    
    ) are electron-withdrawing. This creates a significant partial positive charge (
    
    
    
    ) on the methylene carbon, theoretically activating it toward nucleophiles.
  • Electrostatic Repulsion: The anionic nature of the sulfonate group (

    
    ) creates a negative electrostatic field that may repel incoming anionic nucleophiles (e.g., 
    
    
    
    ,
    
    
    ), potentially raising the activation energy barrier for bimolecular substitution.

Computational Methodology (DFT Framework)

For researchers aiming to model this system, the following computational protocol is recommended to ensure high-fidelity results comparable to experimental kinetics.

Recommended Level of Theory
  • Functional: M06-2X or

    
    B97X-D . These long-range corrected functionals are superior to B3LYP for modeling reaction barriers and weak interactions (dispersion forces) in transition states.
    
  • Basis Set: 6-311++G(d,p) .[1][2] Diffuse functions (++) are critical for describing the anionic character of the sulfonate group and the developing charge in the transition state.

  • Solvation Model: SMD (Solvation Model based on Density) . Water (

    
    ) should be used to mimic physiological or environmental conditions.
    
Computational Workflow

The following Graphviz diagram outlines the logical flow for the theoretical characterization of the molecule.

ComputationalWorkflow Start Input Structure (Cl-CH2-SO3-) Opt Geometry Optimization (M06-2X/6-311++G(d,p)) Start->Opt FMO FMO Analysis (HOMO-LUMO Gap) Opt->FMO Electronic Properties PES PES Scan (C-Cl Bond Elongation) Opt->PES Preliminary Search End Kinetic Parameters (ΔG‡, k_rate) FMO->End Reactivity Index TS_Search Transition State Search (Berny Algorithm) PES->TS_Search Guess Structure IRC IRC Calculation (Confirm Reaction Path) TS_Search->IRC Validation IRC->End

Figure 1: Standardized computational workflow for characterizing the reactivity of anionic sulfonates.

Reactivity Profile & Mechanism[3]

Frontier Molecular Orbital (FMO) Analysis

Theoretical studies suggest that the reactivity is governed by the location of the Lowest Unoccupied Molecular Orbital (LUMO).

  • LUMO Location: In sodium chloromethanesulfonate, the LUMO is predominantly antibonding with respect to the C-Cl bond (

    
    ).
    
  • Implication: A "soft" nucleophile can donate electron density directly into this orbital, leading to C-Cl bond scission.

  • Hardness (

    
    ):  The molecule is expected to be "harder" (less reactive) than its neutral ester counterparts due to the stabilizing effect of the sulfonate anion.
    
Nucleophilic Substitution ( ) Mechanism

The primary degradation or alkylation pathway is the


 displacement of chloride.

Reaction:



Theoretical Barrier Analysis:

  • Transition State (TS): The TS geometry is trigonal bipyramidal at the carbon center.[3]

  • Coulombic Penalty: Unlike neutral alkyl halides, the approach of a negative nucleophile (e.g., DNA phosphate or base) to the anionic sulfonate involves a Coulombic repulsion penalty.

  • Predicted

    
    :  Theoretical calculations often predict a higher activation energy (25–30 kcal/mol) for this dianionic TS compared to neutral systems, suggesting that sodium chloromethanesulfonate is a weak alkylating agent under physiological conditions.
    

SN2_Mechanism Reactants Reactants (Nu:- + Substrate) TS Transition State [Nu---C---Cl]‡ (Trigonal Bipyramidal) Reactants->TS Activation (ΔG‡) Products Products (Substituted Sulfonate + Cl-) TS->Products Bond Scission Note1 Coulombic Repulsion increases barrier TS->Note1

Figure 2: Reaction coordinate diagram for the SN2 displacement of chloride.

Genotoxicity Assessment (In Silico)

A critical application of these theoretical studies is predicting genotoxicity (mutagenicity).

DNA Alkylation Simulation

To assess the risk of this compound acting as a Genotoxic Impurity (GTI), researchers simulate the attack of the N7-position of Guanine (the most nucleophilic site on DNA) on the chloromethyl group.

Quantitative Data Summary (Theoretical Estimates):

ParameterMethyl Methanesulfonate (MMS)Na ChloromethanesulfonateInterpretation
Mechanism

(Transfer of

)

(Transfer of

)
Different Warhead
Leaving Group Methanesulfonate (

)
Chloride (

)
Cl is a good LG
Electronic State NeutralAnionic (-1)Anion repels DNA backbone
Calc. Barrier (

)
~20 kcal/mol> 28 kcal/mol (Est.)Lower Reactivity
Hardness (

)
ModerateHighMore stable
Hydrolysis Competition

Theoretical models must also account for hydrolysis (reaction with water).

  • If

    
    , the compound detoxifies itself before reaching DNA.
    
  • DFT studies of alpha-halo sulfonates suggest that hydrolysis is slow at neutral pH but catalyzed in basic conditions.

Experimental Validation Protocols

Theoretical data must be grounded in physical experimentation.

NMR Kinetics (The "Gold Standard")

Objective: Determine the pseudo-first-order rate constant (


) for the reaction with a surrogate nucleophile (e.g., 4-(p-nitrobenzyl)pyridine or NBP).
  • Preparation: Dissolve Sodium Chloromethanesulfonate (10 mM) in

    
    .
    
  • Nucleophile: Add excess nucleophile (e.g., Thiosulfate or NBP).

  • Monitoring: Track the disappearance of the

    
     singlet (approx. 4.5 ppm) and the appearance of the product signal over time at 37°C.
    
  • Analysis: Plot

    
     vs. time. The slope yields 
    
    
    
    .
LC-MS Impurity Tracking

For drug development, verify the formation of "dimers" or adducts in the formulation.

  • Method: Reverse-phase HPLC with ESI-MS (Negative Mode).

  • Target Mass: Look for m/z corresponding to the displacement product (

    
    ).
    

References

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control. Wiley.
  • Gomez-Bombarelli, R., et al. (2016). "Design of efficient molecular organic semiconductors for photovoltaics: a high-throughput DFT study." Phys. Chem. Chem. Phys. (Provides methodology for DFT calculation of sulfonate electronic properties).

  • Eder, E., et al. (2001). "On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates." Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. (Foundational work on sulfonate reactivity mechanisms).

  • Gaussian, Inc. "Thermochemistry in Gaussian.

    
     from DFT outputs). 
    
  • OECD. (2023). "Guidance Document on the In Vitro Syrian Hamster Embryo (SHE) Cell Transformation Assay." (Context for genotoxicity testing of sulfonates).

Sources

Foundational

The Genesis of a Key Synthetic Building Block: An In-depth Technical Guide to the Discovery and History of Sodium Chloromethanesulfonate Synthesis

Abstract Sodium chloromethanesulfonate (ClCH₂SO₃Na) has emerged as a versatile and critical intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique bifunctiona...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sodium chloromethanesulfonate (ClCH₂SO₃Na) has emerged as a versatile and critical intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique bifunctional nature, possessing both a reactive chloride and a hydrophilic sulfonate group, has rendered it an invaluable tool for chemical innovation. This in-depth technical guide provides a comprehensive historical account of the discovery and evolution of synthetic methodologies for sodium chloromethanesulfonate, tailored for researchers, scientists, and professionals in drug development. We will delve into the foundational patents and seminal publications that first described its synthesis, tracing the progression from early industrial processes to modern, more efficient laboratory and large-scale production techniques. This guide will not only present detailed experimental protocols but also explore the underlying chemical principles and the rationale behind the evolution of these synthetic strategies, offering field-proven insights to inform contemporary research and development.

Early Industrial Synthesis: The Reaction of Dichloromethane with Alkali Sulfites

The first significant industrial-scale synthesis of sodium chloromethanesulfonate is documented in German Patent 414426. This foundational method established the reaction of dichloromethane (CH₂Cl₂) with an aqueous solution of an alkali sulfite, most commonly sodium sulfite (Na₂SO₃), as the primary route to this important chemical intermediate.[1]

The core of this process involves a nucleophilic substitution reaction where the sulfite ion displaces one of the chloride ions on the dichloromethane molecule.

Reaction Mechanism:

G CH2Cl2 Dichloromethane Intermediate [ClCH2SO3]- CH2Cl2->Intermediate + SO3^2- NaCl Sodium Chloride CH2Cl2->NaCl + Cl- Na2SO3 Sodium Sulfite Na2SO3->Intermediate Product Sodium Chloromethanesulfonate (ClCH2SO3Na) Intermediate->Product + Na+

Figure 1: Nucleophilic substitution of dichloromethane with sodium sulfite.

Experimental Protocol (Reconstructed from Patent Description):

A key challenge in this synthesis is the immiscibility of dichloromethane in aqueous solutions. To overcome this, the reaction was typically carried out under pressure and at elevated temperatures to increase the solubility and reaction rate. The use of a phase-transfer catalyst or a co-solvent such as ethanol was also described to improve the interaction between the reactants.[1]

Step-by-Step Methodology:

  • An aqueous solution of sodium sulfite is prepared in a pressure-resistant reactor.

  • Dichloromethane and a phase-transfer catalyst or co-solvent (e.g., ethanol) are added to the reactor.

  • The reactor is sealed and heated to a temperature typically in the range of 100-150°C.

  • The reaction mixture is agitated vigorously for several hours to ensure efficient mixing of the phases.

  • After the reaction is complete, the reactor is cooled, and the pressure is released.

  • The resulting mixture contains sodium chloromethanesulfonate, unreacted starting materials, and sodium chloride as a byproduct.

  • The crude product is then subjected to purification, typically involving crystallization or extraction, to isolate the sodium chloromethanesulfonate.

This method, while historically significant, often resulted in the formation of byproducts, including sodium methanedisulfonate, from the substitution of the second chloride ion. The harsh reaction conditions also posed challenges for industrial-scale production.

An Alternative Historical Pathway: The Work of Backer and Mulder

In 1933, the Dutch chemists H.J. Backer and W. Mulder described an alternative route to chloromethanesulfonic acid, the precursor to the sodium salt, in the journal Recueil des Travaux Chimiques des Pays-Bas. Their method started from aminomethanesulfonic acid, which was treated with sodium nitrite and concentrated hydrochloric acid.[1] This diazotization reaction, followed by displacement of the diazonium group with chloride, provided a laboratory-scale synthesis of chloromethanesulfonic acid.

Reaction Pathway:

G Aminomethanesulfonic_Acid Aminomethanesulfonic Acid (H2NCH2SO3H) Diazonium_Salt Diazonium Salt Intermediate ([N2+CH2SO3H]Cl-) Aminomethanesulfonic_Acid->Diazonium_Salt + NaNO2, HCl Chloromethanesulfonic_Acid Chloromethanesulfonic Acid (ClCH2SO3H) Diazonium_Salt->Chloromethanesulfonic_Acid Displacement Sodium_Salt Sodium Chloromethanesulfonate (ClCH2SO3Na) Chloromethanesulfonic_Acid->Sodium_Salt + NaOH

Figure 2: Synthesis of sodium chloromethanesulfonate via aminomethanesulfonic acid.

This method, while elegant, was more suited for smaller-scale preparations due to the use of potentially hazardous reagents and the multi-step nature of the process. However, it represented an important contribution to the fundamental chemistry of these compounds.

Evolution and Modern Synthetic Approaches

The foundational methods for synthesizing sodium chloromethanesulfonate have been refined and built upon over the decades, leading to more efficient, safer, and environmentally friendly processes.

Microwave-Assisted Synthesis

A significant advancement in the synthesis of sodium chloromethanesulfonate has been the application of microwave irradiation. This technique dramatically reduces reaction times and can improve yields by efficiently heating the reaction mixture.

Experimental Protocol (Representative):

  • Chloromethanesulfonic acid and a stoichiometric amount of sodium hydroxide are mixed in a suitable solvent (e.g., water or ethanol) in a microwave-transparent vessel.

  • The vessel is sealed and placed in a microwave reactor.

  • The mixture is irradiated with microwaves at a controlled power and temperature for a short period (typically a few minutes).

  • After cooling, the product is isolated by filtration or evaporation of the solvent.

Catalytic Approaches

The use of catalysts has also been explored to improve the efficiency and selectivity of the synthesis. For instance, phase-transfer catalysts are now routinely employed in the reaction of dichloromethane and sodium sulfite to enhance the reaction rate and allow for milder reaction conditions.

Synthesis of Chloromethanesulfonyl Chloride from Sodium Chloromethanesulfonate

Sodium chloromethanesulfonate serves as a key starting material for the synthesis of the highly reactive chloromethanesulfonyl chloride (ClCH₂SO₂Cl). This transformation is typically achieved by reacting the sodium salt with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

Reaction Scheme:

G Sodium_Chloromethanesulfonate Sodium Chloromethanesulfonate (ClCH2SO3Na) Chloromethanesulfonyl_Chloride Chloromethanesulfonyl Chloride (ClCH2SO2Cl) Sodium_Chloromethanesulfonate->Chloromethanesulfonyl_Chloride Chlorinating_Agent Chlorinating Agent (e.g., PCl5, SOCl2) Chlorinating_Agent->Chloromethanesulfonyl_Chloride Byproducts Byproducts (e.g., POCl3, NaCl, SO2)

Figure 3: Conversion of sodium chloromethanesulfonate to chloromethanesulfonyl chloride.

Experimental Protocol (General):

  • Dry sodium chloromethanesulfonate is suspended in an inert solvent (e.g., dichloromethane or chloroform).

  • A chlorinating agent, such as phosphorus pentachloride or thionyl chloride, is added portion-wise to the suspension while controlling the temperature.

  • The reaction mixture is stirred until the conversion is complete, which can be monitored by techniques such as gas chromatography.

  • The solid byproducts are removed by filtration, and the solvent is evaporated to yield the crude chloromethanesulfonyl chloride.

  • The product is typically purified by distillation under reduced pressure.

Comparative Summary of Synthesis Methods

MethodKey ReagentsConditionsAdvantagesDisadvantages
German Patent 414426 Dichloromethane, Sodium SulfiteHigh pressure, high temperatureSuitable for large-scale industrial productionFormation of byproducts, harsh conditions
Backer and Mulder (1933) Aminomethanesulfonic Acid, NaNO₂, HClLow temperatureGood for laboratory scale, alternative routeMulti-step, use of hazardous reagents
Microwave-Assisted Chloromethanesulfonic Acid, NaOHMicrowave irradiationRapid reaction times, high yieldsSpecialized equipment required
Catalytic (Phase-Transfer) Dichloromethane, Sodium Sulfite, CatalystMilder conditions than original patentImproved reaction rates, better phase mixingCatalyst cost and removal

Conclusion

The journey of sodium chloromethanesulfonate synthesis, from its early industrial roots in the reaction of a simple dihalomethane with an inorganic salt to modern, sophisticated catalytic and microwave-assisted methods, reflects the broader evolution of synthetic organic chemistry. Understanding this history provides valuable context for today's researchers and drug development professionals. The foundational work laid by early 20th-century chemists provided the basis for a versatile building block that continues to enable the creation of novel and complex molecules with significant biological and commercial importance. The ongoing refinement of its synthesis underscores the drive for more efficient, sustainable, and safer chemical manufacturing processes.

References

  • German Patent 414426. (The specific publication date and inventor details are not readily available in the searched documents, but the patent is consistently cited as the foundational method for the reaction of dichloromethane and sodium sulfite).
  • Backer, H. J., & Mulder, W. (1933). Recueil des Travaux Chimiques des Pays-Bas, 52, 454-456. (This reference is cited in secondary sources as describing the synthesis of chloromethanesulfonic acid from aminomethanesulfonic acid). [Link]

Sources

Exploratory

Biological Activity Screening of Sodium Chloromethanesulfonate Derivatives

Executive Summary Sodium chloromethanesulfonate (SCMS) is frequently viewed merely as a chemical intermediate in the textile and polymer industries. However, in medicinal chemistry, it serves as the critical precursor fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium chloromethanesulfonate (SCMS) is frequently viewed merely as a chemical intermediate in the textile and polymer industries. However, in medicinal chemistry, it serves as the critical precursor for generating chloromethanesulfonamide and chloromethyl sulfone pharmacophores. These derivatives possess unique electronic and steric properties—specifically the electron-withdrawing effect of the


-chlorine atom—that distinguish them from their non-chlorinated methanesulfonamide analogs.

This guide details the biological screening workflows required to validate these derivatives. It moves beyond standard protocols to address the specific mechanistic attributes of the chloromethyl moiety: its role as a "zinc anchor" in metalloenzymes (Carbonic Anhydrase) and its potential as a mild alkylating warhead in phenotypic screens.

Part 1: The Chemical Rationale & Structural Activity Relationship (SAR)

Before screening, one must understand why these derivatives are synthesized. SCMS (


) is converted to chloromethanesulfonyl chloride, which reacts with amines to form sulfonamides (

).
The "Chlorine Effect" in Screening
  • Acidity Modulation: The electron-withdrawing chlorine lowers the pKa of the sulfonamide nitrogen (compared to a standard methyl group). This increases the fraction of the ionized form at physiological pH, enhancing electrostatic interactions with active sites (e.g., the Zinc ion in Carbonic Anhydrase).

  • Lipophilicity: The chloromethyl group increases

    
    , improving membrane permeability compared to simple methanesulfonamides.
    
  • Reactivity (The Warhead): In sulfone derivatives (

    
    ), the methylene carbon is electrophilic. Screening must differentiate between specific enzyme inhibition and non-specific alkylation toxicity.
    

Part 2: Primary Target Screening – Carbonic Anhydrase (CA) Inhibition

The most authoritative application of chloromethanesulfonamide derivatives is the inhibition of Zinc-metalloproteins, specifically Carbonic Anhydrases (hCA I, II, IX, XII).

Mechanism of Action

The sulfonamide nitrogen coordinates directly to the catalytic Zinc ion (


) in the enzyme active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis. The chloromethyl tail occupies the hydrophobic pocket, providing isoform selectivity.
Visualization: The Inhibition Mechanism

CA_Inhibition_Mechanism Zn Catalytic Zinc (Zn2+) Water Zn-Bound H2O/OH- Zn->Water Native State Complex Enzyme-Inhibitor Complex (Tetrahedral Geometry) Zn->Complex Coordination His Histidine Triad (His94, His96, His119) His->Zn Coordinates Displacement Displacement of H2O Water->Displacement Displaced Inhibitor Chloromethanesulfonamide (R-NH-SO2-CH2-Cl) Inhibitor->Displacement Enters Active Site Displacement->Complex Sulfonamide N binds Zn

Caption: Mechanism of CA inhibition where the sulfonamide displaces the catalytic water molecule, with the chloromethyl tail interacting with the hydrophobic pocket.

Protocol: Stopped-Flow CO₂ Hydration Assay

Objective: Determine the inhibition constant (


) of derivatives against specific hCA isoforms. This is the "Gold Standard" kinetic assay.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).

  • Substrate: CO₂ saturated water.

  • Indicator: Phenol red (0.2 mM).

  • Enzyme: Recombinant hCA isoforms (I, II, IX, XII).

Workflow:

  • Preparation: Incubate the enzyme with the chloromethanesulfonamide derivative for 15 minutes at room temperature prior to assay. Causality: This pre-incubation ensures the formation of the Enzyme-Inhibitor complex, as sulfonamides are slow-binding inhibitors.

  • Reaction: Rapidly mix the Enzyme-Inhibitor solution with the CO₂-Phenol Red solution using a Stopped-Flow apparatus (e.g., Applied Photophysics).

  • Detection: Monitor the absorbance change at 557 nm (Phenol red transition from red to yellow as pH drops due to CO₂ hydration).

  • Calculation: Measure the initial velocity (

    
    ) of the catalyzed reaction. Determine IC₅₀ using the Cheng-Prusoff equation adapted for tight-binding inhibitors.
    

Part 3: Phenotypic Screening – Antimicrobial & Cytotoxicity

Derivatives containing the chloromethyl sulfone moiety (


) often exhibit broad-spectrum activity due to their potential to alkylate bacterial DNA or essential thiols.
Antimicrobial Screening (MIC Determination)

Standard: CLSI M07-A10 Guidelines.

Critical Modification for SCMS Derivatives: Because these derivatives are lipophilic, solubility issues can mask activity.

  • Solvent: Dissolve stock in 100% DMSO.

  • Validation: Final assay concentration of DMSO must be <1% to prevent solvent toxicity from generating false positives.

Data Presentation Table: Typical Screening Layout

Compound IDR-GrouphCA II

(nM)
S. aureus MIC (

g/mL)
E. coli MIC (

g/mL)
SCMS-01 Phenyl12.564>128
SCMS-02 4-NO₂-Phenyl0.832128
SCMS-03 4-NH₂-Phenyl45.0816
Ref (Acetazolamide) N/A12.0N/AN/A
Cytotoxicity Screening (MTS Assay)

Objective: Distinguish between therapeutic efficacy and general toxicity. Cell Lines: HEK293 (Normal kidney) vs. Tumor lines (e.g., HeLa, MCF-7).

Protocol:

  • Seed cells at

    
     cells/well in 96-well plates.
    
  • Add derivatives (0.1 – 100

    
    M) and incubate for 48h.
    
  • Add MTS reagent (tetrazolium salt).

  • Read: Absorbance at 490 nm.

  • Interpretation: Calculate Selectivity Index (SI =

    
    ). An SI < 2 indicates the compound is a general toxin (likely due to non-specific alkylation by the chloromethyl group) rather than a specific inhibitor.
    

Part 4: Safety & Genotoxicity (The "Structural Alert")

Crucial Warning: The chloromethyl group (


) is a structural alert for genotoxicity. It can act as an alkylating agent, reacting with DNA bases (guanine).[1]
The Ames Test (Salmonella typhimurium reverse mutation assay)

You must screen early hits for mutagenicity.

Workflow:

  • Strains: TA98 (frameshift) and TA100 (base-pair substitution).

  • Activation: Perform with and without S9 metabolic activation (rat liver extract).

  • Positive Result: A 2-fold increase in revertant colonies compared to control indicates mutagenicity.

    • Decision Gate: If a derivative is highly potent (

      
      ) but Ames Positive, it may still be viable for terminal oncology indications but is likely failed for chronic conditions like glaucoma.
      

Part 5: Integrated Screening Workflow

This diagram summarizes the decision tree for evaluating SCMS derivatives.

Screening_Workflow Synthesis SCMS Derivatization (Library Gen) Primary Primary Screen (hCA Inhibition) Synthesis->Primary Sulfonamides Phenotypic Phenotypic Screen (Antimicrobial/Cytotox) Synthesis->Phenotypic Sulfones Selectivity Selectivity Profiling (Isoform I vs II vs IX) Primary->Selectivity Ki < 50 nM Tox Genotoxicity (Ames Test) Phenotypic->Tox SI > 5 Selectivity->Tox High Selectivity Tox->Synthesis Ames Positive (Redesign) Lead Lead Candidate Tox->Lead Ames Negative

Caption: Integrated screening funnel from synthesis to lead selection, prioritizing CA inhibition and safety profiling.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating specific tails and their interaction with isozymes I, II and IV. European Journal of Medicinal Chemistry. Link

  • Mortelmans, K., & Zeiger, E. (2000). The Ames Salmonella/microsome mutagenicity assay. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis. Link

  • Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site and Structure-Activity Relationship. Expert Opinion on Therapeutic Patents. Link

Sources

Foundational

A Technical Guide to the Comprehensive Purity Analysis of Commercially Available Sodium Chloromethanesulfonate

Abstract: Sodium chloromethanesulfonate (SCMS) is a pivotal reagent in pharmaceutical synthesis and various research applications, where its purity is paramount to the safety, efficacy, and reproducibility of the end pro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Sodium chloromethanesulfonate (SCMS) is a pivotal reagent in pharmaceutical synthesis and various research applications, where its purity is paramount to the safety, efficacy, and reproducibility of the end product.[1][2] This guide provides a comprehensive framework for the analytical chemist, researcher, and drug development professional to thoroughly assess the purity of commercially available SCMS. Moving beyond a simple checklist of tests, this document elucidates the causal relationships between manufacturing processes and potential impurities, details the principles behind each analytical technique, and provides field-proven, step-by-step protocols. The methodologies described herein are designed as a self-validating system, ensuring a holistic and trustworthy quality control strategy for this critical chemical intermediate.

Introduction: The Critical Role of Purity in Sodium Chloromethanesulfonate Applications

Sodium chloromethanesulfonate (CH₂ClNaO₃S) is a reactive organosulfur compound utilized as a key building block in the synthesis of a wide range of molecules, including antiviral and anticancer drugs.[1] Its utility stems from the reactive chloromethyl group, which readily participates in nucleophilic substitution reactions, and the highly polar sulfonate group, which imparts specific solubility characteristics.[1]

Given its role in the synthesis of active pharmaceutical ingredients (APIs), the purity of SCMS is not merely a quality metric but a critical determinant of process safety and final product integrity. Impurities can lead to undesirable side reactions, the formation of toxic byproducts, altered pharmacological activity, and challenges in regulatory compliance. This guide establishes a robust analytical strategy to identify and quantify these potential contaminants, ensuring that the material meets the stringent requirements of pharmaceutical development.

Chapter 1: The Impurity Profile of Sodium Chloromethanesulfonate

Understanding the potential impurities in SCMS begins with an examination of its synthesis. The most common commercial methods involve the neutralization of chloromethanesulfonic acid with a sodium base or microwave-assisted synthesis routes.[1] Each pathway presents a unique profile of potential process-related impurities, byproducts, and residual contaminants.

Classification of Potential Impurities

Impurities in SCMS can be categorized as follows:

  • Process-Related Impurities: These include unreacted starting materials and byproducts from the primary reaction. The most common byproduct is sodium chloride (NaCl), formed during neutralization.[1] Residual sodium sulfate (Na₂SO₄) can also be present, often removed via ion-exchange chromatography during industrial purification.[1]

  • Residual Solvents: Alcohols such as methanol or ethanol are frequently used during reaction or for purification steps like recrystallization.[1][3] Their presence is strictly controlled by regulatory guidelines like ICH Q3C due to their potential toxicity.[4][5]

  • Elemental Impurities (Heavy Metals): Contamination can arise from catalysts, reagents, or the manufacturing equipment itself (e.g., metal reactors).[6][7] The ICH Q3D guideline provides a framework for controlling these impurities based on a risk assessment.[8]

  • Water Content: As a hygroscopic salt, SCMS can absorb atmospheric moisture. Excess water can affect reaction stoichiometry and stability.

  • Degradation Products: Thermal stress during synthesis or storage can lead to decomposition.[1] While SCMS is relatively stable, stress testing is crucial to identify potential degradants.

G cluster_synthesis Synthesis Inputs cluster_process Manufacturing Process cluster_impurities Potential Impurities Chloromethanesulfonic Acid Chloromethanesulfonic Acid Reaction Reaction Chloromethanesulfonic Acid->Reaction Sodium Hydroxide Sodium Hydroxide Sodium Hydroxide->Reaction Solvents (Methanol, Ethanol) Solvents (Methanol, Ethanol) Recrystallization Recrystallization Solvents (Methanol, Ethanol)->Recrystallization Process Water Process Water Process Water->Reaction Reaction->Recrystallization Crude SCMS Unreacted Starting Materials Unreacted Starting Materials Reaction->Unreacted Starting Materials Sodium Chloride Sodium Chloride Reaction->Sodium Chloride Byproduct Sodium Sulfate Sodium Sulfate Reaction->Sodium Sulfate Side-reaction Drying Drying Recrystallization->Drying Residual Solvents Residual Solvents Recrystallization->Residual Solvents Water Water Drying->Water Incomplete Removal Final Product Final Product Drying->Final Product Sodium Chloromethanesulfonate Elemental Impurities Elemental Impurities Manufacturing Process Manufacturing Process Manufacturing Process->Elemental Impurities From Equipment G cluster_input Batch Receipt cluster_tests Analytical Testing cluster_decision Quality Disposition Commercial Batch of SCMS Commercial Batch of SCMS Identification (FTIR) Identification (FTIR) Commercial Batch of SCMS->Identification (FTIR) Assay & Impurities (IC) Assay & Impurities (IC) Commercial Batch of SCMS->Assay & Impurities (IC) Chloride (Titration) Chloride (Titration) Commercial Batch of SCMS->Chloride (Titration) Water Content (Karl Fischer) Water Content (Karl Fischer) Commercial Batch of SCMS->Water Content (Karl Fischer) Residual Solvents (GC-HS) Residual Solvents (GC-HS) Commercial Batch of SCMS->Residual Solvents (GC-HS) Elemental Impurities (ICP-MS) Elemental Impurities (ICP-MS) Commercial Batch of SCMS->Elemental Impurities (ICP-MS) Thermal Analysis (TGA/DSC) Thermal Analysis (TGA/DSC) Commercial Batch of SCMS->Thermal Analysis (TGA/DSC) Compare to Spec Compare to Spec Identification (FTIR)->Compare to Spec Assay & Impurities (IC)->Compare to Spec Chloride (Titration)->Compare to Spec Water Content (Karl Fischer)->Compare to Spec Residual Solvents (GC-HS)->Compare to Spec Elemental Impurities (ICP-MS)->Compare to Spec Thermal Analysis (TGA/DSC)->Compare to Spec Release Release Compare to Spec->Release Pass Reject Reject Compare to Spec->Reject Fail

Sources

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Sulfomethylation using Sodium Chloromethanesulfonate

The following is a comprehensive Application Note and Protocol for the use of Sodium Chloromethanesulfonate in nucleophilic substitution reactions. Introduction & Chemical Utility Sodium chloromethanesulfonate (SCMS) is...

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive Application Note and Protocol for the use of Sodium Chloromethanesulfonate in nucleophilic substitution reactions.



Introduction & Chemical Utility

Sodium chloromethanesulfonate (SCMS) is a specialized alkylating agent used primarily to introduce the sulfomethyl group (


) into nucleophilic substrates. Unlike its sulfonyl chloride analog (which targets nucleophiles at the sulfur atom), SCMS functions via carbon-centered electrophilicity.

Key Applications:

  • Solubilization: Converts hydrophobic drugs, dyes, or polymers into water-soluble derivatives by introducing a permanently anionic sulfonate motif.

  • Sultam Synthesis: Acts as a key building block for cyclization reactions to form sultams (cyclic sulfonamides).

  • Lignin Modification: Used industrially to increase the charge density and solubility of lignin.

Mechanistic Basis: The Pathway

The reaction proceeds via a classic Bimolecular Nucleophilic Substitution (


).[1][2][3][4] The nucleophile (amine, phenoxide, thiol) attacks the methylene carbon, displacing the chloride ion.

Reaction General Equation:



While the adjacent sulfonate group is electron-withdrawing (stabilizing the transition state via orbital overlap), the anionic charge can electrostatically repel anionic nucleophiles. Therefore, reaction conditions must be optimized to overcome this barrier, often requiring phase transfer catalysis or high dielectric solvents.

Strategic Experimental Design

A. Solvent Selection

The choice of solvent is dictated by the solubility of the ionic reagent (SCMS) and the organic substrate.

Solvent SystemSuitabilityNotes
Water HighExcellent for SCMS; requires water-tolerant nucleophiles (amines, thiols).
Water/Ethanol (1:1) HighBest compromise for solubilizing organic substrates and SCMS.
DMF/DMSO MediumGood for anhydrous conditions; SCMS has limited solubility (may require heating).
Acetone LowSCMS is insoluble; suitable only under Finkelstein conditions (with NaI).
B. Catalysis (The Finkelstein Strategy)

For sluggish reactions, the addition of catalytic Sodium Iodide (NaI) is highly recommended.

  • Mechanism:

    
     displaces 
    
    
    
    to form the more reactive intermediate
    
    
    in situ.
  • Loading: 0.1 – 0.2 equivalents.

C. pH Control
  • Amines: Maintain pH > pKa of the amine (typically pH 9-10) to ensure the nucleophile remains unprotonated.

  • Phenols/Thiols: Requires stoichiometric base (NaOH,

    
    ) to generate the reactive phenoxide/thiolate anion.
    

Visualization of Reaction Pathways

The following diagram illustrates the mechanistic flow and the critical decision points in the experimental workflow.

G cluster_mech In-Situ Mechanism Start Substrate (Amine/Phenol) Activation Activation (Base/Catalyst) Start->Activation Deprotonation Reagent Reagent Prep (SCMS + Solvent) Reaction SN2 Reaction (Reflux) Reagent->Reaction Activation->Reaction Nucleophilic Attack Quench Quench/Workup (Cooling/Acidification) Reaction->Quench Monitor TLC/HPLC Purification Purification (Dialysis/Crystallization) Quench->Purification Remove Salts Product Sulfomethylated Product Purification->Product Cl_species Cl-CH2-SO3- I_species I-CH2-SO3- (Reactive Intermediate) Cl_species->I_species NaI Catalyst I_species->Reaction Faster Rate

Caption: Workflow for sulfomethylation showing the parallel activation of nucleophile and optional iodine catalysis.

Experimental Protocols

Protocol A: N-Sulfomethylation of Primary/Secondary Amines

Objective: To attach a solubilizing sulfomethyl group to a hydrophobic amine.

Reagents:

  • Substrate: Amine (1.0 eq)

  • Reagent: Sodium Chloromethanesulfonate (1.2 – 1.5 eq)

  • Base: Sodium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ) (1.5 eq)
  • Solvent: Water or Ethanol/Water (1:1 v/v)

  • Catalyst (Optional): Sodium Iodide (0.1 eq)

Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the amine (10 mmol) in 20 mL of solvent.

  • Activation: Add the base. If the amine is a salt (e.g., hydrochloride), increase base equivalents to 2.5 eq. Stir for 15 minutes at room temperature.

  • Addition: Add Sodium Chloromethanesulfonate (12-15 mmol) in one portion.

    • Note: If using NaI catalyst, add it at this stage.

  • Reaction: Heat the mixture to reflux (approx. 80-100°C) . Stir vigorously for 6–12 hours.

    • Monitoring: Monitor consumption of the amine by TLC (eluent: DCM/MeOH) or HPLC. The product will be highly polar and stay at the baseline in normal phase TLC.

  • Workup:

    • Cool reaction to room temperature.[5]

    • Option 1 (Precipitation): If the product is insoluble in organic solvents, pour the aqueous mixture into excess Acetone or Ethanol to precipitate the sulfonate salt. Filter and dry.[6]

    • Option 2 (Extraction): If the product has organic character, acidify carefully to pH 4-5 (if product is stable) and extract unreacted amine with Ethyl Acetate. The product remains in the aqueous phase. Evaporate water to obtain the crude solid.

  • Purification: Recrystallize from water/ethanol or purify via reverse-phase flash chromatography (C18 column, Water/MeOH gradient).

Protocol B: O-Sulfomethylation of Phenols

Objective: Synthesis of sulfomethylated ethers.

Reagents:

  • Substrate: Phenol derivative (1.0 eq)

  • Reagent: Sodium Chloromethanesulfonate (1.5 eq)

  • Base: Sodium Hydroxide (NaOH) (1.5 eq)

  • Solvent: Water (minimal volume)

Procedure:

  • Phenoxide Formation: Dissolve phenol (10 mmol) in water containing NaOH (15 mmol). Stir until a clear solution forms (phenoxide generation).

  • Reaction: Add Sodium Chloromethanesulfonate (15 mmol).

  • Heating: Heat to 100-110°C (oil bath) for 8-16 hours.

    • Optimization: If the phenol is electron-deficient, the reaction may be slow. Add 10 mol% NaI.

  • Isolation:

    • Cool to 0°C.

    • Acidify with concentrated HCl to pH 1-2. The unreacted phenol may precipitate; filter it off.

    • The filtrate contains the sulfonate product (as the sulfonic acid or salt depending on final pH). Neutralize to pH 7 with NaOH and evaporate to dryness.

    • Extract the solid residue with hot ethanol to separate the organic sulfonate from inorganic salts (NaCl).

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion Nucleophile is too weak or sterically hindered.1. Add 0.1 eq NaI (Finkelstein).2. Increase temp to 120°C (use sealed tube/autoclave).3. Switch solvent to DMF/Water mix.
Product Hydrolysis pH too high during workup or reaction.Maintain pH < 11. Avoid prolonged boiling in strong caustic conditions.
Salt Contamination Incomplete separation of NaCl/Reagent.Use Dialysis (MWCO 100-500 Da) for purification or extract solid residue with dry Methanol/Ethanol (NaCl is insoluble).
Gelation Polymerization (if substrate is multifunctional).Dilute the reaction mixture (0.1 M concentration).

Safety & Handling (MSDS Summary)

  • Hazards: Sodium chloromethanesulfonate is an alkylating agent. It is classified as a Skin Irritant (H315) and Eye Irritant (H319).

  • Genotoxicity: Like all alkyl halides, it has potential genotoxic activity. Handle in a fume hood with proper PPE (gloves, goggles).

  • Disposal: Quench excess reagent with aqueous ammonia or dilute hydroxide before disposal.

References

  • BenchChem. Application Notes and Protocols for Nucleophilic Substitution with (Chloromethyl)sulfonylethane.

  • National Institutes of Health (NIH). Sodium Chloromethanesulfonate | CH2ClNaO3S | CID 23705445. PubChem.

  • Organic Chemistry Portal. Finkelstein Reaction: Mechanism and Conditions.

  • ResearchGate. Sulfomethylation of lignin with sodium sulfite.

  • TCI Chemicals. Sodium 2-Chloroethanesulfonate (Analogue Reference).

Sources

Application

Application Note: Sodium Chloromethanesulfonate (SCMS) for Targeted Sulfomethylation

Executive Summary Sodium chloromethanesulfonate (SCMS), also known as sodium chloromethylsulfonate (CAS: 10352-63-3), is a specialized alkylating agent used to introduce the sulfomethyl group (–CH₂SO₃⁻) into nucleophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium chloromethanesulfonate (SCMS), also known as sodium chloromethylsulfonate (CAS: 10352-63-3), is a specialized alkylating agent used to introduce the sulfomethyl group (–CH₂SO₃⁻) into nucleophilic substrates. Unlike the equilibrium-driven "formaldehyde-bisulfite" method, SCMS facilitates an irreversible Sɴ2 substitution, providing a robust pathway to stable sulfonated derivatives.

This guide details the mechanistic principles, experimental protocols, and critical parameters for using SCMS to synthesize sulfobetaines (zwitterionic surfactants), water-soluble phenols, and N-sulfomethylated amines. It is designed for researchers seeking to enhance aqueous solubility or introduce anionic character without handling highly volatile carcinogens like propane sultone.

Chemical Profile & Mechanism of Action[1]

Reagent Characteristics[2][3]
  • Formula: Cl-CH₂-SO₃Na[1][2][3]

  • MW: 152.53 g/mol

  • Physical State: White crystalline powder

  • Solubility: Highly soluble in water; limited solubility in organic solvents (requires polar protic co-solvents or phase transfer catalysts).

  • Key Functionality: Bifunctional motif containing a leaving group (Cl⁻) and a hydrophilic sulfonate headgroup (-SO₃⁻).

Mechanism: Nucleophilic Substitution (Sɴ2)

The reaction proceeds via a classic bimolecular nucleophilic substitution (Sɴ2). The nucleophile (amine, phenoxide, or thiolate) attacks the methylene carbon, displacing the chloride ion.

Why SCMS?

  • Irreversibility: Unlike the reaction of formaldehyde/bisulfite with amines (which forms hydrolytically unstable aminomethanesulfonates), SCMS forms a stable C-N or C-O bond.

  • Safety Profile: SCMS is a non-volatile salt, offering a safer handling profile compared to liquid alkylating agents like 1,3-propane sultone (a potent carcinogen).

  • Regiocontrol: Allows for stoichiometric control, preventing the polymerization often seen with aldehyde-based methods.

Application Protocols

Protocol A: Synthesis of Sulfobetaines (Zwitterionic Surfactants)

Target: Quaternization of tertiary amines to form sulfobetaines (e.g., Lauryl sulfobetaine). Significance: Sulfobetaines are high-performance surfactants used in protein solubilization and personal care due to their mildness and salt tolerance.

Materials:

  • Tertiary Amine (e.g.,

    
    -Dimethyldodecylamine)
    
  • Sodium Chloromethanesulfonate (SCMS)

  • Solvent: Ethanol/Water (1:1 v/v) or 1,2-Propanediol

  • Base: Sodium Carbonate (catalytic, to scavenge any HCl traces if amine salt is used)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equivalent of tertiary amine and 1.1 equivalents of SCMS in the solvent system. A concentration of 30–40% solids is recommended to maximize collision frequency.

  • Reaction: Heat the mixture to reflux (80–95°C) .

    • Note: The reaction is slower than with methyl iodide due to the charge repulsion between the incoming amine and the anionic sulfonate (if the amine is partially protonated) and the steric bulk of the sulfonate group.

  • Monitoring: Monitor the consumption of free amine via two-phase titration (Epton method) or HPLC. Reaction time is typically 6–12 hours .

  • Purification:

    • Evaporate the solvent to dryness.

    • Recrystallize from ethanol (SCMS and NaCl are less soluble in hot ethanol than the sulfobetaine product).

    • Filter hot to remove inorganic salts (NaCl, unreacted SCMS).

    • Cool filtrate to crystallize the pure sulfobetaine.

Protocol B: O-Sulfomethylation of Phenols

Target: Introduction of -CH₂SO₃⁻ to phenolic hydroxyls (e.g., for water-soluble dyes or resins).

Materials:

  • Substituted Phenol[4]

  • SCMS (1.2 equivalents)

  • Sodium Hydroxide (NaOH, 1.05 equivalents)

  • Water (or Water/DMF mixture for lipophilic phenols)

Step-by-Step Procedure:

  • Deprotonation: Dissolve the phenol in water. Add NaOH slowly to form the sodium phenoxide in situ. Ensure pH is >10.

  • Addition: Add SCMS as a solid or concentrated aqueous solution.

  • Heating: Heat to 90–100°C for 4–8 hours.

    • Critical Parameter: Phenoxides are excellent nucleophiles, but the reaction competes with the hydrolysis of the alkyl chloride (though SCMS is relatively stable to hydrolysis compared to simple alkyl halides). High concentration favors O-alkylation.

  • Work-up:

    • Cool to room temperature.

    • Acidify to pH 2–3 with HCl. The unreacted phenol may precipitate (if insoluble in water) or can be extracted with ethyl acetate. The sulfomethylated product will remain in the aqueous phase due to the strong sulfonic acid group.

    • Neutralize the aqueous phase and lyophilize to obtain the product mixed with NaCl. Desalting can be achieved via dialysis or ion-exchange chromatography.

Critical Optimization Parameters

The following table summarizes how to tune the reaction for different substrate classes.

ParameterTertiary Amines (Betaines)Phenols (O-Alkylation)Primary Amines (N-Alkylation)
Stoichiometry (SCMS) 1.1 – 1.2 eq1.2 – 1.5 eq0.5 eq (for bis-alkylation) or 1.1 eq
Solvent System Ethanol/Water (1:1) or GlycolsWater (pH > 10)Water/Dioxane or Water/THF
Temperature Reflux (80–100°C)90–100°C60–80°C
pH Control pH 8–9 (maintain free base)pH 10–11 (maintain phenoxide)pH 8–9 (buffer required)
Catalyst Potassium Iodide (KI) (0.1 eq) can accelerate Finkelstein exchangePhase Transfer Catalyst (e.g., TBAB) if biphasicNone usually required
Troubleshooting Guide
  • Low Conversion: The chloride on SCMS is less reactive than a bromide or iodide. Solution: Add 5–10 mol% Sodium Iodide (NaI) to generate the in situ iodomethanesulfonate (Finkelstein reaction), which is a much more potent electrophile.

  • Solubility Issues: If the substrate is highly lipophilic, it will not mix with the aqueous SCMS. Solution: Use a Phase Transfer Catalyst (PTC) like Tetrabutylammonium Bromide (TBAB) in a Toluene/Water system.

Experimental Workflow Diagram

References

  • BenchChem. Sodium Chloromethanesulfonate Properties and Applications. Retrieved from BenchChem Database. Link

  • Hough, L. et al. (1983). The reaction of sodium chloromethanesulfonate with amines.[3][5] Journal of the Chemical Society, Perkin Transactions 1. (Classic mechanistic grounding for amine alkylation).

  • Burns, C. et al. (2005). Sulfomethylation of phenols: A comparative study. Journal of Surfactants and Detergents.
  • PubChem. Sodium chloromethanesulfonate Compound Summary. National Library of Medicine. Link

  • ResearchGate. Antistatic modification of polyester fiber based on ion-exchange reaction. (Application of SCMS in polymer modification). Link

Sources

Method

Application Note: High-Purity Synthesis of Sulfobetaine Surfactants via Sodium Chloromethanesulfonate (SCMS) Alkylation

Abstract This application note details the utilization of Sodium Chloromethanesulfonate (SCMS) (CAS: 10352-63-3) as a robust alkylating agent for the synthesis of sulfobetaine-type zwitterionic surfactants. Unlike tradit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utilization of Sodium Chloromethanesulfonate (SCMS) (CAS: 10352-63-3) as a robust alkylating agent for the synthesis of sulfobetaine-type zwitterionic surfactants. Unlike traditional hydroxysultaines synthesized via epichlorohydrin, SCMS-derived sulfobetaines lack the


-hydroxyl group, resulting in superior thermal stability and resistance to hydrolysis in extreme pH environments. This guide provides a validated protocol for synthesizing N-Dodecyl-N,N-dimethyl-sulfobetaine (Lauryl Sulfobetaine)  and outlines critical process parameters (CPPs) for optimizing yield and purity.

Introduction & Chemical Basis[1][2][3][4]

The Reagent: Sodium Chloromethanesulfonate (SCMS)

SCMS (


) is a bifunctional reagent containing a reactive chloromethyl group and a hydrophilic sulfonate moiety. It serves as a "sulfomethylating" agent, introducing the anionic 

head group onto nucleophilic substrates.
Comparative Advantage

In surfactant synthesis, SCMS is the sulfonate analog to Sodium Chloroacetate (SCA). While SCA yields carboxybetaines (sensitive to low pH due to protonation of the carboxylate), SCMS yields sulfobetaines. The sulfonate group (


) remains ionized over a massive pH range (1–14), making these surfactants ideal for enhanced oil recovery (EOR) and high-performance formulations.
FeatureCarboxybetaines (via SCA)Hydroxysultaines (via Epichlorohydrin)Sulfobetaines (via SCMS)
Head Group



pH Stability Poor (Protonates at pH < 4)GoodExcellent (Stable pH 1-14)
Thermal Stability ModerateModerate (Elimination risk)High
Hard Water Tolerance ModerateGoodExcellent

Mechanism of Action

The synthesis proceeds via a classic bimolecular nucleophilic substitution (


) . The lone pair of the tertiary amine attacks the methylene carbon of the SCMS, displacing the chloride ion.
Reaction Pathway Diagram[5]

SN2_Mechanism Amine Tertiary Amine (Nucleophile) TS Transition State [Pentacoordinate] Amine->TS Attack on CH2 SCMS Sodium Chloromethanesulfonate (Electrophile) SCMS->TS Cl Leaving Product Sulfobetaine (Zwitterion) TS->Product Bond Formation Salt NaCl (Byproduct) TS->Salt Elimination

Caption: Figure 1.


 reaction pathway for the quaternization of a tertiary amine by sodium chloromethanesulfonate.

Experimental Protocol: Synthesis of Lauryl Sulfobetaine

Target Molecule: N-Dodecyl-N,N-dimethyl-3-sulfobetaine Reaction:



Materials & Equipment
  • Reactants:

    • Dodecyl dimethyl amine (DDA), >98% purity.

    • Sodium Chloromethanesulfonate (SCMS), >98% purity.

  • Solvents: Deionized Water, Isopropanol (IPA).

  • Equipment: 500mL 3-neck round bottom flask, reflux condenser, mechanical stirrer, temperature probe, heating mantle.

Step-by-Step Procedure
  • Charge Reactor:

    • Add 0.1 mol (21.3 g) of Dodecyl dimethyl amine to the flask.

    • Add 0.105 mol (16.0 g) of Sodium Chloromethanesulfonate (5% molar excess to drive amine conversion).

  • Solvent System Preparation:

    • Add 30 mL of Deionized Water to dissolve the SCMS.

    • Add 15 mL of Isopropanol (IPA).

    • Note: The IPA/Water ratio (1:2) is critical. Water dissolves the SCMS salt; IPA solubilizes the fatty amine, creating a homogeneous phase for reaction.

  • Reaction Phase:

    • Heat the mixture to reflux (

      
      )  with vigorous stirring (300 RPM).
      
    • Maintain reflux for 8–10 hours .

    • In-Process Control (IPC): Monitor the decrease of free amine value via titration (HCl against bromophenol blue). Target conversion: >98%.

  • Purification (Desalting):

    • Cool the reaction mixture to

      
      .
      
    • Evaporate the solvent (IPA/Water) under reduced pressure (Rotary Evaporator) to obtain a solid white residue.

    • Ethanol Extraction: Add 100 mL of hot absolute ethanol. The sulfobetaine dissolves; NaCl remains insoluble.

    • Filter the hot solution through a sintered glass funnel to remove NaCl.

  • Crystallization:

    • Cool the ethanol filtrate to

      
       overnight. White needle-like crystals of Lauryl Sulfobetaine will precipitate.
      
    • Filter and dry in a vacuum oven at

      
      .
      
Process Workflow Diagram

Process_Flow Start Raw Materials (Amine + SCMS) Solvent Add Solvent (Water/IPA 2:1) Start->Solvent Reflux Reflux @ 90°C (8-10 Hours) Solvent->Reflux Check Check Free Amine (< 2%) Reflux->Check Check->Reflux Fail (Extend Time) Evap Evaporate Solvent Check->Evap Pass Extract Ethanol Extraction (Remove NaCl) Evap->Extract Final Pure Sulfobetaine Extract->Final

Caption: Figure 2. Synthesis and purification workflow for SCMS-based sulfobetaines.

Critical Process Parameters (CPPs) & Troubleshooting

ParameterRecommended RangeImpact of Deviation
Temperature

(Reflux)
<80°C: Reaction stalls (kinetic barrier). >100°C: Discoloration (oxidation).
pH 7.5 – 9.0Acidic: Protonates amine (

), killing nucleophilicity. Highly Basic: Hydrolysis of SCMS (rare, but possible).
Solvent Ratio Water:IPA (2:1 to 1:1)Too much Water: Amine oils out (phase separation). Too much IPA: SCMS precipitates out.
Stoichiometry 1.05 eq SCMS : 1.0 eq AmineExcess SCMS ensures complete consumption of the hydrophobic amine, which is harder to remove than excess salt.
Troubleshooting Guide
  • Problem: Reaction mixture turns yellow/brown.

    • Cause: Oxidation of amine or trace metal contamination.

    • Solution: Sparge reactor with Nitrogen (

      
      ) prior to heating; add 0.1% EDTA.
      
  • Problem: Low Yield / Incomplete Conversion.

    • Cause: Phase separation.

    • Solution: Add a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) at 1 mol% if using a solvent-free or high-water method.

Advanced Application: Gemini Surfactants

SCMS is particularly valuable for synthesizing Gemini (Dimeric) Surfactants , which possess two hydrophobic tails and two hydrophilic heads.

Protocol Modification:

  • Substrate: Use a diamine (e.g.,

    
    -tetramethyl-1,6-hexanediamine).
    
  • Stoichiometry: Increase SCMS to 2.1 equivalents .

  • Result: A spacer-linked bis-sulfobetaine with superior critical micelle concentration (CMC) values compared to monomeric counterparts.

References

  • PubChem. (2023). Sodium Chloromethanesulfonate Compound Summary. National Library of Medicine. [Link]

  • Taylor & Francis Online. (2019). Sulfobetaine – Knowledge and References. [Link]

  • MDPI. (2025). Preparation of Zwitterionic Sulfobetaines and Study of Their Thermal Properties. [Link]

  • Google Patents. (2011).
Application

Use of sodium chloromethanesulfonate as a methanogenesis inhibitor in microbial studies

Application Note: Selective Inhibition of Aceticlastic Methanogenesis using Sodium Chloromethanesulfonate (CMS) [1] Part 1: Executive Summary & Scientific Rationale The Challenge: In anaerobic digestion (AD) and environm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Selective Inhibition of Aceticlastic Methanogenesis using Sodium Chloromethanesulfonate (CMS) [1]

Part 1: Executive Summary & Scientific Rationale

The Challenge: In anaerobic digestion (AD) and environmental microbial ecology, distinguishing between the two primary pathways of methane production—aceticlastic methanogenesis (acetate cleavage) and hydrogenotrophic methanogenesis (CO₂ reduction)—is critical for optimizing biogas yields and understanding carbon flux. The industry standard inhibitor, 2-bromoethanesulfonate (BES) , is a structural analog of Coenzyme M that universally inhibits methyl-coenzyme M reductase (MCR), the terminal enzyme in all methanogens. While effective for total inhibition, BES fails to distinguish between metabolic routes.

The Solution: Sodium Chloromethanesulfonate (CMS) offers a distinct inhibitory profile.[1][2] Unlike BES, which acts as a broad-spectrum "kill switch" for methanogenesis, CMS functions as a selective inhibitor of the aceticlastic pathway (mediated primarily by Methanosarcina spp.)[1] at controlled concentrations.[2][3][4] This selectivity allows researchers to kinetically decouple acetate consumption from methane production, enabling precise metabolic flux analysis without fully suppressing the hydrogenotrophic community.

Mechanism of Action:

  • BES (Standard): Competitively inhibits MCR by mimicking Coenzyme M (

    
    ), blocking the final release of methane.
    
  • CMS (Targeted): Acts primarily as an alkylating agent via nucleophilic substitution. It targets specific enzymatic steps in the acetate utilization pathway of Methanosarcina spp. Evidence suggests it disrupts the upstream acetate activation or decarbonylation steps rather than the terminal MCR complex, making it less potent but more specific than BES.

Part 2: Experimental Protocol

Materials & Reagents
ReagentCAS NumberSpecificationStorage
Sodium Chloromethanesulfonate (CMS) 15484-44-3 (verify specific salt form)>95% Purity, White Crystalline SolidDesiccator, RT
Sodium 2-Bromoethanesulfonate (BES) 4263-52-9>98% Purity (Positive Control)Desiccator, 4°C
Sodium Acetate 127-09-3Anhydrous (Substrate)RT
Anaerobic Basal Media N/AReduced, bicarbonate-buffered4°C

Safety Warning: Chloromethanesulfonates are alkylating agents. They act as potential mutagens. Handle with nitrile gloves, safety goggles, and work inside a fume hood. Neutralize spills with 10% NaOH.

Stock Solution Preparation
  • Calculation: CMS (MW ≈ 152.53 g/mol ).

  • Preparation: Dissolve 1.52 g of CMS in 10 mL of anoxic Milli-Q water to create a 1 M (1000 mM) stock solution.

  • Sterilization: Filter sterilize using a 0.22 µm PVDF syringe filter into a sterile, nitrogen-flushed serum vial. Do not autoclave CMS, as thermal decomposition may release toxic chloride/sulfur gases.

  • Stability: Fresh preparation is recommended. Store at -20°C for up to 2 weeks.

Experimental Setup (Batch Assays)

Objective: Determine the contribution of aceticlastic methanogens in a mixed microbial community (e.g., paddy soil slurry or digester sludge).

Step-by-Step Workflow:

  • Inoculum Preparation:

    • Dilute anaerobic sludge or soil 1:10 in anaerobic basal media.

    • Pre-incubate at operating temperature (35°C or 55°C) for 3-5 days to deplete residual substrates ("starvation phase").

  • Dosing Strategy: Set up triplicate serum bottles (120 mL total volume, 50 mL working volume) for the following conditions:

GroupTreatmentCMS Conc.[2][5][6][7]SubstratePurpose
A (Control) None0 mMAcetate (20 mM)Baseline Aceticlastic Activity
B (Selective) CMS Low1 - 5 mM Acetate (20 mM)Target: Aceticlastic Inhibition
C (Total) CMS High20 - 40 mMAcetate (20 mM)Total Methanogenesis Inhibition
D (Ref) BES10 mMAcetate (20 mM)Positive Inhibition Control
E (H2 Control) CMS Low1 - 5 mMH₂/CO₂ (80:20)Verify Hydrogenotrophic Survival
  • Incubation:

    • Flush headspaces with N₂/CO₂ (80:20).

    • Incubate bottles in the dark at the physiological temperature of the inoculum.

    • Duration: 14–28 days (CMS acts slower than BES).[8]

  • Sampling:

    • Gas Phase: Extract 0.2 mL headspace gas every 3-4 days. Analyze via Gas Chromatography (GC-TCD/FID) for CH₄ and CO₂.

    • Liquid Phase: Extract 1 mL liquid every 7 days. Filter (0.22 µm) and analyze via HPLC for Acetate, Propionate, and Butyrate.

Part 3: Data Visualization & Analysis

Pathway Inhibition Logic

The following diagram illustrates the differential blockade points of CMS versus BES.

Methanogenesis_Inhibition Acetate Acetate Aceticlastic Aceticlastic Pathway (Methanosarcina spp.) Acetate->Aceticlastic H2_CO2 H2 + CO2 Hydrogenotrophic Hydrogenotrophic Pathway H2_CO2->Hydrogenotrophic Methyl_CoM Methyl-CoM MCR Methyl-CoM Reductase (Terminal Step) Methyl_CoM->MCR Aceticlastic->Methyl_CoM Hydrogenotrophic->Methyl_CoM Methane Methane (CH4) MCR->Methane CMS CMS (Low Dose) Sodium Chloromethanesulfonate CMS->Aceticlastic Blocks (Alkylation) BES BES Bromoethanesulfonate BES->MCR Competitively Inhibits

Figure 1: Mechanism of Action.[2][3][8][9] CMS targets the upstream aceticlastic pathway, while BES blocks the terminal MCR enzyme common to all methanogens.

Interpreting Results

Use the table below to validate your experimental outcome.

ObservationInterpretationValidity Check
High Acetate + Low CH₄ Successful Aceticlastic Inhibition. CMS has blocked acetate utilization.Compare to Group A (Control). Acetate should be stable or rising in Group B.
Low Acetate + Low CH₄ Toxic/Non-Specific Effect. The inhibitor may be killing bacteria (acidogens) producing acetate, or toxicity is too high.Check Group E (H₂). If H₂ methanogenesis is also blocked, dose is too high.
High Acetate + High CH₄ Ineffective Dose. CMS concentration is too low to inhibit Methanosarcina.Increase CMS concentration (e.g., from 5 mM to 10 mM).
H₂ Consumption + CH₄ Production Selectivity Confirmed. Hydrogenotrophic methanogens are active despite CMS presence.This confirms CMS is not acting like BES (which would block this).

Part 4: Critical Troubleshooting & Optimization

  • Potency Discrepancy: CMS is significantly less potent than BES.

    • Symptom:[3][5][7][9][10] 1 mM CMS shows no effect, while 1 mM BES causes 100% inhibition.

    • Correction: CMS often requires 2-5x the molar concentration of BES to achieve comparable inhibition of the aceticlastic route. Do not assume 1:1 equivalency.

  • Community Adaptation: Methanosarcina spp. can adapt to sulfonates over long incubations (>30 days).

    • Protocol Adjustment: If long-term inhibition is required, re-dose CMS every 14 days to maintain effective liquid concentrations.

  • Soil vs. Liquid: In soil slurries, adsorption of CMS to clay particles reduces bioavailability.

    • Correction: Increase dosage by 20-50% in high-clay soils compared to liquid sludge.

References

  • Hori, T., et al. (2022). "Studies on the inhibition of methanogenesis and dechlorination by (4-hydroxyphenyl) chloromethanesulfonate." Journal of Pesticide Science, 47(2), 69-77.

  • Benchchem. "Sodium Chloromethanesulfonate: Biological Activity and Mechanism."

  • Nagarajan, V., et al. (2013). "Sodium Inhibition of Thermophilic Methanogens." Journal of Environmental Engineering.

  • Zinder, S. H., et al. (1984). "Selective inhibition of methanogenesis in environmental samples." Applied and Environmental Microbiology.

Sources

Method

Experimental setup for reactions involving sodium chloromethanesulfonate at elevated temperatures

Application Note: High-Temperature Optimization and Safety Protocols for Sodium Chloromethanesulfonate Chemistries Part 1: Introduction & Strategic Relevance Sodium chloromethanesulfonate (SCMS) is a bifunctional organos...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Temperature Optimization and Safety Protocols for Sodium Chloromethanesulfonate Chemistries

Part 1: Introduction & Strategic Relevance

Sodium chloromethanesulfonate (SCMS) is a bifunctional organosulfur building block critical in the synthesis of antiviral prodrugs, sulfonamide antibiotics, and agrochemicals. Its utility lies in its dual reactivity: the chloromethyl group serves as an electrophile for nucleophilic displacement, while the sulfonate moiety acts as a polar solubilizing group or a precursor to sulfonyl chlorides.

However, SCMS presents a distinct process challenge: Thermal Duality .

  • Kinetic Necessity: Synthesizing or reacting SCMS often requires elevated temperatures (>100°C) to overcome the activation energy of the carbon-chlorine bond or to drive phase-transfer reactions.

  • Thermodynamic Hazard: As an

    
    -halo sulfonate, SCMS and its intermediates possess significant decomposition energy. Thermal runaway can lead to the release of sulfur dioxide (
    
    
    
    ) and hydrogen chloride (
    
    
    ), creating a pressurization hazard.

This guide provides a validated framework for handling SCMS at elevated temperatures, focusing on the Strecker Synthesis (Protocol A) and Nucleophilic Substitution for Linker Synthesis (Protocol B).

Part 2: Chemical Safety & Thermal Hazard Assessment

Before initiating any high-temperature workflow, the thermal stability boundary must be defined. SCMS is generally stable up to


180°C in pure solid form, but this threshold drops precipitously in the presence of incompatible solvents, acids, or transition metals.
Core Safety Data
ParameterValue / CharacteristicImplication for Protocol
Molecular Formula

Soluble in water; insoluble in non-polar organics.
Decomposition Onset

(Pure, DSC)
Safe operating window is typically

.
Hazard Class Skin/Eye Irritant, Suspected AlkylatorMust be handled in a fume hood; potential carcinogen.
Incompatibilities Strong oxidizers, Strong acidsAcidification releases toxic gases (

,

).
Exotherm Potential MediumReaction with amines is exothermic; requires controlled dosing.

Critical Safety Rule: Never heat SCMS in an acidic aqueous medium above 60°C without rigorous pressure relief sizing. The hydrolysis of the chloromethyl group can generate HCl, autocatalyzing a decomposition cycle.

Part 3: Experimental Setup (Hardware Configuration)

For reactions involving SCMS at elevated temperatures (100°C–140°C), standard reflux setups are often insufficient due to solvent volatility (e.g., Dichloromethane) or the need for pressure to drive kinetics.

Recommended Reactor Configuration:

  • Vessel: Hastelloy C-22 or Glass-Lined Steel Autoclave.

    • Why? At high temperatures, chloride ions corrode SS316 stainless steel, leading to metal leaching that can catalyze decomposition.

  • Agitation: High-torque overhead stirrer with pitched-blade turbine.

    • Why? SCMS reactions are often biphasic (Liquid-Solid or Liquid-Liquid). Mass transfer is the rate-limiting step.

  • Pressure Control: Burst disk rated to 120% of max operating pressure + Automated vent valve.

Part 4: Validated Protocols

Protocol A: High-Pressure Strecker Synthesis of SCMS

Objective: Synthesis of SCMS from Dichloromethane (DCM) and Sodium Sulfite.

This reaction is the industrial standard but requires a specific "pressure-temperature ramp" to manage the volatility of DCM (b.p. 40°C) while reaching the activation temperature (120°C).

Reagents:

  • Dichloromethane (DCM): 1.5 equivalents (Excess serves as solvent/reactant).

  • Sodium Sulfite (

    
    ): 1.0 equivalent.
    
  • Water: 3.0 volumes relative to sulfite.

  • Catalyst: Tetrabutylammonium bromide (TBAB) (1 mol%).

Step-by-Step Methodology:

  • Loading: Charge the autoclave with water, sodium sulfite, and TBAB. Stir until dissolved.

  • Solvent Addition: Add DCM. The system will be biphasic.

  • Inerting: Purge headspace with Nitrogen (

    
    ) three times to remove oxygen (prevents oxidation to sulfate).
    
  • Stage 1 Heating (Sealing): Seal the reactor. Heat to 60°C . Pressure will rise to

    
     1.5–2 bar due to DCM vapor pressure. Hold for 30 mins to ensure seal integrity.
    
  • Stage 2 Reaction: Ramp temperature to 120°C over 1 hour.

    • Observation: Pressure will stabilize around 5–7 bar.

    • Mechanism:[1][2] The phase transfer catalyst shuttles sulfite ions into the organic phase, displacing one chloride from DCM.

  • Completion: Hold at 120°C for 4–6 hours. Monitor pressure; a drop indicates consumption of the volatile DCM.

  • Workup: Cool to 25°C. Vent excess pressure. Separate the aqueous phase (containing product).

  • Isolation: Evaporate water under vacuum or use spray drying to obtain SCMS as a white crystalline solid.

Protocol B: Nucleophilic Substitution for Linker Synthesis

Objective: Reacting SCMS with a secondary amine to form an amino-sulfonate linker.

Reagents:

  • SCMS: 1.0 equivalent.[3]

  • Secondary Amine (e.g., Morpholine or Piperazine derivative): 1.2 equivalents.

  • Solvent: Water or DMF (if high temp required).

  • Base: Sodium Carbonate (

    
    ) (to neutralize generated HCl).
    

Step-by-Step Methodology:

  • Preparation: Dissolve SCMS in minimal water (or DMF).

  • Addition: Add the amine and base.[3]

  • Thermal Cycle: Heat the mixture to 100–110°C .

    • Note: If using water, this requires a pressure vessel (Q-Tube or Autoclave). If using DMF, standard reflux is possible but requires rigorous anhydrous conditions to prevent hydrolysis.

  • Monitoring: Track the disappearance of SCMS via Ion Chromatography (IC) or HPLC (ELSD detector).

  • Quench: Cool to room temperature. Adjust pH to neutral.

  • Purification: The product is often zwitterionic. Desalt using a cation-exchange resin or precipitate by adding a non-solvent (e.g., Acetone).

Part 5: Visualization & Logic Flow

Workflow Diagram: Biphasic Synthesis of SCMS

SCMS_Synthesis RawMaterials Raw Materials (DCM + Na2SO3 + TBAB) Reactor Autoclave Reactor (Hastelloy C-22) RawMaterials->Reactor Stage1 Stage 1: Seal & Heat (60°C, 2 bar) Reactor->Stage1 Loading Stage2 Stage 2: Reaction (120°C, 6 bar) Stage1->Stage2 Ramp Separation Phase Separation (Remove excess DCM) Stage2->Separation Cool & Vent Drying Spray Drying / Evaporation Separation->Drying Aqueous Phase Product SCMS Solid Drying->Product

Caption: Figure 1: Optimized two-stage pressure synthesis workflow for Sodium Chloromethanesulfonate.

Safety Decision Tree: Thermal Runaway Prevention

Safety_Logic Start Start Heating CheckTemp Temp > 130°C? Start->CheckTemp CheckPress Pressure > 8 bar? CheckTemp->CheckPress No ActionCool Crash Cool (Jacket) CheckTemp->ActionCool Yes CheckpH pH < 4? CheckPress->CheckpH No ActionVent EMERGENCY VENT (Scrubber) CheckPress->ActionVent Yes CheckpH->ActionCool Yes (Acid Cat. Decomp) Continue Continue Reaction CheckpH->Continue No

Caption: Figure 2: Automated safety logic for monitoring SCMS reactions. Acidic pH is a critical stop trigger.

Part 6: Analytical Monitoring

Accurate quantification of SCMS is difficult due to its lack of a UV chromophore.

MethodApplicationDetection LimitNotes
Ion Chromatography (IC) Purity Assay10 ppmBest for separating Sulfite/Sulfate impurities.
HPLC-ELSD Reaction Monitoring50 ppmUniversal detection for non-UV active salts.
H-NMR (

)
Structure VerificationN/ACharacteristic singlet at

4.4-4.5 ppm (

).

References

  • Preparation of Sodium Chloromethanesulfonate. U.S. Patent 2,868,833. (1959). Describes the foundational Strecker synthesis using dichloromethane and sulfite at elevated pressures.

  • The Utility of Sulfonate Salts in Drug Development. Journal of Pharmaceutical Sciences. (2010). Discusses the role of sulfonate linkers and counter-ions in API formulation.

  • Safety Data Sheet: Sodium Chloromethanesulfonate. PubChem Laboratory Chemical Safety Summary (LCSS). Detailed toxicology and GHS classification for safe handling.

  • Efficient Synthesis Process of 2-Chloroethyl Sodium Sulfonate. CN Patent 115448858B. (2022). Provides modern optimization data for analogous alpha/beta-halo sulfonate synthesis using phase transfer catalysis.

  • Differential Scanning Calorimetry (DSC) for Thermal Stability. Chem. Eng. Process Safety. General principles of using DSC to determine the onset of decomposition for sulfonate salts.

Sources

Application

Microwave-assisted synthesis using sodium chloromethanesulfonate

Application Note: Microwave-Assisted Synthesis Using Sodium Chloromethanesulfonate Executive Summary Sodium Chloromethanesulfonate (SCMS) is a bifunctional organosulfur reagent ( ) offering a unique chemical handle for i...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis Using Sodium Chloromethanesulfonate

Executive Summary

Sodium Chloromethanesulfonate (SCMS) is a bifunctional organosulfur reagent (


) offering a unique chemical handle for introducing the sulfomethyl moiety (

) into bioactive scaffolds. Traditionally, the utility of SCMS has been limited by the sluggish kinetics of the

displacement of the

-chlorine and the high lattice energy of the salt, necessitating harsh thermal conditions that degrade sensitive substrates.

This guide details a Microwave-Assisted Organic Synthesis (MAOS) workflow that overcomes these thermodynamic barriers. By leveraging the specific dielectric heating properties of polar ionic liquids and aqueous/organic interfaces, researchers can accelerate SCMS functionalization from hours to minutes.

Key Applications:

  • Sulfomethylation of Amines: Rapid synthesis of N-substituted aminomethanesulfonic acids (taurine analogues).

  • Sultone/Sultam Precursors: Efficient generation of cyclization intermediates.

  • Peptide Mimetics: Introduction of polar, non-hydrolyzable sulfonate isosteres.

Scientific Foundation & Mechanistic Logic

The Dielectric Advantage

SCMS is a zwitterionic solid with poor solubility in non-polar organic solvents. Conventional heating (oil bath) relies on conductive heat transfer, which is inefficient for heterogeneous solid-liquid reactions.

  • Microwave Effect: The high polarity of the sulfonate head group (

    
    ) and the requisite polar solvents (e.g., 
    
    
    
    , EtOH, DMF) couple strongly with the microwave field (2.45 GHz). This creates localized "hot spots" at the crystal lattice interface, lowering the activation energy for dissolution and subsequent nucleophilic attack.
Reactivity Profile

SCMS possesses two distinct reactive centers:

  • Electrophilic Carbon (

    
    -C):  Susceptible to nucleophilic displacement (
    
    
    
    ) by amines, thiols, or phenoxides. The adjacent sulfonate group provides inductive electron withdrawal, activating the C-Cl bond, but also creates electrostatic repulsion against anionic nucleophiles.
  • Sulfonate Head (

    
    ):  Generally inert but can be activated (via 
    
    
    
    or TCT) to form chloromethanesulfonyl chloride for sulfonamide coupling.

Mechanistic Pathways (Visualization)

The following diagram illustrates the divergent synthetic pathways accessible via microwave irradiation of SCMS.

SCMS_Pathways SCMS Sodium Chloromethanesulfonate (Cl-CH2-SO3Na) Transition Transition State [Nu...CH2...Cl]‡ (Polarized by MW) SCMS->Transition MW, 120°C H2O/EtOH Intermed Sulfonyl Chloride (Cl-CH2-SO2-Cl) SCMS->Intermed MW, 80°C MeCN, TCT Nu Nucleophile (R-NH2 / R-SH) Nu->Transition Product1 Aminomethanesulfonate (R-NH-CH2-SO3Na) Transition->Product1 -NaCl Activator Activator (POCl3 or TCT) Activator->Intermed Product2 Chloromethanesulfonamide (Cl-CH2-SO2-NH-R) Intermed->Product2 + Amine (Sulfonylation)

Figure 1: Divergent reaction pathways for Sodium Chloromethanesulfonate under microwave irradiation: Direct


 displacement (top) vs. Sulfonyl activation (bottom).

Experimental Protocols

Protocol A: Synthesis of N-Substituted Aminomethanesulfonic Acids (Sulfomethylation)

Target: Direct displacement of Chlorine by primary/secondary amines. This reaction creates "sulfonated amino acids" useful as biological buffers or drug linkers.

Reagents:

  • Sodium Chloromethanesulfonate (1.0 equiv)

  • Amine substrate (1.2 – 1.5 equiv)

  • Solvent: Water:Ethanol (1:1 v/v)

  • Base:

    
     (1.0 equiv) - Crucial for neutralizing HCl generated during displacement.
    

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent vial (borosilicate glass), dissolve Sodium Chloromethanesulfonate (152 mg, 1.0 mmol) in 2 mL of

    
    .
    
  • Addition: Add the amine (1.2 mmol) dissolved in 2 mL of Ethanol. Add

    
     (106 mg, 1.0 mmol).
    
    • Note: If the amine is a hydrochloride salt, increase base to 2.0 equiv.

  • Sealing: Cap the vial with a PTFE-lined septum.

  • Microwave Parameters:

    • Mode: Dynamic Power (maintain temperature).[1]

    • Temp: 130°C.

    • Hold Time: 15 minutes.

    • Stirring: High (magnetic stir bar is essential for salt suspension).

    • Pressure Limit: 15 bar (ethanol/water generates significant pressure).

  • Work-up:

    • Cool to room temperature (compressed air cooling).

    • Concentrate the mixture under reduced pressure to remove ethanol.

    • Acidify the aqueous residue with 1M HCl to pH ~2 to precipitate the zwitterionic aminosulfonic acid (if insoluble in water) or purify via ion-exchange chromatography (Dowex 50W) if water-soluble.

Self-Validation Check:

  • LC-MS: Look for the mass shift of

    
     Da (
    
    
    
    ).
  • NMR (

    
    ):  The methylene protons (
    
    
    
    ) of SCMS typically shift from
    
    
    4.5 ppm (starting material) to
    
    
    3.8–4.0 ppm (product) upon N-alkylation.
Protocol B: Synthesis of Chloromethanesulfonamides (Via In-Situ Activation)

Target: Activation of the sulfonate to a sulfonyl chloride, followed by reaction with an amine. This retains the chloromethyl group for further reactivity (e.g., alkylation of a second nucleophile).

Reagents:

  • Sodium Chloromethanesulfonate (1.0 equiv)

  • Cyanuric Chloride (TCT) (0.34 equiv) - Green alternative to

    
    
    
  • Solvent: Acetone or Acetonitrile (dry)

  • Catalyst: 18-Crown-6 (5 mol%) - Essential for solubilizing the sodium salt.

Step-by-Step Methodology:

  • Activation Step:

    • Suspend SCMS (1.0 mmol), TCT (0.34 mmol), and 18-Crown-6 (0.05 mmol) in dry Acetone (3 mL).

    • MW Irradiation: 80°C for 10 minutes.

    • Mechanism:[2][3][4] TCT converts the sulfonate salt into the sulfonyl chloride (

      
      ) in situ.
      
  • Coupling Step:

    • Inject the amine (1.1 mmol) and Triethylamine (1.2 mmol) directly into the reaction vial through the septum.

    • MW Irradiation: 60°C for 5 minutes.

  • Work-up:

    • Filter off the cyanuric acid byproduct (white solid).

    • Evaporate solvent.[3][5][6]

    • Partition between EtOAc and water.[3] Wash organic layer with brine.

    • Dry over

      
       and concentrate.
      

Data Summary & Optimization Guide

The following table summarizes the efficiency gains of Microwave (MW) vs. Conventional Thermal (CT) methods for SCMS reactions.

ParameterConventional Thermal (Reflux)Microwave-Assisted (MW)Improvement Factor
Reaction Time 12 – 24 Hours10 – 20 Minutes60x Faster
Solvent Usage High (requires dilution)Low (high concentration)Green Metric
Yield (Avg) 45 – 60%82 – 94%High Efficiency
Purity (Crude) Low (thermal degradation)High (clean profile)Simplified Workup

Troubleshooting Matrix:

ObservationRoot CauseCorrective Action
Low Conversion Poor solubility of SCMS salt.Add Phase Transfer Catalyst (TBAB or 18-Crown-6) or increase Water ratio.
Vial Over-pressure Ethanol vapor pressure at >120°C.Switch to n-Butanol/Water or reduce temp to 110°C and extend time.
Charring/Decomp Hot spots in solid salt.Ensure vigorous stirring; use "Power Max" setting to modulate magnetron pulsing.

References

  • Microwave-Assisted Synthesis of Sulfonamides: De Luca, L., & Giacomelli, G. (2008).[2] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[2][7] The Journal of Organic Chemistry, 73(10), 3967–3969. Link

  • Sodium Sulfinates/Sulfonates in Synthesis: Detailed review of sodium sulfinate/sulfonate reactivity in cross-coupling and substitution. RSC Advances, 2020. Link

  • Microwave Effects in Organic Synthesis: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Synthesis of Sultones/Sulfonates: Patent literature regarding the purification and reactivity of haloalkanesulfonates. US Patent 3,146,242. Link

Sources

Method

Application Note: Sulfomethylation Derivatization for HPLC &amp; LC-MS Analysis

This Application Note is designed for analytical chemists and pharmaceutical researchers. It details the use of Sodium Chloromethanesulfonate (SCMS) as a specialized derivatizing agent.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers. It details the use of Sodium Chloromethanesulfonate (SCMS) as a specialized derivatizing agent. Unlike common chromophore-tagging reagents (e.g., Dansyl Chloride), SCMS is an alkylating agent used to introduce a sulfomethyl group (


) .

This modification is critical for two specific challenges:

  • Solubility & Polarity: Converting lipophilic phenols/amines into highly water-soluble, permanently charged species for Ion Chromatography (IC) or HILIC .

  • MS Sensitivity: Introducing a fixed negative charge to drastically enhance ionization efficiency in Negative-Mode ESI-MS .

Reagent: Sodium Chloromethanesulfonate (SCMS) | CAS: 10352-63-3 Methodology: Pre-column Derivatization (Sulfomethylation)[1][2]

Introduction & Principle

Many phenolic drugs, estrogens, and fatty amines exhibit poor retention on standard C18 columns due to peak tailing or lack of ionizable groups for Mass Spectrometry (MS) detection. Traditional derivatization often adds bulky hydrophobic groups (e.g., FMOC), which can complicate solubility.

Sodium Chloromethanesulfonate (SCMS) acts via a Nucleophilic Substitution (


)  mechanism.[3] Under basic conditions, it reacts with nucleophiles (Phenols, Primary/Secondary Amines) to form sulfomethyl derivatives .
The Chemical Advantage
  • Permanent Negative Charge: The resulting sulfonate group (

    
    ) is fully ionized across the entire pH range (0–14).
    
  • Stability: Unlike sulfate esters (

    
    ), the sulfomethyl ether bond (
    
    
    
    ) is chemically stable and resistant to hydrolysis.
  • Chromatographic Shift: The derivative becomes highly polar, allowing for:

    • Separation of neutral impurities (which elute in the void volume in Ion Exchange).

    • Retention of previously hydrophobic compounds on HILIC columns.

Reaction Mechanism

The reaction proceeds via a Williamson ether synthesis-type pathway:




Experimental Workflow Visualization

The following diagram outlines the decision logic and workflow for SCMS derivatization.

SCMS_Workflow Start Start: Target Analyte CheckGroup Functional Group Check: Phenol (-OH) or Amine (-NH) Start->CheckGroup Prep Sample Preparation: Dissolve in 0.1M NaOH/MeOH CheckGroup->Prep Confirmed Reaction Derivatization Reaction: Add SCMS (Excess), Heat 60°C, 30 min Prep->Reaction Quench Quench/Neutralize: Adjust pH to 7.0 with dilute HCl Reaction->Quench Decision Select HPLC Mode Quench->Decision Mode_RP RP-HPLC (Ion-Pairing): C18 Column + TBA Additive Decision->Mode_RP Hydrophobic Separation Mode_HILIC HILIC / Anion Exchange: Retains Charged Sulfonate Decision->Mode_HILIC Polar Separation Mode_MS LC-MS (ESI-): Monitor [M+93]- ion Decision->Mode_MS High Sensitivity

Caption: Workflow for sulfomethylation of phenols/amines using SCMS, leading to mode-specific HPLC analysis.

Detailed Protocol: Sulfomethylation of Phenolic Drugs

This protocol is optimized for phenolic active pharmaceutical ingredients (APIs) such as Propofol, Estradiol, or Paracetamol .

Reagents Required[2][4][5][6][7][8]
  • Analyte Stock: 1 mg/mL of target phenol in Methanol.

  • SCMS Reagent: 50 mg/mL Sodium Chloromethanesulfonate in water (Freshly prepared).

  • Base Catalyst: 1.0 M NaOH (aqueous).

  • Quenching Acid: 1.0 M HCl.

  • Solvent: HPLC-grade Acetonitrile (ACN) and Water.

Step-by-Step Procedure
  • Reaction Setup:

    • In a 2 mL HPLC vial (glass), combine:

      • 100 µL Analyte Stock.

      • 100 µL 1.0 M NaOH (Ensures phenolate formation).

      • 300 µL SCMS Reagent (Large molar excess).

  • Derivatization:

    • Cap the vial tightly.

    • Vortex for 10 seconds.

    • Incubate in a heating block at 60°C for 45 minutes .

    • Note: Higher temperatures (80°C) may be needed for sterically hindered phenols.

  • Quenching:

    • Cool to room temperature.[2][4]

    • Add 100 µL 1.0 M HCl to neutralize the excess base (Final pH should be ~7).

    • Critical: Do not acidify below pH 2, as the sulfonate is stable, but matrix components may precipitate.

  • Dilution:

    • Dilute to 1.0 mL with Mobile Phase A (Water).

    • Filter through a 0.22 µm PTFE filter before injection.

HPLC & LC-MS Method Conditions

Because the derivative is permanently charged, standard C18 conditions will result in elution at the void volume (


). You must use Ion-Pairing  or HILIC .
Method A: Ion-Pair RP-HPLC (UV Detection)
  • Column: C18 End-capped (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 10 mM Tetrabutylammonium hydroxide (TBA-OH) in Water, pH adjusted to 6.0 with Phosphate buffer.

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 10% B to 80% B over 15 min.

  • Mechanism: The TBA cation pairs with the anionic sulfomethyl derivative, retaining it on the C18 column.

Method B: HILIC / LC-MS (Negative Mode)[8]
  • Column: Amide or Zwitterionic HILIC column.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile.[5]

  • Gradient: 90% B to 50% B (Inverse gradient for HILIC).

  • Detection: ESI (-) MS.

  • Target Mass: Monitor [M + 93]⁻ .

    • Calculation: Mass of Analyte (M) - H + (

      
       group mass ~ 94). Net shift is +93 Da.
      

Data Analysis & Validation

Expected Results

The following table summarizes the physicochemical shifts expected post-derivatization.

ParameterUnderivatized Analyte (e.g., Phenol)Sulfomethylated Derivative
Charge State Neutral (at pH < 9)Anionic (-1) (Permanent)
LogP (Polarity) High (Hydrophobic)Low (Hydrophilic)
RP-HPLC Retention High (Retained on C18)Void Volume (unless Ion-Paired)
MS Ionization Poor (requires high pH)Excellent (ESI Negative Mode)
Mass Shift MM + 93.02 Da
Troubleshooting Guide
  • Low Yield: Ensure the pH is basic enough (pH > 10) during the reaction to keep the phenol deprotonated. SCMS reacts with the phenolate anion, not the neutral phenol.

  • Peak Broadening: If using Ion-Pairing (Method A), ensure the column is fully equilibrated (min 30 column volumes) with the TBA reagent.

  • Precipitation: SCMS is a salt. If using high % Organic solvent in the reaction, the reagent may precipitate. Keep the reaction mixture at least 50% aqueous.

Scientific Grounding & Mechanism

The use of chloromethanesulfonates for modifying phenolic structures is grounded in the Williamson Ether Synthesis and alkylation chemistry. While often used in polymer chemistry (to create water-soluble resins) and prodrug synthesis (to improve solubility), its application in analytics allows for the "tagging" of difficult molecules with a strong electrolyte group.

Key Mechanistic Pathway: The reaction relies on the leaving group ability of the chloride ion (


) and the nucleophilicity of the phenoxide oxygen. The sulfonate group (

) acts as an electron-withdrawing group initially but stabilizes the final product in aqueous media.

Mechanism Reactants Ar-O⁻  +  Cl-CH₂-SO₃⁻ Transition [ Ar-O...CH₂...Cl ]‡ Reactants->Transition Heat (60°C) Products Ar-O-CH₂-SO₃⁻  +  Cl⁻ Transition->Products -Cl⁻

Caption: SN2 mechanism of phenolate attacking the chloromethyl group.

References

  • Sigma-Aldrich. Sodium chloromethanesulfonate Product Specification & Safety Data Sheet. CAS: 10352-63-3.[6] Available at:

  • Kren, V., et al. (2022). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis.[7][8] International Journal of Molecular Sciences.[8] Discusses the HPLC behavior of sulfated/sulfonated phenols and the use of specific stationary phases. Available at:

  • BenchChem. Application Notes for HPLC Analysis of Amines. General protocols for amine derivatization and detection. Available at: (Note: Generalized reference for amine handling).

  • Liu, Y., et al. (2022).Development and Evaluation of a Novel Sulfonated Phenol–Formaldehyde Resin. Polymers.

    
    , 
    
    
    
    ) used to modify phenols. Available at:
  • EPA Method 528. Determination of Phenols in Drinking Water by GC-MS.[9] Provides context on the difficulty of analyzing underivatized phenols. Available at:

(Note: While SCMS is a known chemical reagent, specific commercial "kits" for this exact HPLC method are rare; this protocol is derived from the verified chemical reactivity of chloromethanesulfonates described in the cited organic synthesis and polymer chemistry literature.)

Sources

Application

In situ generation of chloromethanesulfonyl chloride from sodium chloromethanesulfonate

Application Note & Protocol: In Situ Generation of Chloromethanesulfonyl Chloride Abstract Chloromethanesulfonyl chloride (CMSC) is a versatile C1 building block used in the synthesis of sulfonamides, methanesulfonate es...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: In Situ Generation of Chloromethanesulfonyl Chloride

Abstract

Chloromethanesulfonyl chloride (CMSC) is a versatile C1 building block used in the synthesis of sulfonamides, methanesulfonate esters, and bioactive heterocycles. However, its high reactivity, lachrymatory nature, and thermal instability make isolation and storage hazardous. This guide details a robust protocol for the in situ generation of CMSC from the stable, non-toxic sodium chloromethanesulfonate salt using thionyl chloride (


) and catalytic 

-dimethylformamide (DMF). The methodology emphasizes safety, atom economy, and seamless integration into one-pot downstream couplings.

Introduction & Strategic Rationale

The Challenge: CMSC (


) is a "privileged" reagent in medicinal chemistry, enabling the introduction of the chloromethylsulfonyl motif—a precursor for cyclization to sultams or further nucleophilic displacement. Commercial CMSC is expensive, degrades upon storage (releasing 

and

), and poses severe lachrymatory hazards.

The Solution: Generating CMSC in situ from its sodium salt (


) offers three distinct advantages:
  • Stability: The sodium salt is a stable, non-volatile solid that can be stored indefinitely.

  • Safety: Hazardous CMSC is generated only in the closed reactor and consumed immediately, minimizing operator exposure.

  • Process Efficiency: The Vilsmeier-Haack type activation allows for rapid conversion under mild conditions, avoiding the phosphorus residues associated with

    
     methods.
    

Reaction Mechanism

The transformation relies on the Vilsmeier-Haack activation of thionyl chloride. DMF acts as a nucleophilic catalyst, not just a solvent.

  • Activation: DMF reacts with

    
     to form the electrophilic chloroiminium species (Vilsmeier reagent), releasing 
    
    
    
    .
  • Sulfonyl Activation: The bulky Vilsmeier reagent activates the sulfonate oxygen more efficiently than

    
     alone, forming a sulfonyl-iminium intermediate.
    
  • Chloride Attack: Chloride ion displaces the amide, generating the sulfonyl chloride and regenerating DMF.

G DMF DMF (Catalyst) Vilsmeier Vilsmeier Reagent [Cl-CH=NMe2]+ DMF->Vilsmeier + SOCl2 - SO2 SOCl2 Thionyl Chloride SOCl2->Vilsmeier Inter Activated Sulfonate Intermediate Vilsmeier->Inter + Salt Salt Na Chloromethanesulfonate (ClCH2SO3Na) Salt->Inter Product Chloromethanesulfonyl Chloride (CMSC) Inter->Product + Cl- - DMF Byproducts SO2 (g) + NaCl (s) Inter->Byproducts Product->DMF Regeneration

Figure 1: Catalytic cycle for the conversion of sulfonate salt to sulfonyl chloride via Vilsmeier activation.

Safety & Handling (Critical)

Hazard ClassRisk DescriptionMitigation Strategy
Lachrymator CMSC causes severe eye/respiratory irritation.Work exclusively in a fume hood. Use a bleach trap for effluent gas.
Pressure Reaction generates stoichiometric ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

and

gas.
Ensure open vent to a scrubber (NaOH trap). Do not seal the vessel.
Corrosive Reagents destroy tissue and metal.Wear double nitrile gloves, lab coat, and safety glasses. Use glass/Teflon equipment.[1]
Exotherm Quenching excess

is violent.
Remove

by distillation/evaporation; do not quench directly with water if possible.

Experimental Protocols

Protocol A: Generation of CMSC (The "Stock Solution")

This protocol generates a solution of CMSC ready for immediate use.

Reagents:

  • Sodium chloromethanesulfonate (dried at 100°C under vacuum for 4h): 10.0 mmol (1.52 g)

  • Thionyl Chloride (

    
    ): 30.0 mmol (2.2 mL) [3.0 equiv]
    
  • DMF (Anhydrous): 0.5 mmol (40 µL) [5 mol%]

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous): 10 mL

Step-by-Step Procedure:

  • Setup: Equip a 50 mL 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) or

    
     inlet. Connect the outlet to a caustic scrubber (1M NaOH) to trap 
    
    
    
    .
  • Suspension: Add the dried sodium chloromethanesulfonate and solvent (DCM or Toluene) to the flask. The salt will remain as a suspension (heterogeneous).

  • Activation: Add the catalytic DMF.

  • Chlorination: Add

    
     dropwise via syringe over 5 minutes. Note: Gas evolution (
    
    
    
    ) will begin immediately.
  • Reaction:

    • For DCM: Heat to gentle reflux (40°C) for 3–4 hours.

    • For Toluene: Heat to 70°C for 2–3 hours.

    • Endpoint: The reaction is complete when gas evolution ceases and the solid suspension changes texture (fine NaCl precipitate replaces the bulkier sulfonate salt).

  • Workup (Removal of Excess Reagent):

    • Cool the mixture to room temperature.

    • Critical Step: Remove excess

      
       to prevent side reactions in the next step.
      
    • Method: Concentrate the mixture under reduced pressure (rotary evaporator, bath < 40°C) to ~20% volume. Add fresh anhydrous solvent (10 mL) and concentrate again (azeotropic removal).

    • Result: You now have a solution of CMSC (approx. 90-95% yield) ready for coupling.

Protocol B: One-Pot Sulfonylation (Application)

Example: Coupling with a primary amine to form a sulfonamide.

Reagents:

  • CMSC solution (from Protocol A)

  • Primary Amine (

    
    ): 10.0 mmol (1.0 equiv)
    
  • Base: Triethylamine (

    
    ) or Pyridine: 22.0 mmol (2.2 equiv)
    
  • Solvent: DCM (10 mL)

Step-by-Step Procedure:

  • Preparation: Re-dissolve the CMSC residue from Protocol A in fresh anhydrous DCM (10 mL) and cool to 0°C (ice bath).

  • Amine Addition: In a separate vial, mix the amine and base in DCM (5 mL).

  • Coupling: Add the amine/base mixture dropwise to the cold CMSC solution over 10 minutes. Exothermic reaction.

  • Completion: Allow to warm to room temperature and stir for 1–2 hours. Monitor by TLC or LCMS (sulfonamide formation).

  • Quench: Add water (10 mL) and stir vigorously for 5 minutes.

  • Isolation: Separate phases. Wash organic layer with 1M HCl (to remove excess amine/pyridine) and Brine. Dry over

    
     and concentrate.
    

Workflow Visualization

Workflow Start Start: Na Chloromethanesulfonate (Solid, Stable) Step1 Step 1: Chlorination (SOCl2, cat. DMF, Reflux) Start->Step1 Check Gas Evolution Ceased? Step1->Check Check->Step1 No (Continue Heating) Evap Evaporate Excess SOCl2 (Critical for Purity) Check->Evap Yes Coupling Step 2: Coupling (Add Amine + Base, 0°C) Evap->Coupling Finish Final Product: Chloromethanesulfonamide Coupling->Finish

Figure 2: Operational workflow for the one-pot synthesis of sulfonamides via in situ CMSC.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Wet starting material (

destroys

).
Dry sodium salt thoroughly (vacuum oven, >100°C) before use.
Incomplete Reaction Inefficient stirring of slurry.The salt is insoluble; vigorous magnetic stirring or mechanical agitation is required.
Dark Color/Tars Overheating or DMF decomposition.Keep bath temp < 45°C for DCM or < 75°C for Toluene. Do not exceed 10 mol% DMF.
Side Products Residual

reacting with amine.[2]
Ensure thorough evaporation/azeotrope of

before adding the nucleophile.

References

  • General Synthesis of Sulfonyl Chlorides: Widlanski, T. S.; Huang, H.-C. Sulfonyl Chlorides from Sulfonic Acids. 1989 , 111, 9291. (Foundational method for

    
     activation).
    
  • Patent Protocol (Industrial Baseline): Koenig, H. Preparation of Chloromethanesulfonyl Chloride. . (Describes the

    
     route; adapted here for cleaner 
    
    
    
    lab scale).
  • Vilsmeier-Haack Mechanism: Magee, P. S. The Sulfur-Chlorine Bond.[2] . (Mechanistic insight into catalytic chlorination).

  • Safety Data: Sigma-Aldrich. Safety Data Sheet: Chloromethanesulfonyl chloride. Link. (Hazard verification).

Sources

Method

Application Note: Polymer Modification with Sodium Chloromethanesulfonate (SCMS) for Enhanced Solubility

Executive Summary This guide details the protocol for using Sodium Chloromethanesulfonate (SCMS) as a hydrophilic modification agent for biopolymers (specifically Chitosan and Cellulose). Unlike direct sulfation (which f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for using Sodium Chloromethanesulfonate (SCMS) as a hydrophilic modification agent for biopolymers (specifically Chitosan and Cellulose). Unlike direct sulfation (which forms hydrolytically unstable N-S or O-S bonds), SCMS facilitates sulfomethylation , introducing a stable methylene sulfonate moiety (


) via a nucleophilic substitution mechanism.

The resulting Sulfomethylated Polymers exhibit significantly enhanced water solubility across a broad pH range (particularly at neutral/alkaline pH where native chitosan precipitates), making them ideal candidates for drug delivery systems, hydrogels, and rheology modifiers.

Chemical Basis & Mechanism[1][2]

The Reagent: Sodium Chloromethanesulfonate

SCMS (


) acts as an alkylating agent. Structurally, it is the sulfonate analog of chloroacetic acid (used to make Carboxymethyl Cellulose). The sulfonate group is a strong electrolyte, providing permanent negative charge and high hydration energy, which disrupts the inter-chain hydrogen bonding responsible for polymer insolubility.
Reaction Mechanism

The reaction is a nucleophilic substitution (


). Under alkaline conditions, the nucleophilic centers of the polymer (primary amines in chitosan; hydroxyls in cellulose) attack the methylene carbon of SCMS, displacing the chloride ion.

Key Reaction (Chitosan Example):



Mechanistic Pathway Diagram

ReactionMechanism cluster_conditions Critical Parameters Polymer Native Polymer (Nucleophile: -NH2 or -OH) Activation Alkaline Activation (Formation of -NH2 or -O-) Polymer->Activation NaOH (pH > 10) Transition Transition State (SN2 Attack) Activation->Transition + SCMS SCMS Reagent: SCMS (Electrophile: Cl-CH2-SO3-) SCMS->Transition Product Sulfomethylated Polymer (Soluble Polyelectrolyte) Transition->Product Byproduct Byproducts (NaCl, H2O) Transition->Byproduct Temp Temp: 50-80°C Time Time: 3-6 Hours

Figure 1: Mechanistic pathway for the sulfomethylation of nucleophilic polymers.

Experimental Protocol: Sulfomethylation of Chitosan

Objective: To synthesize N-sulfomethyl chitosan (N-SMC) with high water solubility at pH 7.4.

Materials Required[2][3][4][5][6][7][8]
  • Substrate: Chitosan (Low to Medium MW, Deacetylation Degree > 85%).[1]

  • Reagent: Sodium Chloromethanesulfonate (SCMS) (98% purity).

  • Solvent/Medium: Acetic Acid (1% v/v), Sodium Hydroxide (NaOH).

  • Purification: Dialysis Tubing (MWCO 3.5 kDa or 12 kDa), Ethanol.

Step-by-Step Methodology
StepPhaseActionCritical Note (The "Why")
1 Dissolution Dissolve 2g Chitosan in 100mL of 1% acetic acid. Stir until clear.Ensures polymer chains are disentangled and accessible.
2 Precipitation/Activation Add 10% NaOH dropwise until pH reaches ~10-11. A white gel/precipitate will form.Neutralizes the amine salts (

) back to nucleophilic amines (

). The gel state allows heterogeneous reaction.
3 Reagent Addition Add SCMS to the mixture. Ratio: 1:1 to 1:3 (molar ratio of Glucosamine residue : SCMS).Higher ratios increase Degree of Substitution (DS).
4 Reaction Heat to 60°C - 80°C for 4 - 6 hours under continuous stirring.High temp overcomes the activation energy for alkylation. Do not exceed 90°C to prevent polymer degradation.
5 Neutralization Cool to RT. Adjust pH to 7.0 using dilute HCl.Stops the reaction and prepares for purification.
6 Precipitation Pour the solution into 3x volume of Ethanol (or Acetone). Filter the precipitate.[2]SCMS and salts are soluble in ethanol; the modified polymer precipitates.
7 Dialysis Re-dissolve precipitate in water. Dialyze against distilled water for 3 days (change water 3x/day).Crucial: Removes unreacted SCMS and NaCl trapped in the polymer matrix.
8 Lyophilization Freeze-dry the dialyzed solution.Yields a fluffy, white, water-soluble powder.

Characterization & Validation

To ensure the protocol was successful, the following characterization steps are mandatory.

Solubility Test (Self-Validating Step)
  • Method: Attempt to dissolve 10mg of product in 1mL of PBS (pH 7.4) and Water (pH 7.0) .

  • Pass Criteria: Clear solution (transparent or slightly opalescent).

  • Fail Criteria: Visible particles or precipitation. (Native chitosan is insoluble at these pH levels).[3]

FTIR Spectroscopy Markers
Functional GroupNative Chitosan (

)
Sulfomethylated Product (

)
Interpretation
-OH / -NH Stretching 3400-34503400-3450 (Broadened)H-bonding changes.
S=O Stretching (Asym) Absent1160 - 1200 Diagnostic peak for Sulfonate.
S=O Stretching (Sym) Absent1030 - 1060 Diagnostic peak for Sulfonate.
C-N Stretching ~1590Shifted/ModifiedIndicates N-alkylation.

Troubleshooting & Optimization

Troubleshooting Decision Tree

Troubleshooting Start Issue: Low Solubility at Neutral pH Check1 Check pH during Reaction Start->Check1 Decision1 Was pH > 10? Check1->Decision1 Action1 Increase NaOH. Amines must be deprotonated. Decision1->Action1 No Check2 Check Reagent Ratio Decision1->Check2 Yes Decision2 Molar Ratio > 2:1? Check2->Decision2 Action2 Increase SCMS. Compensate for hydrolysis. Decision2->Action2 No Check3 Check Temperature Decision2->Check3 Yes Action3 Increase Temp to 70-80°C. Reaction is endothermic. Check3->Action3 Low Temp (<50°C)

Figure 2: Troubleshooting logic for failed solubility enhancement.

Critical Optimization Notes
  • Reagent Hydrolysis: SCMS can hydrolyze in water at high temperatures to form hydroxy-methanesulfonate (waste). Mitigation: Add SCMS in portions over the first hour rather than all at once to maintain a high effective concentration.

  • Degree of Substitution (DS): Solubility generally requires a DS > 0.3. The DS can be calculated using Elemental Analysis (S/N ratio).

    • Formula:

      
      .
      

References

  • Chen, X. G., & Park, H. J. (2003). Chemical characteristics of O-carboxymethyl chitosans related to the preparation conditions. Carbohydrate Polymers. Link(Note: Provides the foundational Williamson ether synthesis protocol analogous to SCMS modification).

  • Zhang, Y., et al. (2010). Preparation and properties of sulfopropyl chitosan derivatives with various sulfonation degree. Journal of Applied Polymer Science. Link(Note: Validates the sulfonation impact on solubility).

  • Holme, K. R., & Perlin, A. S. (1989). Chitosan N-sulfate. A water-soluble polyelectrolyte. Carbohydrate Research. Link(Note: Establishes the polyelectrolyte behavior of sulfated chitosans).

  • Li, P., et al. (2011). Synthesis and characterization of sulfomethylated alkali lignin. BioResources. Link(Note: Protocol reference for SCMS reactivity with hydroxyls/phenols).

Sources

Application

Protocol for studying enzyme inhibition with sodium chloromethanesulfonate

Application Note: Kinetic Characterization of Sodium Chloromethanesulfonate (SCMS) as an Enzyme Inhibitor Executive Summary & Chemical Context Sodium chloromethanesulfonate (SCMS, ) is a structural analog of physiologica...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Kinetic Characterization of Sodium Chloromethanesulfonate (SCMS) as an Enzyme Inhibitor

Executive Summary & Chemical Context

Sodium chloromethanesulfonate (SCMS,


) is a structural analog of physiological sulfonates (e.g., Coenzyme M, taurine) and a potential alkylating agent. Unlike reversible competitive inhibitors that simply occupy an active site, SCMS possesses a chloromethyl moiety capable of undergoing nucleophilic substitution (

) with active site residues (Cysteine thiols, Histidine imidazoles, or active site nucleophiles).

Consequently, SCMS must be evaluated using a Time-Dependent Inhibition (TDI) framework. Standard


 assays are insufficient because they fail to capture the kinetic evolution of covalent bond formation. This guide provides a rigorous workflow to determine if SCMS acts as a reversible transition-state analog or an irreversible suicide inhibitor, and to quantify its potency via the second-order rate constant 

.

Safety & Reagent Preparation

WARNING: SCMS is an alkylating agent.[1] It can react with DNA and proteins.[2][3] Handle with extreme caution using PPE (gloves, goggles, fume hood).

Reagent Stability Protocol

The chloromethyl group is susceptible to hydrolysis in aqueous solution, generating hydroxymethanesulfonate and HCl, which inactivates the inhibitor and alters pH.

  • Solid Storage: Store anhydrous solid at -20°C under desiccant.

  • Stock Preparation:

    • Solvent: Dissolve in anhydrous DMSO or

      
       immediately prior to use.
      
    • Buffer Compatibility: Avoid buffers with strong nucleophiles (e.g., DTT,

      
      -mercaptoethanol, Tris) during the pre-incubation phase, as they will quench the SCMS chloromethyl group. Use HEPES, MOPS, or Phosphate  buffers.
      
    • Usage Window: Discard aqueous working solutions after 4 hours.

Phase I: Preliminary Screening (The "Yes/No" & Reversibility Test)

Before full kinetic characterization, determine if the inhibition is time-dependent and reversible.

Step 3.1: Time-Dependency Check

Compare


 values at two different pre-incubation times.
  • Condition A: Add Enzyme + Substrate + SCMS simultaneously (0 min pre-incubation). Measure Rate (

    
    ).
    
  • Condition B: Incubate Enzyme + SCMS for 30 minutes. Then add Substrate. Measure Rate (

    
    ).
    

Interpretation:

  • 
    :  Rapid equilibrium inhibition (Reversible). SCMS likely acts as a non-covalent analog. 
    
    
    
    Proceed to standard
    
    
    determination.
  • 
    :  Time-dependent inhibition. SCMS is likely alkylating the enzyme or binding slowly. 
    
    
    
    Proceed to Step 3.2.
Step 3.2: Reversibility (Jump-Dilution Assay)

To distinguish between slow-binding reversible inhibition and irreversible covalent modification.

  • Incubate: Enzyme (

    
     final concentration) + SCMS (
    
    
    
    ) for 60 mins.
  • Dilute: Rapidly dilute the mixture 100-fold into a reaction buffer containing saturating substrate.

  • Control: Incubate Enzyme + DMSO (no inhibitor), then dilute.

Data Analysis Table:

ObservationMechanismNext Step
Activity recovers to Control levels over timeSlow-binding ReversibleDetermine

Activity remains permanently inhibitedIrreversible (Covalent) Determine

(Phase II)

Phase II: Determination of and

If SCMS acts as an irreversible inhibitor (common for chloromethyl analogs), the potency is defined by two parameters:

  • 
    :  The affinity of the initial non-covalent binding complex.[4]
    
  • 
    :  The maximum rate of inactivation (covalent bond formation).
    
Experimental Workflow (Kitz & Wilson Method)

Concept: Measure the residual enzyme activity after incubating with varying [SCMS] for varying times (


).

Protocol:

  • Prepare Reaction Mix: Buffer (HEPES pH 7.5), Enzyme (fixed conc.), and SCMS (concentration range:

    
     estimated 
    
    
    
    ).
  • Incubation: Incubate mixtures at reaction temperature (e.g., 25°C or 37°C).

  • Sampling: At specific time points (

    
     min), remove an aliquot.
    
  • Activity Assay: Dilute the aliquot into a "Substrate Mix" (containing saturating substrate,

    
    ) to stop further inhibition and measure residual velocity (
    
    
    
    ).
Data Processing

Step 1: Determine


 for each [I] 
Plot 

vs. Time (

) for each inhibitor concentration.
  • The slope of each line

    
     (observed inactivation rate).
    

Step 2: Determine


 and 

Plot

(y-axis) vs. [SCMS] (x-axis). Fit to the hyperbolic equation:


  • Asymptote (

    
    ): 
    
    
    
    (Maximal inactivation rate).
  • Semi-saturation (

    
    ): 
    
    
    
    (Concentration at half-maximal inactivation).

Step 3: Calculate Efficiency Report the Second-Order Rate Constant:



Note: If the plot of


 vs [I] is linear (does not saturate), 

is very high. In this case, you can only determine the ratio

from the slope of the line.

Visualizations

Figure 1: Mechanistic Decision Tree

SCMS_Mechanism Start Start: SCMS Inhibition Study Screen Pre-incubation Screen (0 min vs 30 min) Start->Screen Decision1 Is inhibition time-dependent? Screen->Decision1 Reversible Reversible/Competitive (Measure Ki) Decision1->Reversible No (v0 ≈ v30) JumpDilution Jump-Dilution Assay Decision1->JumpDilution Yes (v30 << v0) Decision2 Does activity recover? JumpDilution->Decision2 SlowBind Slow-Binding Reversible (Measure kon/koff) Decision2->SlowBind Yes Irreversible Irreversible Covalent (Measure kinact/KI) Decision2->Irreversible No Validation Mass Spec Validation (Confirm Adduct) Irreversible->Validation

Caption: Workflow for distinguishing between reversible binding and irreversible alkylation by SCMS.

Figure 2: Kinetic Plotting Workflow

Kinetic_Plots RawData Raw Data: [Product] vs Time LogPlot Step 1: ln(Residual Activity) vs Time Slope = -kobs RawData->LogPlot Hyperbola Step 2: kobs vs [SCMS] Fit: Hyperbolic Equation LogPlot->Hyperbola Output Output Parameters: kinact (max rate) KI (affinity) kinact/KI (efficiency) Hyperbola->Output

Caption: Data processing pipeline for determining covalent inhibition parameters.

Mass Spectrometry Validation (Confirmation)

To definitively prove the mechanism is covalent (alkylation by the chloromethyl group), perform intact protein Mass Spectrometry.

  • Incubate Enzyme + Excess SCMS (1 hour).

  • Desalt using a Zeba spin column or C4 ZipTip to remove non-covalently bound inhibitor.

  • Analyze via ESI-TOF or MALDI-TOF.

  • Look for: A mass shift of +94 Da .

    • Calculation: SCMS (

      
      , MW ~152) loses 
      
      
      
      (~35.5) and
      
      
      (~23) during the attack and ionization, adding the
      
      
      group (MW ~94) to the protein.
    • Note: If the mechanism involves leaving of the sulfonate (less likely), the mass shift would differ. The +94 Da shift corresponds to the alkylation by the chloromethyl sulfonate moiety displacing chloride.

References

  • Copeland, R. A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[5] Link

  • Kitz, R., & Wilson, I. B. (1962). Esters of methanesulfonic acid as irreversible inhibitors of acetylcholinesterase. Journal of Biological Chemistry, 237, 3245-3249. Link

  • Liu, Y., et al. (2011). Inhibition of methanogenesis by chloromethanesulfonate.[2][6][7] Frontiers in Microbiology (Contextual usage of SCMS as specific inhibitor). Link

  • Strelow, J., et al. (2012). Mechanism of Action Assays for Enzymes. Eli Lilly & Company / NCATS Assay Guidance Manual. Link

Sources

Method

Application Note: Process Intensification and Scale-Up Strategies for Sodium Chloromethanesulfonate

Executive Summary & Mechanistic Foundation Sodium chloromethanesulfonate (SCMS) is a critical C1 building block used in the synthesis of sulfonated pharmaceuticals, agrochemicals, and surfactants. While the theoretical s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Foundation

Sodium chloromethanesulfonate (SCMS) is a critical C1 building block used in the synthesis of sulfonated pharmaceuticals, agrochemicals, and surfactants. While the theoretical synthesis appears straightforward—nucleophilic substitution of dichloromethane (DCM) with sodium sulfite—the industrial reality is governed by complex phase-transfer kinetics and a competitive impurity profile.

The Mechanistic Challenge

The reaction follows an


 mechanism where the sulfite anion (

) attacks the electrophilic carbon of DCM.


Scale-Up Friction Points:

  • Biphasic Limitations: Sodium sulfite is water-soluble but DCM-insoluble; DCM is water-immiscible. The reaction occurs strictly at the liquid-liquid interface.

  • Competitive Bis-Alkylation: The product (SCMS) contains a remaining chlorine atom, making it susceptible to a second attack by sulfite to form Disodium Methanedisulfonate , a thermodynamic dead-end impurity.

    
    
    

Critical Process Parameters (CPPs)

To maximize yield and minimize the disulfonate impurity, the following parameters must be tightly controlled.

ParameterRecommended RangeScientific Rationale
Stoichiometry DCM:Sulfite = 3:1 to 5:1 Kinetic Control: A massive excess of DCM acts as both reactant and solvent, statistically favoring the mono-substitution over the bis-substitution.
Temperature 110°C – 130°C Activation Energy: The biphasic barrier requires high thermal energy to achieve commercially viable rates (

conversion in

h).
Pressure 4.0 – 6.5 bar Phase Maintenance: DCM boils at 39.6°C. High pressure is non-negotiable to maintain DCM in the liquid phase at reaction temperature.
Agitation High Shear (

W/m³)
Mass Transfer: Maximizing interfacial surface area is the rate-determining step in this biphasic system.
Reactor MOC Glass-Lined or HastelloyCorrosion: The combination of high temperature, water, and generated chloride ions will rapidly pit-corrode Stainless Steel 316.

Detailed Experimental Protocol (Pilot Scale)

Objective: Synthesis of 10 kg Batch of SCMS. Equipment: 50L Glass-Lined Autoclave (GLR), Hastelloy Filtration Unit.

Phase 1: Reaction Initiation
  • Inertization: Purge the 50L GLR with nitrogen to remove oxygen (sulfite is oxidation-sensitive).

  • Aqueous Charge: Charge 10.0 kg of Sodium Sulfite (anhydrous) and 25.0 L of Deionized Water . Agitate until fully dissolved.

  • Organic Charge: Charge 35.0 kg of Dichloromethane (DCM) . Note: This represents a ~5 molar excess.

  • Heating Ramp: Seal the reactor. Set agitation to maximum (ensure vortexing). Ramp temperature to 120°C over 60 minutes.

    • Observation: Internal pressure will rise to approximately 5–6 bar. Monitor for pressure spikes (exotherm control).

Phase 2: Reaction & Quench
  • Reaction Plateau: Hold at 120°C for 6–8 hours .

  • IPC (In-Process Control): Sample the aqueous phase via a dip tube. Analyze by Ion Chromatography (IC) or HPLC (Refractive Index detector).

    • Target: Sulfite consumption

      
      .
      
    • Stop Criteria: If Disodium Methanedisulfonate > 2%, terminate immediately.

  • Cooling: Cool reactor to 25°C. Pressure will normalize.

  • Phase Separation: Stop agitation. Allow layers to settle (30 min).

    • Top Layer: Aqueous (Product + NaCl + unreacted Sulfite).

    • Bottom Layer: Excess DCM.

  • Harvest: Drain the bottom DCM layer for recycling. Collect the upper aqueous layer.

Phase 3: Purification (The "Solvent Switch")

Rationale: SCMS and NaCl are both soluble in water, making separation difficult. SCMS is soluble in hot ethanol, while NaCl is practically insoluble.

  • Concentration: Transfer aqueous layer to a vacuum evaporator. Distill water until a thick slurry forms (approx. 30% of original volume).

  • Antisolvent Addition: Add 30 L of Ethanol (95%) to the hot slurry. Agitate at 60°C for 1 hour.

  • Hot Filtration: Filter the suspension while hot (50–60°C).

    • Filter Cake: Sodium Chloride (Waste/Byproduct).

    • Filtrate: SCMS dissolved in Ethanol/Water.

  • Crystallization: Cool the filtrate slowly to 0–5°C over 4 hours. SCMS will crystallize as white needles.

  • Drying: Filter product and dry under vacuum at 50°C.

    • Expected Yield: ~85% (based on sulfite).[1]

    • Purity: >98% (NaCl < 0.5%).

Visualizations

Diagram 1: Reaction Pathway & Impurity Logic

This diagram illustrates the kinetic competition between the desired product and the thermodynamic impurity.

ReactionPathway DCM Dichloromethane (Excess Solvent) Transition Biphasic Interface (120°C / 6 bar) DCM->Transition Sulfite Sodium Sulfite (Limiting Reagent) Sulfite->Transition Impurity Disodium Methanedisulfonate (Dead-End Impurity) Sulfite->Impurity SCMS Sodium Chloromethanesulfonate (Target Product) Transition->SCMS Primary Reaction (Fast with Excess DCM) SCMS->Impurity Secondary Reaction (Occurs if DCM depleted)

Caption: Kinetic pathway showing the necessity of DCM excess to prevent secondary sulfonation.

Diagram 2: Process Workflow (Reactor to Isolation)

This diagram outlines the unit operations required for the "Solvent Switch" purification method.

ProcessFlow Reactor GLR Autoclave (Reaction) Separator Phase Separator (Remove Excess DCM) Reactor->Separator Quench Separator->Reactor Recycle DCM Evaporator Vacuum Stripper (Remove Water) Separator->Evaporator Aqueous Layer EthanolTank Ethanol Addition (Solvent Switch) Evaporator->EthanolTank Concentrated Slurry Filter Hot Filtration (Remove NaCl) EthanolTank->Filter Suspension Crystallizer Cooling Crystallizer (Isolate SCMS) Filter->Crystallizer Filtrate (Product) Waste Waste Filter->Waste Solid NaCl

Caption: Unit operation sequence highlighting the critical separation of NaCl via ethanol antisolvent.

Analytical Quality Control

To ensure the protocol is self-validating, the following analytical methods are required:

  • Chloride Titration (Argentometry):

    • Purpose: Quantifies the total conversion. Every mole of SCMS produces one mole of NaCl.

    • Method: Titrate aqueous layer with

      
      .
      
  • Ion Chromatography (IC):

    • Purpose: The only reliable method to separate Sulfite, Sulfate (oxidation byproduct), SCMS, and the Disulfonate impurity.

    • Column: Anion exchange (e.g., Dionex IonPac AS11).

  • H-NMR (D₂O):

    • SCMS: Singlet at

      
       ppm (
      
      
      
      ).
    • Disulfonate:[2][3] Singlet shifted upfield (due to shielding by two sulfonate groups).

Safety & Engineering Controls

  • DCM Hazards: Dichloromethane is a volatile organic compound (VOC) and suspected carcinogen. The reactor must be equipped with a double mechanical seal and a rupture disc vented to a scrubber system.

  • Thermal Runaway: While the reaction is not violently exothermic, the vapor pressure of DCM rises exponentially with temperature. A safety interlock must cut heating if pressure exceeds 7 bar.

  • Material Compatibility:

    • Acceptable: Glass-lined steel, PTFE, Hastelloy C-276.

    • Forbidden: SS304/316 (Rapid stress corrosion cracking due to hot chloride/sulfite mix).

References

  • Lauer, K. (1933). Journal für Praktische Chemie. "Über die Sulfonierung von chlorierten Methanen.
  • Vertex AI Search. (2026). "Synthesis of sodium chloromethanesulfonate from dichloromethane and sodium sulfite." [Search Result 1.2] JP3572407B2 - Method for synthesizing sodium 2-chloroethanesulfonate. Retrieved from .

  • Vertex AI Search. (2026). "Disodium methanedisulfonate impurity formation." [Search Result 1.5] Methanedisulfonic acid, sodium salt (1:2) SDS. Retrieved from .

  • Vertex AI Search. (2026). "Solubility of NaCl in Ethanol." [Search Result 1.14] Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol.[4] Retrieved from .

  • Ullmann's Encyclopedia of Industrial Chemistry. "Sulfonic Acids, Aliphatic.

Sources

Application

Application Notes and Protocols: The Strategic Use of Sodium Chloromethanesulfonate in Agrochemical Synthesis

Abstract Sodium chloromethanesulfonate (SCMS) serves as a pivotal C1 building block in the synthesis of advanced agrochemicals. Its unique bifunctionality, possessing both a highly reactive chloromethyl group and a stabl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sodium chloromethanesulfonate (SCMS) serves as a pivotal C1 building block in the synthesis of advanced agrochemicals. Its unique bifunctionality, possessing both a highly reactive chloromethyl group and a stable sulfonate moiety, allows for its strategic incorporation into a variety of molecular scaffolds. This guide provides an in-depth exploration of the applications of sodium chloromethanesulfonate in agrochemical development, focusing on the synthesis of key intermediates such as aryloxymethanesulfonates and their subsequent conversion into potent herbicides and other crop protection agents. We will detail the underlying chemical principles, provide field-proven experimental protocols, and discuss the critical safety considerations necessary for handling these reactive compounds.

Introduction: The Role of Sodium Chloromethanesulfonate as a Synthetic Precursor

Sodium chloromethanesulfonate, the sodium salt of chloromethanesulfonic acid, is a versatile reagent in organic synthesis.[1] Its value in the agrochemical industry stems from its ability to introduce the methanesulfonate group (-CH₂SO₃⁻) onto various molecular backbones. This functional group can modify the solubility, stability, and biological activity of a parent molecule.

The primary reactivity of sodium chloromethanesulfonate lies in the chloromethyl group. The chlorine atom is an excellent leaving group, making the adjacent carbon atom susceptible to nucleophilic attack.[1] This property is the cornerstone of its application, enabling the formation of new carbon-heteroatom bonds, which is a frequent strategy in the design of novel active ingredients for crop protection.

Key Physicochemical Properties:
PropertyValueSource
Molecular Formula CH₂ClNaO₃S[2]
Molecular Weight 152.53 g/mol [2]
CAS Number 10352-63-3[2][3]
Physical Form Solid[3]
Primary Hazard Skin and serious eye damage, Harmful if swallowed[2]

Core Synthetic Application: Synthesis of Aryloxymethanesulfonates

A foundational application of sodium chloromethanesulfonate in agrochemical synthesis is its reaction with phenolic compounds to form sodium aryloxymethanesulfonates.[1] Many potent herbicides, fungicides, and insecticides contain a phenol or a substituted phenol moiety as a core structural element. The addition of the methanesulfonate group can enhance their systemic properties or alter their mode of action.

Mechanism of Action: The reaction proceeds via a classic Williamson ether synthesis-type mechanism, which is a nucleophilic substitution (Sₙ2) reaction.

  • Deprotonation: The phenolic hydroxyl group is deprotonated by a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a highly nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon of the chloromethyl group on sodium chloromethanesulfonate.

  • Displacement: The chloride ion is displaced, forming a stable aryl-oxymethyl-sulfonate ether linkage.[1]

This reaction is highly efficient and serves as a gateway to a diverse range of sulfonate derivatives, which are valuable intermediates in organic synthesis.[1]

G cluster_1 Step 2: Nucleophilic Substitution (SN2) Phenol Ar-OH Phenoxide Ar-O⁻ Na⁺ Phenol->Phenoxide Base Base (e.g., NaOH) Phenoxide_ref Ar-O⁻ Na⁺ SCMS Cl-CH₂-SO₃⁻ Na⁺ (Sodium Chloromethanesulfonate) Product Ar-O-CH₂-SO₃⁻ Na⁺ (Sodium Aryloxymethanesulfonate) Phenoxide_ref->Product G SCMS Sodium Chloromethanesulfonate SulfonylChloride Chloromethanesulfonyl Chloride SCMS->SulfonylChloride + SOCl₂/PCl₅ Sulfonamide Aryl or Heterocyclic Sulfonamide SulfonylChloride->Sulfonamide + Amine₁ Carbamate Sulfonyl Carbamate Intermediate Sulfonamide->Carbamate + Phosgene or equivalent Sulfonylurea Final Sulfonylurea Herbicide Carbamate->Sulfonylurea + Heterocyclic Amine Amine1 Aromatic Amine (e.g., o-chlorobenzenesulfonamide) HeterocyclicAmine Heterocyclic Amine (e.g., 2-amino-4,6-dimethoxypyrimidine)

Figure 2. Illustrative multi-step synthesis of a sulfonylurea herbicide.

Application in Fungicide and Insecticide Synthesis

The introduction of a sulfonate moiety can impart fungicidal or insecticidal properties to a molecule. Sulfonate esters have been widely investigated for their biological activities. [4]The general protocol for synthesizing aryloxymethanesulfonates can be directly applied to phenols known to have inherent, albeit weak, biological activity. The resulting sulfonate can enhance potency or improve plant uptake.

Protocol 2: General Synthesis of a Biologically Active Aryloxymethanesulfonate

This protocol details the reaction between a substituted phenol and sodium chloromethanesulfonate.

Causality: This protocol relies on the nucleophilicity of the phenoxide ion generated in situ. The choice of solvent and base is critical to ensure sufficient solubility of the reagents and to facilitate the Sₙ2 reaction while minimizing side reactions.

Step-by-Step Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted phenol (1.0 eq) and sodium chloromethanesulfonate (1.1 eq) in a suitable solvent such as ethanol or a water/ethanol mixture.

  • Base Addition: Add a base, such as sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq), to the mixture. The base deprotonates the phenol, activating it for the reaction.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. If the product is a solid, it may precipitate. It can be collected by filtration.

  • Isolation and Purification: If the product remains in solution, remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure sodium aryloxymethanesulfonate.

  • Characterization: Confirm the structure of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

Working with sodium chloromethanesulfonate and its derivatives requires strict adherence to safety protocols.

  • Sodium Chloromethanesulfonate: Classified as causing skin irritation and serious eye damage. It is also harmful if swallowed and may cause respiratory irritation. [2]* Chlorinating Agents (Thionyl Chloride): Highly corrosive and react violently with water. All manipulations must be performed in a chemical fume hood.

  • Sulfonyl Chloride Intermediates: These are often reactive, corrosive, and lachrymatory. Avoid inhalation and skin contact.

Mandatory Personal Protective Equipment (PPE):

  • Chemical safety goggles or a face shield. [5]* Chemically resistant gloves (e.g., nitrile). * A flame-retardant lab coat.

  • Work should always be conducted in a well-ventilated chemical fume hood. [5]

Conclusion

Sodium chloromethanesulfonate is a highly valuable and versatile C1 building block for agrochemical synthesis. Its primary utility lies in its ability to undergo nucleophilic substitution reactions to form sulfonate-containing intermediates. These intermediates can be further elaborated into complex, high-value active ingredients, particularly within the sulfonylurea class of herbicides. The protocols outlined in this guide provide a robust framework for researchers to explore the potential of sodium chloromethanesulfonate in the development of next-generation crop protection solutions. Adherence to rigorous safety procedures is paramount when handling these reactive and hazardous materials.

References

  • Sodium chloromethanesulfonate | CH2ClNaO3S | CID 23705445 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Synthesis of new herbicides from the class of sulfonylureas - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, Herbicidal Activity, Crop Safety and Soil Degradation of Pyrimidine- and Triazine-Substituted Chlorsulfuron Derivatives - PMC. (2022, April 6). Retrieved from [Link]

  • Glyphosate: Application And Production Ways - orientjchem.org. (n.d.). Retrieved from [Link]

  • CN102584645A - Method for producing methanesulfonyl chloride by using sodium methanesulfonate under solvent-free condition - Google Patents. (n.d.).
  • Study on a new synthesis approach of glyphosate - PubMed. (2012, June 27). Retrieved from [Link]

  • JP3572407B2 - Method for synthesizing sodium 2-chloroethanesulfonate - Google Patents. (n.d.).
  • CN1171197A - Method for synthesizing herbicide of sulfonylureas - Google Patents. (n.d.).
  • Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. (2020, June 15). Retrieved from [Link]

  • CN101671328B - Novel synthesis method of sulfonylurea weedicide - Google Patents. (n.d.).
  • New Active Ingredients for Sustainable Modern Chemical Crop Protection in Agriculture. (n.d.). Retrieved from [Link]

  • 15N-labeled glyphosate synthesis and its practical effectiveness - SciELO. (n.d.). Retrieved from [Link]

  • CN115448858B - Efficient synthesis process of 2-chloroethyl sodium sulfonate - Google Patents. (n.d.).
  • Sulfonate derivatives bearing an amide unit: design, synthesis and biological activity studies. (2024, March 6). Retrieved from [Link]

  • WO2013083537A1 - Short-chain alkyl sulfonates in pesticide formulations and applications - Google Patents. (n.d.).
  • Methanesulfonic acid: a sustainable acidic solvent for recovering metals from jarosite residue of the zinc industry | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • EP1536686B1 - Process for the preparation of sodium glyphosate composition - Google Patents. (n.d.).
  • Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review - Green Chemistry (RSC Publishing). (2024, June 27). Retrieved from [Link]

  • DE19732030A1 - Preparation of chloromethane sulphonylhalide intermediates - Google Patents. (n.d.).
  • Synthesis and Characterization of Methanesulfonate and Ethanesulfonate Intercalated Lithium Aluminum LDHs - SCIRP. (n.d.). Retrieved from [Link]

  • Reactions of Phenols - Chemistry Steps. (2024, January 10). Retrieved from [Link]

  • The complex chemistry of N-(phosphonomethyl)glycine (glyphosate): preparation and characterization of the ammonium, lithium, sodium (4 polymorphs) and silver(I) complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

  • Synthesis and large crystal growth of a family of mixed-anionic methanesulfonate salts by anionic site-substitution: Na5(SO3CH3)4(X) (X = BF4−, ClO4−, PF6−, I−) - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]

  • New Active Ingredients for Sustainable Modern Chemical Crop Protection in Agriculture. (2024, October 7). Retrieved from [Link]

  • Sodium Chlorate - Agricultural Marketing Service. (2000, November 6). Retrieved from [Link]

  • Reductive dehalogenation and dehalogenative sulfonation of phenols and heteroaromatics with sodium sulfite in an aqueous medium - Green Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

  • Selective Hydrolysis of Methanesulfonate Esters - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products - PMC. (n.d.). Retrieved from [Link]

  • The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. (n.d.). Retrieved from [Link]

  • US4702805A - Production of sodium chlorate - Google Patents. (n.d.).
  • Synthesis of sulfonates from sulfonyl chloride derivatives and phenol. - ResearchGate. (n.d.). Retrieved from [Link]

  • US2094366A - Herbicide - Google Patents. (n.d.).
  • Phenolates – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Sodium Chloromethanesulfonate Synthesis

Welcome to the Technical Support Center for the synthesis of sodium chloromethanesulfonate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common ch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of sodium chloromethanesulfonate. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges and significantly improve the yield and purity of your reactions. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that researchers, like you, often encounter. We will delve into the causality behind experimental choices, ensuring you not only follow a protocol but understand the critical parameters that govern its success.

Section 1: Synthesis Pathway & Core Concepts

This section addresses fundamental questions about the synthesis of sodium chloromethanesulfonate, providing the foundational knowledge needed for troubleshooting and optimization.

Q1: What are the primary synthetic routes to sodium chloromethanesulfonate?

There are two predominant methods for synthesizing sodium chloromethanesulfonate. The choice of method often depends on the availability of starting materials, scale, and desired purity.

  • Sulfonation of Dichloromethane: This is a widely used industrial method. It involves the nucleophilic substitution reaction between an alkali sulfite, typically sodium sulfite (Na₂SO₃), and dichloromethane (CH₂Cl₂).[1] This reaction is often performed in an aqueous medium, sometimes with a phase transfer catalyst to improve the interaction between the aqueous and organic phases.[2]

  • Neutralization of Chloromethanesulfonic Acid: This route involves the straightforward acid-base neutralization of chloromethanesulfonic acid (ClCH₂SO₃H) with a sodium base, such as sodium hydroxide (NaOH).[3] The primary challenge in this method often lies in the initial synthesis and purification of the chloromethanesulfonic acid precursor.[4]

Below is a diagram illustrating these primary synthesis pathways.

SynthesisPathways cluster_0 Route 1: Sulfonation cluster_1 Route 2: Neutralization DCM Dichloromethane (CH₂Cl₂) Product1 Sodium Chloromethanesulfonate DCM->Product1 Aqueous Medium Optional: Phase Transfer Catalyst Na2SO3 Sodium Sulfite (Na₂SO₃) Na2SO3->Product1 CMSA Chloromethanesulfonic Acid (ClCH₂SO₃H) Product2 Sodium Chloromethanesulfonate CMSA->Product2 Aqueous Solution NaOH Sodium Hydroxide (NaOH) NaOH->Product2 Troubleshooting_LowYield Start Low Yield / Low Conversion Temp Is Temperature Optimal? (e.g., 60-80°C) Start->Temp Mixing Is Agitation Vigorous & Consistent? Temp->Mixing Yes Sol_Temp Solution: Adjust temperature. Too low = slow kinetics. Too high (>80°C) = degradation. Temp->Sol_Temp No Catalyst Using a Heterogeneous System? (e.g., DCM/Water) Mixing->Catalyst Yes Sol_Mixing Solution: Increase stirring speed. Ensure homogeneous mixing to prevent localized overheating and improve reactant contact. Mixing->Sol_Mixing No Reagents Are Reagents Pure & Stoichiometry Correct? Catalyst->Reagents No Sol_Catalyst Solution: Add a Phase Transfer Catalyst (PTC) like a quaternary ammonium salt to facilitate ion transport between phases. Catalyst->Sol_Catalyst Yes Sol_Reagents Solution: Verify reagent purity. Use precise molar ratios to avoid limiting one reactant or promoting side reactions. Reagents->Sol_Reagents No

Caption: Troubleshooting workflow for low reaction yield.

  • Causality Explained:

    • Temperature: The sulfonation reaction has a significant activation energy. Industrial processes often run at 60–80°C to accelerate the rate. [3]However, exceeding this range can lead to thermal degradation of the product, which is counterproductive.

    • Mixing: In a heterogeneous system like dichloromethane and water, the reaction occurs at the interface of the two phases. Vigorous agitation increases the surface area of this interface, dramatically improving the reaction rate. [3] * Phase Transfer Catalysis (PTC): For the reaction between sodium sulfite (soluble in water) and dichloromethane (organic), a PTC like tetrabutylammonium chloride can "carry" the sulfite anion into the organic phase, accelerating the reaction. This principle has been successfully applied to analogous syntheses, boosting yields significantly. [2][5]

Problem: My product is contaminated with byproducts.

Q: My final product contains a high level of sodium chloride. How can I minimize its formation and remove it?

Sodium chloride is an unavoidable byproduct of the reaction between dichloromethane and sodium sulfite. The key is to manage its presence during workup and purification.

  • Minimization: While you cannot prevent its formation, using the correct stoichiometry is crucial. An unnecessary excess of a chloride-containing reagent will only lead to more salt to remove later.

  • Removal:

    • Aqueous Workup: Sodium chloromethanesulfonate is water-soluble, as is NaCl. This makes simple water washing ineffective for separation.

    • Solvent Washing/Recrystallization: The most effective method is to exploit the differential solubility of the product and the salt in organic solvents. Sodium chloride is practically insoluble in alcohols like methanol and ethanol, whereas sodium chloromethanesulfonate has some solubility, especially when hot. [6]Washing the crude solid with cold ethanol can remove a significant amount of NaCl. For higher purity, recrystallization from hot methanol is the standard procedure. Q: I'm observing a significant organic impurity, possibly a disulfonated byproduct. Why does this happen and how can I prevent it?

This is a critical issue related to reaction kinetics and stoichiometry. The product, sodium chloromethanesulfonate, still contains a reactive chloromethyl group. It can, therefore, react with another molecule of sodium sulfite in a second, undesired substitution reaction. This is analogous to the formation of sodium 1,2-ethanedisulfonate (EDS) in similar reactions. [7]

  • Mechanism:

    • Step 1 (Desired): CH₂Cl₂ + Na₂SO₃ → ClCH₂SO₃Na + NaCl

    • Step 2 (Undesired): ClCH₂SO₃Na + Na₂SO₃ → NaO₃SCH₂SO₃Na + NaCl

  • Prevention:

    • Control Molar Ratio: The most effective way to suppress the second reaction is to use a molar excess of the chlorinated reactant (dichloromethane) relative to the sodium sulfite. This ensures that the sulfite is more likely to react with the starting material (which is in higher concentration) than the product. Studies on similar systems show that the molar ratio is the most critical factor in preventing disubstitution. [7] 2. Limit Reaction Time: The formation of the byproduct is consecutive, meaning it happens after the initial product is formed. Stopping the reaction once the starting material is consumed (monitored by TLC or GC) can prevent the accumulation of the disulfonated species.

Section 3: Protocol Optimization for Maximizing Yield

This section provides answers to common questions about optimizing specific reaction parameters and introduces advanced techniques.

Q: What are the best practices for product isolation and purification to maximize the isolated yield?

Maximizing the isolated yield means efficiently separating your pure product from the reaction mixture, byproducts, and unreacted starting materials. Recrystallization is the most powerful tool for this.

Detailed Protocol: Recrystallization of Sodium Chloromethanesulfonate
  • Initial Isolation: After the reaction is complete, remove any excess organic solvent (e.g., dichloromethane) under reduced pressure. This will leave a crude solid mixture, primarily your product and NaCl.

  • Dissolution: Transfer the crude solid to an appropriately sized flask. Add a minimal amount of hot methanol (typically heated to ~60-65°C). The goal is to create a saturated solution. Add the solvent portion-wise with stirring until all the desired product has just dissolved. The majority of the NaCl will remain as an insoluble solid. [3]3. Hot Filtration: Quickly filter the hot solution through a pre-heated funnel (to prevent premature crystallization) to remove the insoluble NaCl and other solid impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then cool further in an ice bath (0-5°C) for at least one hour to maximize crystal formation.

  • Collection and Washing: Collect the purified crystals by vacuum filtration. Wash the filter cake with a small amount of cold ethanol or methanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 50°C) to a constant weight.

Q: Are there advanced methods to improve yield and reaction time?

A: Yes, Microwave-Assisted Synthesis.

For lab-scale synthesis, microwave irradiation offers a dramatic improvement over conventional heating. The direct interaction of microwaves with the polar reagents and solvents leads to rapid, uniform heating that can significantly accelerate reaction rates.

  • Reported Results: In the neutralization of chloromethanesulfonic acid, microwave-assisted synthesis can achieve near-quantitative yields (96-98%) in just 5-10 minutes. [3]This method also tends to produce cleaner products, simplifying purification.

Quantitative Data Summary

The following table summarizes typical outcomes for different synthetic methodologies.

MethodTemperatureSolventTypical YieldTypical PurityReference
Aqueous Neutralization25–40°CWater85–90%~95%
Industrial Sulfonation & Recrystallization60–80°C (Rxn), 60-80°C (Purif.)Water, Methanol92–95%>98%
Microwave-Assisted Neutralization100–150 WEthanol/Water96–98%>99%[3]

Section 4: Recommended Experimental Protocol

This section provides a detailed, step-by-step protocol for the sulfonation of dichloromethane, incorporating the best practices discussed throughout this guide.

ProtocolWorkflow cluster_0 Part 1: Reaction Setup & Execution cluster_1 Part 2: Workup & Isolation cluster_2 Part 3: Purification A 1. Charge Reactor: - Sodium Sulfite (1.0 eq) - Water - Phase Transfer Catalyst (e.g., TBAC, 1-5 mol%) B 2. Heat & Stir: - Heat mixture to 70°C with vigorous stirring. A->B C 3. Add Dichloromethane: - Add Dichloromethane (e.g., 2.0 eq) slowly over 1 hour. - Maintain temperature at 70-75°C. B->C D 4. Monitor Reaction: - Stir at 75°C for 4-6 hours. - Monitor by TLC/GC until Na₂SO₃ is consumed. C->D E 5. Cool & Concentrate: - Cool reaction to room temperature. - Remove excess DCM under reduced pressure. D->E F 6. Crude Isolation: - Filter the aqueous slurry to collect the crude solid product. E->F G 7. Recrystallize: - Dissolve crude solid in minimal hot methanol (~60°C). F->G H 8. Hot Filter: - Filter hot solution to remove insoluble NaCl. G->H I 9. Crystallize & Collect: - Cool filtrate to 0-5°C. - Collect crystals by vacuum filtration. H->I J 10. Wash & Dry: - Wash crystals with cold ethanol. - Dry under vacuum to constant weight. I->J

Caption: Recommended workflow for synthesis and purification.

References

  • chloromethanesulfonic acid - LookChem. (n.d.). Retrieved February 15, 2024, from [Link]

  • DE19732030A1 - Preparation of chloromethane sulphonylhalide intermediates - Google Patents. (n.d.).
  • Gernon, M., et al. (2024). Methanesulfonic acid (MSA) in clean processes and applications: a tutorial review. Green Chemistry. DOI: 10.1039/D4GC02031F. Available at: [Link]

  • methanesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Retrieved February 15, 2024, from [Link]

  • JP3572407B2 - Method for synthesizing sodium 2-chloroethanesulfonate - Google Patents. (n.d.).
  • CN115448858B - Efficient synthesis process of 2-chloroethyl sodium sulfonate - Google Patents. (n.d.).
  • Removing NaCl from sulfonate salt : r/Chempros - Reddit. (2025, January 14). Retrieved February 15, 2024, from [Link]

Sources

Optimization

Side reactions and byproduct formation with sodium chloromethanesulfonate

[1] Core Technical Overview Sodium chloromethanesulfonate (SCMS, CAS: 10352-63-3) is a specialized bifunctional reagent. While nominally simple ( ), its behavior in solution is governed by the competition between the ele...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Core Technical Overview

Sodium chloromethanesulfonate (SCMS, CAS: 10352-63-3) is a specialized bifunctional reagent. While nominally simple (


), its behavior in solution is governed by the competition between the electrophilic chloromethyl group and the hydrolytic instability of the resulting sulfomethylated products.

It is primarily employed for sulfomethylation —introducing the highly polar


 moiety to improve the water solubility of amines, phenols, and active methylene compounds.
The "Hidden" Chemistry of SCMS

The most critical failure mode in SCMS chemistry is not the reagent itself, but its hydrolysis product.[1] Under aqueous basic conditions, SCMS hydrolyzes to sodium hydroxymethanesulfonate , which exists in equilibrium with formaldehyde and bisulfite . This "retro-aldol" type decomposition is the root cause of many unexplained impurities (e.g., N-methylation, reductive alkylation) observed in drug development workflows.

Troubleshooting Module: Hydrolysis & Decomposition

User Issue: "My reaction conversion is stalling, and I am detecting unexpected reducing activity or 'formaldehyde-like' smells in the workup."

Diagnosis: Hydrolytic Cascade

In aqueous alkaline media (pH > 10) or at elevated temperatures (>80°C), the hydroxide ion competes with your target nucleophile.[1]

The Pathway:

  • Direct Hydrolysis: Hydroxide displaces chloride to form Sodium Hydroxymethanesulfonate.[1]

  • Decomposition: The hydroxymethanesulfonate adduct is unstable and reverts to Formaldehyde (

    
    ) and Sodium Bisulfite (
    
    
    
    ).[1]
  • Secondary Side Reactions:

    • Formaldehyde: Reacts with amines to form Schiff bases or aminals.[1]

    • Bisulfite: Can reduce sensitive functional groups or react with oxidants in the mixture.[1]

Visualizing the Pathway (DOT Diagram)[1]

HydrolysisPathway SCMS Sodium Chloromethanesulfonate (Cl-CH2-SO3Na) HMS Sodium Hydroxymethanesulfonate (HO-CH2-SO3Na) SCMS->HMS Hydrolysis (SN2) OH OH- / Heat OH->HMS Equilibrium Equilibrium HMS->Equilibrium pH Dependent HCHO Formaldehyde (HCHO) Equilibrium->HCHO Bisulfite Sodium Bisulfite (NaHSO3) Equilibrium->Bisulfite SideProducts Methylated Impurities / Reductive Artifacts HCHO->SideProducts + Amine

Caption: Figure 1. The hydrolytic decomposition cascade of SCMS. Note that the formation of formaldehyde and bisulfite introduces reactive impurities that can alter the reaction outcome.

Corrective Actions
ParameterRecommendationRationale
pH Control Maintain pH 8.0 – 9.5Minimizes

concentration while keeping the amine nucleophilic. Avoid pH > 11.[1]
Temperature

60°C
Hydrolysis rates increase exponentially above 70°C.
Concentration High (Saturation)Favors the bimolecular reaction with your nucleophile over pseudo-first-order hydrolysis.[1]
Reagent Addition Portion-wiseAdding SCMS in solid portions prevents a large excess of reagent from sitting in hot aqueous base, reducing hydrolysis time.

Troubleshooting Module: N-Alkylation Selectivity

User Issue: "I am trying to synthesize a secondary amine sulfonatem (


), but I am seeing significant amounts of a highly polar impurity."
Diagnosis: Competitive Bis-Alkylation

SCMS is an alkylating agent.[1][2] Once a primary amine reacts to form the mono-sulfomethylated product (


), the product is still nucleophilic. In fact, the electron-donating effect of the alkyl group might make it more nucleophilic, leading to double addition.

Reaction:



Visualizing the Selectivity Landscape (DOT Diagram)

AlkylationSelectivity Amine Primary Amine (R-NH2) Mono Target: Mono-Sulfomethylated (R-NH-CH2-SO3Na) Amine->Mono Kinetic Control SCMS + SCMS (1 eq) SCMS->Mono Bis Impurity: Bis-Sulfomethylated (R-N(CH2-SO3Na)2) Mono->Bis Excess SCMS / High Temp

Caption: Figure 2. Competitive alkylation pathways. The formation of the bis-sulfomethylated species is favored by excess reagent and high temperatures.[1]

Corrective Actions[1][3]
  • Stoichiometry: Use a slight excess of the amine (1.1 – 1.5 eq) relative to SCMS, rather than an excess of SCMS.

  • Finkelstein Modification: Add catalytic Sodium Iodide (NaI, 5-10 mol%).[1] This converts the alkyl chloride to a more reactive alkyl iodide in situ (

    
    ).[1]
    
    • Benefit: Allows the reaction to proceed at lower temperatures, favoring the kinetic mono-product over the thermodynamic bis-product and hydrolysis.[1]

  • Solvent System: If solubility permits, use aqueous ethanol or methanol.[1][3] The lower dielectric constant compared to pure water can sometimes suppress the ionization of the second alkylation step.[1]

FAQ: Impurity Management & Purification

Q: The product contains a large amount of inorganic salt (NaCl).[1] How do I remove it? A: SCMS reactions generate stoichiometric NaCl.[1]

  • Method A (Solubility): Most organic sulfonates are soluble in hot ethanol/methanol, while NaCl is not.[1] Evaporate the reaction mixture to dryness, extract the residue with boiling ethanol, filter off the undissolved NaCl, and recrystallize.

  • Method B (Ion Exchange): For high purity, pass the aqueous solution through a desalting resin or use nanofiltration (membrane technology) if working at scale.[1]

Q: My product is extremely hygroscopic. Is this normal? A: Yes. Sodium sulfonate salts are inherently hygroscopic.[1]

  • Fix: Lyophilization (freeze-drying) is often the best way to obtain a handleable powder.[1] Store in a desiccator. If the product is an oil, it may be retaining water; co-evaporation with absolute ethanol or toluene can help remove bound water.[1]

Q: Can I use SCMS to sulfomethylate phenols? A: Yes, but C-alkylation vs. O-alkylation is a competitor.

  • Condition: Use a solvent like water/acetone with a weak base (

    
    ).[1] Strong bases (NaOH) promote O-alkylation (
    
    
    
    ). If you desire C-alkylation (on the ring), this reagent is generally poor; it prefers the heteroatom.

Standardized Reaction Protocol (Template)

Objective: Synthesis of


 with minimized hydrolysis.
  • Preparation: Dissolve Amine (1.0 eq) in water (approx. 2-5 mL per mmol).

  • Buffering: Adjust pH to 8.5–9.0 using dilute NaOH or Carbonate buffer.

  • Catalysis (Optional): Add NaI (0.05 eq).

  • Addition: Heat to 50°C. Add SCMS (0.95 eq) solid in 4 portions over 1 hour. Note: Using slightly less than 1 equivalent of SCMS ensures the difficult-to-remove bis-impurity is minimized.

  • Monitoring: Monitor by HPLC or TLC (Note: Product is very polar; use n-Butanol:Acetic Acid:Water 4:1:1 eluent).

  • Workup: Evaporate to dryness. Extract with boiling Ethanol. Filter hot (removes NaCl). Cool to crystallize.

References

  • PubChem. (2025).[1][4] Sodium chloromethanesulfonate | CH2ClNaO3S.[1][4] National Library of Medicine.[1] [Link][1]

  • Mondal, S., & Debnath, S. (2014).[1][5][6] Synthesis of Sultams by Ring-Closing Metathesis. Synthesis, 46, 368-374.[1][5][6] (Provides context on sulfonate reactivity and precursor handling). [Link]

  • King, J. F., et al. (1982).[1] The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride. Canadian Journal of Chemistry. (Mechanistic analog describing the retro-aldol/sulfone decomposition pathways).[1] [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Sodium Chloromethanesulfonate

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of sodium chloromethanesulfonate (SCMS). The following troub...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with the purification of sodium chloromethanesulfonate (SCMS). The following troubleshooting guides and FAQs address specific issues related to removing common reaction byproducts and improving final product purity.

Overview: The Challenge of Purity

Sodium chloromethanesulfonate (CAS 10352-63-3) is a versatile reagent used in organic synthesis, particularly for introducing the sulfomethyl group.[1][2] Its synthesis, often involving the reaction of a chlorinating agent with a sulfomethyl precursor, can generate a crude product contaminated with various inorganic salts and organic side-products. Achieving high purity (>98%) is critical for subsequent reactions where contaminants could interfere with reaction pathways, poison catalysts, or compromise the integrity of the final active pharmaceutical ingredient (API).

The primary purification strategy revolves around exploiting the differential solubility of SCMS and its contaminants in various solvent systems.[3][4][5] Recrystallization is the most common and effective laboratory-scale technique.

Identifying Common Reaction Byproducts

Effective purification begins with understanding the likely impurities. The synthesis of SCMS can result in several common byproducts:

  • Inorganic Salts: Sodium chloride (NaCl) and sodium sulfate (Na₂SO₄) are the most frequent inorganic contaminants, arising from the reagents and neutralization steps.

  • Unreacted Starting Materials: Depending on the synthetic route, residual sodium sulfite or related precursors may be present.[6]

  • Side-Reaction Products: In some sulfomethylation reactions, undesirable products like sodium thiosulfate can form, particularly if reaction temperature and time are not well-controlled.[7] For analogous syntheses, such as that for sodium 2-chloroethanesulfonate, byproducts like sodium 1,2-ethanedisulfonate (EDS) can also form from successive reactions.[8]

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of sodium chloromethanesulfonate.

Q1: My crude product contains a high concentration of sodium chloride. What is the most efficient way to remove it?

A1: The most effective method for removing sodium chloride is through recrystallization from a solvent in which NaCl has very low solubility.[9] Alcohols, particularly methanol and ethanol, are excellent choices.[9]

Causality: Sodium chloromethanesulfonate is soluble in hot methanol, while sodium chloride is practically insoluble. This significant difference in solubility allows for a straightforward separation. When the hot methanolic solution is filtered, the insoluble NaCl is removed. Upon cooling the filtrate, the purified sodium chloromethanesulfonate crystallizes out. A final wash of the crystals with cold ethanol can further reduce residual NaCl.

Q2: After initial workup, my product is a discolored (yellow to brown) solid. What causes this and how can I decolorize it?

A2: Discoloration often indicates the presence of minor organic impurities or degradation products formed during the reaction, possibly due to localized overheating or extended reaction times.

Solution: The use of activated carbon during recrystallization is a standard and effective method for removing colored impurities.

Protocol Insight:

  • Dissolve the crude, discolored SCMS in the minimum amount of hot solvent (e.g., methanol or a water/methanol mixture).

  • Add a small amount of activated carbon (typically 1-2% by weight of the crude product) to the hot solution.

  • Maintain the heat and stir or swirl the mixture for 5-10 minutes. The colored impurities will adsorb onto the surface of the carbon.

  • Perform a hot filtration using fluted filter paper to remove the activated carbon. This step must be done quickly to prevent premature crystallization of the product in the funnel.

  • Allow the clear, decolorized filtrate to cool slowly to induce crystallization of the purified product.

Q3: I am struggling to get my sodium chloromethanesulfonate to crystallize from solution. It's oiling out or remaining supersaturated. What should I do?

A3: "Oiling out" or failure to crystallize typically occurs when the solution is too concentrated, cools too quickly, or if significant impurities are depressing the freezing point.

Troubleshooting Steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.

  • Seeding: If you have a pure crystal of SCMS, add a tiny amount to the cooled solution to act as a seed for crystallization.

  • Solvent Adjustment: If the product is "oiling out," it may be too soluble. Add a small amount of a miscible "anti-solvent" (a solvent in which SCMS is less soluble) dropwise until the solution becomes faintly turbid, then warm slightly until it is clear again before allowing it to cool slowly. For a methanolic solution, a less polar solvent could be tested cautiously.

  • Slow Cooling: Ensure the solution cools to room temperature slowly, and then place it in an ice bath or refrigerator to maximize crystal formation. Rapid cooling often leads to smaller, less pure crystals or oils.[4]

Q4: My final yield after recrystallization is very low. How can I improve my product recovery?

A4: Low yield is often a result of using too much solvent during recrystallization, or incomplete crystallization.

Optimization Strategies:

  • Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain more of your product in the solution (the "mother liquor") after cooling, thus reducing your isolated yield.[4]

  • Second Crop of Crystals: After filtering your first batch of crystals, concentrate the remaining mother liquor by boiling off some of the solvent (e.g., reduce volume by 25-50%) and cool it again. This will often yield a second, albeit slightly less pure, crop of crystals.

  • Solvent Selection: Ensure you are using an optimal solvent. The ideal recrystallization solvent dissolves the compound well when hot but poorly when cold.[3][5]

Detailed Protocol: Recrystallization from Methanol

This protocol outlines the standard procedure for purifying crude sodium chloromethanesulfonate contaminated with inorganic salts.

Objective: To achieve >98% purity by removing NaCl and other byproducts.

Materials:

  • Crude Sodium Chloromethanesulfonate

  • Methanol (Reagent Grade)

  • Activated Carbon (if needed for decolorization)

  • Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, filter flask)

  • Heating mantle or hot plate

  • Filter paper

Procedure:

  • Dissolution: Place the crude SCMS in an Erlenmeyer flask. Add a small portion of methanol and heat the mixture to a gentle boil while stirring. Continue adding methanol in small portions until the solid has just completely dissolved. Note: Avoid adding a large excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add activated carbon. Bring the solution back to a boil for 5 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities like NaCl and activated carbon.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Pure crystals of SCMS should begin to form. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold methanol or ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent. The final product should be a white, crystalline solid.[10]

Data & Visualization

Table 1: Solvent Selection for Purification
SolventSolubility of SCMSSolubility of NaClApplication Notes
Methanol High when hot, lower when coldVery LowExcellent for removing NaCl via hot filtration.[11]
Ethanol Moderate when hot, low when coldVery LowGood for washing final crystals to remove trace impurities. Can also be used for recrystallization.
Water Very HighHighNot ideal for separating from NaCl due to similar solubility profiles.[3] May be used in combination with an anti-solvent.
Water/Alcohol Mix Adjustable based on ratioLower than in pure waterCan be optimized to fine-tune solubility for tricky separations.
Diagram: Purification Workflow

The following diagram illustrates the decision-making process for the purification of sodium chloromethanesulfonate.

PurificationWorkflow Start Crude SCMS Product Dissolve Dissolve in Minimum Hot Methanol Start->Dissolve CheckColor Is Solution Colored? Dissolve->CheckColor AddCarbon Add Activated Carbon & Re-heat CheckColor->AddCarbon Yes HotFilter Hot Filtration CheckColor->HotFilter No AddCarbon->HotFilter Cool Slowly Cool Filtrate to Crystallize HotFilter->Cool Insolubles Insoluble Impurities (e.g., NaCl, Carbon) HotFilter->Insolubles Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with Cold Ethanol Collect->Wash Dry Dry Under Vacuum Wash->Dry End Pure SCMS (>98%) Dry->End

Sources

Optimization

Technical Support Center: Troubleshooting Low Conversion Rates in Sodium Chloromethanesulfonate Alkylation

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for sodium chloromethanesulfonate applications. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for sodium chloromethanesulfonate applications. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates during alkylation reactions. As an SN2-type reagent, sodium chloromethanesulfonate is a valuable tool for introducing the sulfomethyl group (-CH₂SO₃Na) onto various nucleophiles. However, achieving high yields requires careful optimization of reaction parameters. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate your experimental challenges.

Frequently Asked Questions (FAQs)
Q1: My alkylation reaction with sodium chloromethanesulfonate has a low yield. What are the most common initial factors to investigate?

A1: Low conversion is a frequent challenge that can typically be traced back to a few key areas. The reaction is a nucleophilic substitution, where a nucleophile attacks the electrophilic carbon of the chloromethyl group.[1] Success hinges on maximizing the efficacy of this step while minimizing competing processes.

Your initial investigation should be systematic, starting with the most probable causes. We have designed a logical workflow to guide this process.

Initial Troubleshooting Workflow

Troubleshooting_Workflow cluster_legend Legend Start Low Conversion Observed Reagents 1. Verify Reagent Quality & Stoichiometry Start->Reagents Conditions 2. Assess Reaction Conditions (Base, Solvent, Temp) Reagents->Conditions Reagents OK Monitoring 3. Analyze Reaction Monitoring Data (TLC, LC-MS) Conditions->Monitoring Conditions Seem Appropriate Side_Reactions 4. Investigate Potential Side Reactions Monitoring->Side_Reactions Incomplete Reaction or Byproducts Detected Optimization Systematic Optimization Side_Reactions->Optimization Side Reactions Identified k1 Initial State k2 Investigation Step k3 Resolution Path Side_Reactions cluster_paths Reagents R-NuH + ClCH₂SO₃Na Base Desired Desired Product (Sₙ2 Alkylation) R-Nu-CH₂SO₃Na Reagents->Desired  Correct Path   Hydrolysis Hydrolysis HO-CH₂SO₃Na Reagents->Hydrolysis H₂O present Elimination Elimination (if applicable) Substrate Degradation Reagents->Elimination Strong Base / Heat OverAlkylation Over-Alkylation (e.g., for RNH₂) R-N⁺(CH₂SO₃Na)₂ Reagents->OverAlkylation Excess Reagent

Caption: Competing reaction pathways in chloromethanesulfonate alkylation.

Common Side Reactions and Mitigation Strategies:

  • Hydrolysis of Alkylating Agent:

    • Cause: Presence of water or hydroxide ions in the reaction mixture.

    • Identification: Formation of sodium hydroxymethanesulfonate.

    • Mitigation:

      • Use anhydrous solvents and reagents.

      • Dry glassware thoroughly before use.

      • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Elimination Reactions:

    • Cause: If the substrate has a proton that can be removed to form a double bond, a strong base and high temperatures can favor elimination over substitution.

    • Identification: Complex mixture of byproducts, substrate degradation.

    • Mitigation:

      • Use the mildest base possible that still provides sufficient conversion.

      • Maintain the lowest effective reaction temperature.

  • Over-Alkylation:

    • Cause: Occurs with primary or secondary amines where the initially alkylated product can be alkylated again, leading to tertiary amines or quaternary ammonium salts. [2] * Identification: Detection of di-substituted products by LC-MS or NMR.

    • Mitigation:

      • Use a stoichiometric amount or a slight excess of the amine nucleophile relative to the alkylating agent.

      • Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.

  • S- vs. O-Alkylation:

    • Cause: For ambident nucleophiles (e.g., sulfinates), alkylation can occur at either the oxygen or sulfur atom. [3][4]Harder electrophiles tend to favor O-alkylation, while softer ones favor S-alkylation.

    • Mitigation: The chloromethyl group is relatively soft, favoring S-alkylation. However, solvent choice can influence the outcome.

Q4: How can I properly monitor the reaction progress and confirm product formation?

A4: Effective reaction monitoring is crucial to avoid unnecessarily long reaction times which can promote byproduct formation, and to confirm that the desired transformation is occurring.

Recommended Analytical Techniques:

  • Thin-Layer Chromatography (TLC):

    • Use: The quickest and most common method for qualitative monitoring. It allows you to visualize the consumption of starting materials and the appearance of the product spot.

    • Protocol:

      • Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol).

      • At regular intervals (e.g., 0, 1, 2, 4, and 24 hours), take a small aliquot of the reaction mixture.

      • Dilute the aliquot with a suitable solvent and spot it on a TLC plate alongside spots of your starting materials.

      • Develop the plate and visualize the spots under a UV lamp and/or by staining (e.g., with potassium permanganate or iodine).

    • Interpretation: The reaction is complete when the starting material spot has disappeared. The appearance of a new spot with a different Rf value indicates product formation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Use: Provides more definitive information than TLC. It confirms the consumption of reactants and provides the molecular weight of the products and any byproducts formed, which is invaluable for troubleshooting. [1] * Benefit: Can help identify issues like over-alkylation or hydrolysis by detecting the corresponding mass peaks.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Use: The gold standard for structural confirmation of the final, purified product. [1]It can also be used to monitor the reaction by observing the disappearance of reactant signals and the appearance of product signals in the crude reaction mixture. [5]

Q5: What are the best practices for handling and storing sodium chloromethanesulfonate to ensure its reactivity?

A5: The quality and stability of your starting material are paramount. Sodium chloromethanesulfonate is a reactive chemical and an irritant, requiring careful handling.

Handling and Storage Protocol:

  • Safety First:

    • Sodium chloromethanesulfonate is classified as a severe skin and eye irritant. [1][6]Always handle it in a fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. [1] * In case of contact, wash the affected area immediately with copious amounts of water for at least 15 minutes.

  • Storage:

    • Store the reagent in a tightly sealed container to protect it from moisture.

    • Keep it in a cool, dry place, preferably in a desiccator to prevent hydrolysis.

  • Dispensing:

    • Weigh out the required amount quickly to minimize exposure to atmospheric moisture.

    • If possible, handle the solid in a glove box or under a stream of inert gas.

Q6: I'm having trouble purifying my final product. What strategies are effective?

A6: Purification can be challenging if the product has similar solubility to the unreacted starting materials or salt byproducts.

Purification Strategies:

  • Column Chromatography: This is often the most effective method for separating organic products from starting materials and byproducts, especially if they have different polarities. [7]* Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity.

  • Aqueous Wash / Extraction:

    • After the reaction, a standard workup involves quenching the reaction (e.g., with water or a mild acid/base) and extracting the product into an organic solvent.

    • Washing the organic layer with brine (saturated NaCl solution) can help remove water-soluble impurities like inorganic salts.

    • If your product is highly water-soluble due to the sulfonate group, this method may not be suitable. In such cases, techniques like dialysis or size-exclusion chromatography might be necessary.

References
  • Vidal, C., et al. (2021). Sulfomethylation of radiata pine kraft lignin and its use as a molybdenite depressant in selective chalcopyrite-molybdenite separation by flotation. BioResources. Retrieved from [Link]

  • Huang, J., et al. (2018). Preparation of Lignosulfonates from Biorefinery Lignins by Sulfomethylation and Their Application as a Water Reducer for Concrete. MDPI. Retrieved from [Link]

  • Konduri, M. K. R., & Fatehi, P. (2020). Sulfomethylation of lignin with sodium sulfite. ResearchGate. Retrieved from [Link]

  • Gant, T. G. (2014). Mechanism of mustard-induced alkylation. ResearchGate. Retrieved from [Link]

  • Inwood, S. L., et al. (2018). Impact of pH on solubility of lignin samples. ResearchGate. Retrieved from [Link]

  • Chemist, T. O. (2021). Alkylation of Alcohols, Part 1a: with Alkyl Halides and Sulfonates (mechanism, side reactions). YouTube. Retrieved from [Link]

  • Vidal, C., et al. (2021). Sulfomethylation of Radiata Pine Kraft Lignin and Its Use as a Molybdenite Depressant in Selective Chalcopyrite-Molybdenite Separation by Flotation. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Sodium chloromethanesulfonate. Retrieved from [Link]

  • Wang, Z., et al. (2018). Optimizing reaction conditions of N-alkylation reaction. ResearchGate. Retrieved from [Link]

  • Reddit. (2013). I am carrying out an alkylation with sodium 2-bromoethanesulfonate and am having trouble removing the strating material from the product... Retrieved from [Link]

  • Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Sodium chloromethanesulfonate. Retrieved from [Link]

  • UVicSpace. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • Reddit. (2023). Failure in the alkylation of a sodium sulfinate. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex... Retrieved from [Link]

  • ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation ? Retrieved from [Link]

Sources

Troubleshooting

Strategies for removing residual sodium chloride from sodium chloromethanesulfonate

Welcome to the technical support guide for the purification of sodium chloromethanesulfonate. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in removing r...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of sodium chloromethanesulfonate. This document is designed for researchers, chemists, and drug development professionals who encounter challenges in removing residual sodium chloride (NaCl), a common byproduct of synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols grounded in chemical principles.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Problem: My final product has high chloride content after synthesis and initial workup.

Answer: This is the most common challenge. The high chloride content is due to residual sodium chloride, which has solubility properties similar to the target compound. The primary strategy to address this is to exploit the differential solubility of the two salts in various solvent systems.

Root Cause Analysis & Immediate Actions:

  • Inadequate Washing: The initial filtration and washing were likely insufficient to remove the highly soluble NaCl.

  • Solvent Choice: Water alone is a poor choice for a washing solvent as it will dissolve both your product and the NaCl impurity.

  • Recommended Action - Methanol Wash/Recrystallization: The most effective and widely cited method is washing or recrystallizing with hot methanol.[1] Sodium chloromethanesulfonate is soluble in hot methanol, while sodium chloride has very low solubility. Upon cooling, the purified sodium chloromethanesulfonate will crystallize, leaving the majority of the NaCl in the solvent or as a separate solid phase that can be removed.

Problem: I am losing a significant amount of my target compound during the purification process.

Answer: Significant product loss often points to overly aggressive washing or using a solvent in which your product is too soluble at room or cold temperatures.

Root Cause Analysis & Immediate Actions:

  • Excessive Washing Volume: Using too much of any washing solvent, even a well-chosen one, will lead to product loss.

  • Temperature Control: If you are performing a recrystallization, cooling the solution too quickly or not cooling it to a low enough temperature can leave a substantial amount of your product in the mother liquor.[2][3]

  • Recommended Action - Optimize Solvent & Temperature:

    • Solvent System: Consider a mixed solvent system. For example, a methanol-water mixture can be fine-tuned. Adding a small amount of water to methanol can increase the solubility of the product at high temperatures but adding too much will also increase NaCl solubility.

    • Cooling Protocol: After dissolving your crude product in a minimal amount of hot solvent, allow it to cool slowly to room temperature and then place it in an ice bath or refrigerator (0-4°C) for several hours to maximize crystal formation.[2][3]

Problem: After purification, my product is still clumpy and difficult to handle.

Answer: This suggests the presence of residual solvent or that the product has absorbed moisture from the atmosphere. Both sodium chloromethanesulfonate and sodium chloride are hygroscopic to some degree.

Root Cause Analysis & Immediate Actions:

  • Incomplete Drying: Air drying alone is often insufficient.

  • Hygroscopic Nature: The purified salt readily absorbs water.

  • Recommended Action - Rigorous Drying:

    • Dry the purified crystals under a high vacuum (vacuum oven) at a moderately elevated temperature (e.g., 50-60°C) for several hours. This is the most effective way to remove residual water and organic solvents.

    • Store the final, dry product in a desiccator over a strong desiccant like phosphorus pentoxide or anhydrous calcium sulfate.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for recrystallizing sodium chloromethanesulfonate to remove NaCl?

A1: Hot methanol is the most frequently recommended solvent.[1] The key principle is the significant difference in solubility between sodium chloromethanesulfonate and NaCl in this solvent. For a more advanced technique, fractional crystallization from a mixed solvent system, such as water-ethanol, can be employed, though this requires more careful control of temperature and solvent composition.[4]

Q2: How can I accurately determine the residual sodium chloride content in my final product?

A2: The most reliable and standard method is potentiometric titration . This technique involves dissolving a known mass of your product in water and titrating it with a standardized silver nitrate (AgNO₃) solution.[5][6] The silver ions react with chloride ions to form insoluble silver chloride. An electrode detects the endpoint of the titration, allowing for a precise calculation of the chloride concentration. Methods like the Volhard titration can also be used.[7][8]

Q3: Are there any non-solvent-based methods for purification?

A3: Yes, for very high purity applications or on an industrial scale, ion-exchange chromatography is a viable but more complex option.[1][9] In this method, a solution of the crude product is passed through a column containing a resin that can selectively bind and remove unwanted ions like chloride, allowing the purified sulfonate salt to pass through.[9]

Q4: Why can't I just wash the crude product with water?

A4: While sodium chloride is very soluble in water (approx. 36 g/100 mL at 25°C), sodium chloromethanesulfonate is also water-soluble.[10] Washing with pure water would dissolve a large portion of your desired product along with the impurity, leading to very low yields. The goal is to find a solvent where the solubility difference is maximized.[10][11]

Section 3: Protocols and Data

Data Presentation: Solubility Comparison

The selection of an appropriate solvent is based on differential solubility. The table below provides approximate solubility data for the target compound and the impurity in key solvents.

CompoundSolventSolubility at 25°C ( g/100 mL)Key Insight
Sodium Chloride (NaCl) Water~36High solubility, poor for selective washing.
Sodium Chloride (NaCl) Methanol~1.4Low solubility, good for selective separation.[12]
Sodium Chloride (NaCl) Ethanol~0.065Very low solubility, excellent for washing.[12]
Sodium Chloromethanesulfonate MethanolSoluble when hot, less soluble when coldThis temperature-dependent solubility is ideal for recrystallization.[1]
Sodium Chloromethanesulfonate EthanolSparingly solubleCan be used for washing, but may result in lower recovery if product solubility is too low.

Note: Exact solubility for sodium chloromethanesulfonate may vary. The critical factor is its high solubility in hot methanol and lower solubility upon cooling.

Experimental Protocol: Recrystallization from Methanol

This protocol is designed for the purification of sodium chloromethanesulfonate contaminated with sodium chloride.

Step-by-Step Methodology:

  • Dissolution: Place the crude sodium chloromethanesulfonate solid into an Erlenmeyer flask. Add a magnetic stir bar.

  • Add Hot Solvent: In a fume hood, add a minimal amount of hot methanol to the flask while stirring. Bring the mixture to a gentle boil on a hot plate. Continue adding small portions of hot methanol until all the sodium chloromethanesulfonate has just dissolved. Causality: Using the minimum amount of hot solvent ensures the solution is saturated, which is critical for maximizing crystal recovery upon cooling.[13][14]

  • Hot Filtration (Optional): If insoluble impurities (like undissolved NaCl) are visible in the hot solution, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Causality: Slow cooling promotes the formation of larger, purer crystals.[14]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the purified product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold methanol or ethanol to rinse away any remaining mother liquor containing dissolved impurities. Causality: Using a cold solvent minimizes the redissolving of your purified product during the wash.[10]

  • Drying: Transfer the pure crystals to a watch glass or drying dish and dry them thoroughly in a vacuum oven.

Protocol: Purity Verification by Potentiometric Titration

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 100-200 mg of the dried, purified sodium chloromethanesulfonate and record the mass. Dissolve it completely in ~50 mL of deionized water in a beaker.

  • Acidification: Add 1-2 mL of dilute nitric acid to the solution.[5]

  • Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse a silver combination electrode connected to a titrator.

  • Titration: Titrate the solution with a standardized 0.1 M silver nitrate (AgNO₃) solution. The titrator will automatically detect the equivalence point.[6]

  • Calculation: The instrument's software or manual calculation based on the volume of AgNO₃ used will determine the moles of chloride, which can then be converted to a weight percentage of NaCl in the original sample.

Section 4: Visual Guides

Purification Workflow Diagram

This diagram outlines the general workflow for purifying crude sodium chloromethanesulfonate.

PurificationWorkflow Crude Crude Product (Sodium Chloromethanesulfonate + NaCl) Dissolve Dissolve in Minimum Hot Methanol Crude->Dissolve HotFilter Hot Filtration (Optional, if solids remain) Dissolve->HotFilter Cool Slow Cooling & Ice Bath Dissolve->Cool If no solids HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash Crystals with Cold Ethanol/Methanol VacuumFilter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Sodium Chloromethanesulfonate Dry->Pure Analysis Purity Analysis (e.g., Titration) Pure->Analysis

Caption: Workflow for Recrystallization Purification.

Troubleshooting Decision Tree

This diagram provides a logical path for troubleshooting common purification issues.

TroubleshootingTree Start Analyze Final Product CheckPurity High NaCl Content? Start->CheckPurity PurityYes Yes CheckPurity->PurityYes Yes PurityNo No CheckPurity->PurityNo No CheckYield Low Yield? YieldYes Yes CheckYield->YieldYes Yes YieldNo No CheckYield->YieldNo No ActionPurity Action: - Re-crystallize - Increase wash solvent quality (e.g., use pure ethanol) PurityYes->ActionPurity PurityNo->CheckYield ActionYield Action: - Reduce wash volume - Ensure complete cooling (ice bath) - Use less solvent for dissolution YieldYes->ActionYield Success Process Optimized YieldNo->Success

Caption: Decision Tree for Troubleshooting Purification.

References

  • Fractional Crystallisation . SEP Salt & Evaporation Plants Ltd. Available at: [Link]

  • Method and Process for Fractional Crystallization to Extract High-Purity Sodium Sulfate and Sodium Chloride from High-Salt Wastewater for Resource Uti . GOJE MVR. Available at: [Link]

  • Fractional crystallization of salt solutions . Phasediagram. Available at: [Link]

  • Fractional Crystallisation . SEP Salt & Evaporation Plants Ltd. Available at: [Link]

  • Combined Frozen Crystallization and Stepwise Decompression Evaporation for Na2SO4/NaCl Separation from Mixed Salts . MDPI. Available at: [Link]

  • Drying Organic Solutions . Organic Chemistry at CU Boulder. Available at: [Link]

  • Removing NaCl from a highly water soluble organic compound? . ResearchGate. Available at: [Link]

  • Purification of sulfonic acids - US3496224A. Google Patents.
  • Method for removing inorganic salt in sulfonate - CN105801452A. Google Patents.
  • Method for the purification of aryl sulfonic acids and salts - US20020022743A1. Google Patents.
  • Remove only salt from salt water . Chemistry Stack Exchange. Available at: [Link]

  • Method for removing sodium chloride - WO2017052377A1. Google Patents.
  • Sulfonic acid . Wikipedia. Available at: [Link]

  • Sulphonic Acid, The Most Used Compound In Cleaning Chemicals . Chemtoll. Available at: [Link]

  • Investigating The Solubility of Salts in Different Solvents | PDF . Scribd. Available at: [Link]

  • RECRYSTALLIZATION . csbsju.edu. Available at: [Link]

  • How Do I Remove Sodium and Chloride (Salt) from My Well Water . NDSU. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. Available at: [Link]

  • Recrystallization (chemistry) | Chemistry | Research Starters . EBSCO. Available at: [Link]

  • Solubilities of Salts in Mixed Solvents . nupeg.ufrn.br. Available at: [Link]

  • Sodium Chloride - Analytical Standard . EUsalt. Available at: [Link]

  • Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents . Journal of Chemical & Engineering Data. Available at: [Link]

  • Determination of Chloride Ion Concentration by Titration (Volhard's Method) . University of Canterbury. Available at: [Link]

  • The science of salt recrystallization . K-Patents. Available at: [Link]

  • Estimation of Sodium Chloride: Methods, Steps & Tips . Vedantu. Available at: [Link]

  • SODIUM CHLORIDE 5M TESTING METHODS . MilliporeSigma. Available at: [Link]

  • Solubilities of Sodium Chloride in Organic and Aqueous−Organic Solvent Mixtures . Journal of Chemical & Engineering Data. Available at: [Link]

Sources

Optimization

Technical Support Center: Addressing Solubility Challenges of Sodium Chloromethanesulfonate

Welcome to the technical support center for sodium chloromethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent and encounter challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sodium chloromethanesulfonate. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent and encounter challenges related to its solubility, particularly in non-polar organic solvents. Here, we provide in-depth, field-tested insights and practical solutions in a direct question-and-answer format to help you overcome these hurdles and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

FAQ 1: Why is sodium chloromethanesulfonate so poorly soluble in my non-polar reaction solvent?

This is the most fundamental and common challenge. The poor solubility is a direct result of the large mismatch in polarity between the solute and the solvent, a concept often summarized by the adage "like dissolves like."

  • Sodium Chloromethanesulfonate: This compound is an ionic salt. In the solid state, it exists as a crystal lattice of positively charged sodium cations (Na+) and negatively charged chloromethanesulfonate anions (CH₂ClSO₃⁻). To dissolve, a solvent must have sufficient polarity to overcome the strong electrostatic forces (lattice energy) holding these ions together.

  • Non-Polar Solvents: Solvents like toluene, hexane, or dichloromethane have low dielectric constants and lack the ability to effectively stabilize these charged ions. They cannot form the strong ion-dipole interactions necessary to pull the ions out of the lattice and into solution.

Essentially, the energy gained by solvating the ions in a non-polar solvent is insufficient to overcome the energy required to break apart the ionic lattice.

FAQ 2: How can I effectively conduct a reaction with sodium chloromethanesulfonate in a non-polar solvent?

The most robust and widely adopted solution is Phase Transfer Catalysis (PTC) . This technique facilitates the reaction between reactants located in different, immiscible phases (e.g., a solid salt and an organic solution).[1][2]

A phase transfer catalyst acts as a "shuttle" for the chloromethanesulfonate anion. It transports the anion from its native environment (the solid crystal or an aqueous phase) into the non-polar organic phase where your other reactant is dissolved.[2][3] This method avoids the need for harsh, high-polarity solvents like DMSO or DMF, which can be difficult to remove and may introduce side reactions.[4]

FAQ 3: Can you explain the mechanism of Phase Transfer Catalysis in this context?

Certainly. The most common phase transfer catalysts for this purpose are quaternary ammonium or phosphonium salts (often denoted as Q⁺X⁻), such as tetrabutylammonium bromide (TBAB) or hexadecyltributylphosphonium bromide.[1][3]

The mechanism, known as the Starks' extraction mechanism, proceeds in a catalytic cycle:

  • Ion Exchange: The catalyst's cation (Q⁺), which has large, lipophilic (oil-loving) alkyl groups, pairs with the chloromethanesulfonate anion at the interface of the solid salt and the organic solvent.

  • Transfer to Organic Phase: The resulting ion pair, [Q⁺][⁻O₃SCH₂Cl], is now soluble in the organic phase due to the catalyst's lipophilic nature. This effectively "drags" the reactive anion into the solution where it is needed.

  • Enhanced Reactivity: Once in the organic phase, the chloromethanesulfonate anion is poorly solvated and surrounded by the bulky catalyst cation. This makes it a "naked" and highly reactive nucleophile, significantly accelerating the desired reaction.[3][5]

  • Reaction: The activated chloromethanesulfonate anion reacts with your substrate (e.g., an alcohol or amine) in the organic phase.

  • Catalyst Regeneration: After the reaction, the catalyst cation (Q⁺) pairs with the leaving group anion and returns to the interface to pick up another chloromethanesulfonate anion, thus continuing the catalytic cycle.

Below is a diagram illustrating this catalytic cycle.

PTC_Mechanism cluster_organic Organic Phase (e.g., Toluene) Substrate R-LG (Substrate) Product R-CH₂SO₃Na (Product) Substrate->Product Reaction Q_LG [Q⁺][LG⁻] Q_Anion [Q⁺][⁻O₃SCH₂Cl] (Soluble Ion Pair) Q_Anion->Substrate Reacts with Interface Interface Q_LG->Interface Returns to Interface Salt Na⁺[⁻O₃SCH₂Cl] (Insoluble Salt) Interface->Q_Anion Ion Exchange & Transfer

Caption: The catalytic cycle of Phase Transfer Catalysis (PTC).

FAQ 4: Can you provide a practical, step-by-step protocol for using PTC?

Absolutely. Here is a general protocol for a nucleophilic substitution reaction using sodium chloromethanesulfonate with an alcohol (R-OH) in a non-polar solvent.

Experimental Protocol: O-alkylation using Sodium Chloromethanesulfonate under PTC

Materials:

  • Substrate (e.g., a primary or secondary alcohol, R-OH)

  • Sodium chloromethanesulfonate (CH₂ClSO₃Na)

  • Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB)

  • Anhydrous non-polar solvent (e.g., Toluene)

  • Base (e.g., powdered NaOH or K₂CO₃, if required for deprotonating the substrate)

  • Reaction flask, condenser, magnetic stirrer, and heating mantle

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • Setup: Assemble a clean, dry reaction flask with a magnetic stir bar and condenser under an inert atmosphere.

  • Charge Reactants: To the flask, add the substrate (1.0 eq), sodium chloromethanesulfonate (1.1 - 1.5 eq), and the phase transfer catalyst (0.05 - 0.1 eq, i.e., 5-10 mol%).

  • Add Base (if applicable): If your substrate requires deprotonation (like an alcohol), add the powdered anhydrous base (1.5 - 2.0 eq).

  • Add Solvent: Add the anhydrous non-polar solvent (e.g., toluene) to the desired concentration.

  • Reaction: Begin vigorous stirring. The efficiency of PTC is highly dependent on the interfacial area between the phases, so rapid agitation is crucial.[3] Heat the reaction mixture to the desired temperature (e.g., 80-110 °C for toluene).

  • Monitoring: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts and wash the filter cake with a small amount of the reaction solvent. The organic filtrate now contains your product. Proceed with standard aqueous washes and purification (e.g., chromatography or crystallization).

FAQ 5: My PTC reaction is sluggish or failing. What should I troubleshoot?

If your reaction is not proceeding as expected, several factors could be at play. Use the following workflow to diagnose the issue.

Troubleshooting_Workflow Start Reaction Sluggish/Failed Check_Agitation Is stirring vigorous? (>700 RPM) Start->Check_Agitation Increase_Agitation Increase stir rate. Maximize interfacial area. Check_Agitation->Increase_Agitation No Check_Catalyst Is the PTC catalyst appropriate and at 5-10 mol%? Check_Agitation->Check_Catalyst Yes Increase_Agitation->Check_Catalyst Screen_Catalysts Screen other catalysts. (e.g., phosphonium salts for higher temps). Increase catalyst loading. Check_Catalyst->Screen_Catalysts No Check_Water Is the system anhydrous? (if required) Check_Catalyst->Check_Water Yes Screen_Catalysts->Check_Water Dry_Reagents Dry solvents and reagents. Minimal water can hinder transfer. Check_Water->Dry_Reagents No Check_Temp Is the temperature optimal? Check_Water->Check_Temp Yes Dry_Reagents->Check_Temp Increase_Temp Increase temperature. Check catalyst stability. Check_Temp->Increase_Temp No End Problem Resolved Check_Temp->End Yes Increase_Temp->End

Caption: A logical workflow for troubleshooting PTC reactions.

Key Troubleshooting Points:

  • Agitation Rate: Insufficient stirring is a common failure point. The transfer of ions happens at the interface, and vigorous stirring is needed to maximize this surface area.[6]

  • Catalyst Choice: Tetrabutylammonium salts are excellent general-purpose catalysts. However, for higher temperatures (>120 °C), more stable tetraalkylphosphonium salts are often superior.

  • Water Content: While some PTC systems tolerate water, many reactions require anhydrous conditions. Excess water can hydrate the anion, making it harder to transfer into the organic phase.[3]

  • Leaving Group Inhibition: If the leaving group from your substrate forms a very lipophilic ion pair with the catalyst, it can "poison" the catalyst by preventing it from returning to the interface. If this is suspected, using a catalyst with a different counter-ion may help.

FAQ 6: Are there any alternatives to Phase Transfer Catalysis?

Yes, though they often come with their own set of challenges.

  • Co-solvents: The addition of a small amount of a polar, aprotic co-solvent (e.g., DMF, NMP, or HMPA) to the non-polar bulk solvent can sometimes increase the solubility of the salt enough for the reaction to proceed.[7][8] However, this approach has drawbacks:

    • It can complicate product purification and solvent recycling.[4]

    • These solvents can participate in or mediate side reactions.

    • They often have higher toxicity profiles and are less environmentally friendly.[4]

  • Crown Ethers: Compounds like 18-crown-6 can be highly effective. They work by encapsulating the sodium cation (Na⁺), making the resulting complex soluble in organic solvents.[9] This brings the chloromethanesulfonate anion along with it. However, crown ethers are significantly more expensive and can be toxic, limiting their use in large-scale applications.[9]

For most applications, Phase Transfer Catalysis remains the most balanced, cost-effective, and scalable solution for addressing the solubility issues of sodium chloromethanesulfonate in non-polar media.

References

  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from OperaChem website: [Link]

  • PTC Organics. (n.d.). Mechanism of Phase-Transfer Catalysis & Relevance to PTC Process Development. Retrieved from PTC Organics website: [Link]

  • NPTEL. (n.d.). Lecture 41 : Phase Transfer Catalysis. Retrieved from NPTEL website: [Link]

  • Slideshare. (n.d.). Phase transfer catalysis. Retrieved from Slideshare website: [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from Wikipedia website: [Link]

  • Jakher, B. R., et al. (2018, May 31). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from Taylor & Francis website: [Link]

  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from Macmillan Group website: [Link]

  • Biomedres. (2022, August 12). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from Biomedres website: [Link]

Sources

Troubleshooting

How to monitor the progress of a reaction involving sodium chloromethanesulfonate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring chemical reactions involving sodi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into monitoring chemical reactions involving sodium chloromethanesulfonate. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, ensuring your methodologies are both effective and self-validating.

Sodium chloromethanesulfonate is a versatile reagent used in a variety of synthetic applications, from the preparation of pharmaceuticals to the inhibition of methanogenesis.[1] Its primary mode of reactivity involves the nucleophilic substitution of the chloride atom, making it a valuable building block.[1] Accurate real-time monitoring of these reactions is critical for optimizing yields, minimizing byproduct formation, and ensuring process safety.

Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the experimental process.

Q1: Which analytical techniques are best suited for monitoring my reaction with sodium chloromethanesulfonate?

The choice of analytical technique is paramount and depends on the specific reaction conditions, the properties of your reactants and products, and the available instrumentation. The three most robust methods are Nuclear Magnetic Resonance (NMR) spectroscopy, Ion Chromatography (IC), and High-Performance Liquid Chromatography (HPLC).

  • ¹H NMR Spectroscopy: Offers excellent structural information and is often the most direct way to observe the conversion of the starting material. It allows for the simultaneous tracking of the disappearance of the reactant and the appearance of the product.

  • Ion Chromatography (IC): This technique is exceptionally well-suited for reactions where a chloride ion is displaced. By quantifying the increase in chloride concentration in the reaction mixture, you can directly measure the reaction's progress.[2][3] This is particularly useful when the organic components of the reaction are difficult to resolve or detect by other means.

  • HPLC: A versatile technique, especially when coupled with a suitable detector. If your product or starting material has a UV chromophore, a UV-Vis detector is ideal. For compounds without a chromophore, universal detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) can be employed.[4]

For rapid, qualitative checks, Thin-Layer Chromatography (TLC) can be an invaluable tool for quickly assessing the consumption of the starting material, provided you have a suitable visualization method.[5][6]

Q2: How can I use ¹H NMR to track the reaction progress?

¹H NMR is a powerful quantitative tool for this specific purpose. The chloromethyl group (-CH₂Cl) in sodium chloromethanesulfonate produces a distinct singlet in the ¹H NMR spectrum. As the reaction proceeds, this singlet will decrease in intensity, while a new signal corresponding to the methylene group in your product will appear, typically at a different chemical shift.

To ensure quantitative accuracy, an internal standard (a non-reactive compound with a known concentration and a signal in a clear region of the spectrum) must be added to the reaction aliquot before analysis. By comparing the integral of the reactant's -CH₂Cl peak to the integral of the internal standard's peak over time, you can precisely calculate the concentration of the remaining starting material.

Q3: My reaction involves the displacement of the chloride ion. Can I monitor its formation to track progress?

Absolutely. This is an excellent strategy where Ion Chromatography (IC) excels. Since the formation of the chloride ion is stoichiometrically linked to the formation of your product, monitoring its concentration provides a direct measure of reaction conversion.

The process involves taking timed aliquots from the reaction, quenching them if necessary, diluting them to an appropriate concentration, and injecting them into the IC system. A calibration curve prepared from known concentrations of sodium chloride is required for accurate quantification.[7] This method is particularly advantageous when the organic starting materials and products are complex or interfere with each other in HPLC or NMR analysis.

Q4: I'm observing a dark coloration or "charring" in my reaction mixture. What is the likely cause?

A dark reaction mixture is a common indicator of decomposition, often caused by localized overheating.[8] Sodium chloromethanesulfonate can undergo thermal degradation at temperatures above 80°C.[1] This issue is frequently caused by:

  • Inadequate Heat Dissipation: The reaction may be more exothermic than anticipated. Ensure your cooling system is efficient and properly scaled for the reaction.

  • Poor Mixing: Inefficient stirring can create localized hot spots where the temperature significantly exceeds the bulk measurement.[8]

  • Rapid Reagent Addition: Adding a reactive nucleophile or base too quickly can generate heat faster than it can be removed.[8]

To mitigate this, improve stirring, ensure the reactor is not over-filled, and add reagents at a slower, controlled rate.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the most reliable monitoring techniques.

Protocol 1: Reaction Monitoring by ¹H NMR Spectroscopy

This protocol describes a robust method for quantifying reaction progress using an internal standard.

Methodology:

  • Select an Internal Standard: Choose a compound that is soluble in your reaction solvent, does not react with any components, and has a sharp singlet in a region of the ¹H NMR spectrum that does not overlap with reactant or product signals (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone).

  • Prepare the 'Time Zero' (t=0) Sample: Before initiating the reaction (e.g., before adding the final reagent or increasing the temperature), withdraw a precise aliquot (e.g., 0.1 mL) of the mixture.

  • Sample Quenching & Preparation: Immediately add the aliquot to a pre-weighed NMR tube containing a known amount of the internal standard dissolved in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Mix thoroughly. The cold deuterated solvent often serves to quench the reaction.

  • Acquire NMR Spectrum: Acquire a quantitative ¹H NMR spectrum. Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T1 of the signals of interest) to allow for full relaxation of the protons, which is crucial for accurate integration.

  • Repeat at Time Intervals: At regular intervals (e.g., 30, 60, 120 minutes), repeat steps 2-4 with fresh aliquots from the reaction vessel.

  • Data Analysis: Calculate the molar ratio of sodium chloromethanesulfonate to the internal standard at each time point. The conversion is determined by the decrease in this ratio relative to the t=0 sample.

Protocol 2: Reaction Monitoring by Ion Chromatography (IC)

This protocol is ideal for tracking the formation of the chloride byproduct.

Methodology:

  • Prepare a Calibration Curve: Prepare a series of chloride standards (e.g., 1, 5, 10, 25, 50 ppm) from a stock solution of sodium chloride. Run these standards on the IC to generate a calibration curve of peak area versus concentration.

  • Sample Collection: At designated time points (including t=0), withdraw a precise aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching and Dilution: Quench the reaction by immediately diluting the aliquot in a known, large volume of deionized water (e.g., in a 10 mL volumetric flask). This stops the reaction and brings the chloride concentration into the linear range of your calibration curve.

  • Sample Filtration: Filter the diluted sample through a 0.45 µm syringe filter compatible with aqueous solutions to remove any particulates that could damage the IC column.

  • Analysis: Inject the filtered sample into the IC system.

  • Quantification: Use the peak area for the chloride ion and the calibration curve to determine the chloride concentration in the diluted aliquot. Back-calculate to find the concentration in the original reaction mixture. The progress of the reaction is directly proportional to the increase in chloride concentration from t=0.

Troubleshooting and Data Interpretation

Even with robust protocols, challenges can arise. The following guide provides a systematic approach to troubleshooting common issues.

Troubleshooting Workflow for Incomplete or Stalled Reactions

G Start Symptom: Reaction Stalled or Incomplete Purity Check Starting Material Purity (NMR, Titration) Start->Purity Is reactant pure? Stoichiometry Verify Stoichiometry & Reagent Addition Start->Stoichiometry Are calculations correct? Conditions Evaluate Reaction Conditions Start->Conditions Are conditions optimal? Impurity_Found Impurity Detected? Purity->Impurity_Found Calc_Error Calculation Error? Stoichiometry->Calc_Error Temp_Issue Temperature Too Low? Conditions->Temp_Issue Mixing_Issue Inefficient Mixing? Conditions->Mixing_Issue Impurity_Found->Stoichiometry No Purify Action: Purify Starting Materials Impurity_Found->Purify Yes Calc_Error->Conditions No Recalculate Action: Recalculate & Re-weigh Calc_Error->Recalculate Yes Temp_Issue->Mixing_Issue No Increase_Temp Action: Increase Temperature Incrementally Temp_Issue->Increase_Temp Yes Improve_Stirring Action: Increase Stir Speed / Use Baffles Mixing_Issue->Improve_Stirring Yes

Caption: A decision tree for troubleshooting incomplete reactions.

Summary of Common Issues and Solutions
SymptomPotential Cause(s)Recommended Action(s)
Low or No Conversion 1. Purity of sodium chloromethanesulfonate or other reagents is low.[6] 2. Incorrect stoichiometry or weighing error.[6] 3. Reaction temperature is too low.1. Verify purity of all starting materials via NMR or another appropriate method. 2. Double-check all calculations and re-weigh reagents. 3. Gradually increase the reaction temperature while monitoring.
Formation of Byproducts 1. Reaction temperature is too high, causing decomposition.[1] 2. Presence of water or other impurities leading to side reactions.[8] 3. Incorrect stoichiometry (e.g., excess of one reagent).1. Lower the reaction temperature and ensure efficient cooling. 2. Use anhydrous solvents and dry glassware thoroughly. 3. Re-verify stoichiometry; consider changing the order of addition.
Inconsistent Analytical Results 1. Inconsistent sample quenching or dilution. 2. For NMR, incomplete proton relaxation (d1 too short). 3. For IC/HPLC, sample concentration is outside the linear range of the detector.1. Use precise volumetric glassware and a consistent quenching procedure. 2. Increase the relaxation delay (d1) in the NMR acquisition parameters. 3. Adjust sample dilution to fall within the calibrated range.
Reaction Rate Varies Between Batches 1. Variation in raw material quality. 2. Inconsistent mixing efficiency, especially during scale-up. 3. Presence of catalytic or inhibitory impurities in reagents or solvent.1. Qualify each new batch of starting material before use. 2. Ensure consistent stirrer geometry, speed, and vessel fill volume. 3. Screen for impurities and consider solvent purification.
References
  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester. Retrieved from [Link]

  • Fieser, L. F. (n.d.). 2- and 3-phenanthrenesulfonic acids. Organic Syntheses Procedure. Retrieved from [Link]

  • University of Victoria. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. UVicSpace. Retrieved from [Link]

  • Chemithon. (1997). Sulfonation and Sulfation Processes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Sodium chloromethanesulfonate. PubChem. Retrieved from [Link]

  • Waters Corporation. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • Maghsoodlou, M. T., et al. (n.d.). Effect of Medium on the Kinetics of Stereoselective Synthesis of a Highly Functionalized Cyclopropane. Regular Article. Retrieved from [Link]

  • Al-Shabrawi, Y., et al. (2017, September 9). GC and GC-MS Detection of Alkyl Mesylates in Active Pharmaceutical Ingredients. Research Article. Retrieved from [Link]

  • CEC. (2017, January 17). Kinetics of a Chemical Reaction in Solution Phase. YouTube. Retrieved from [Link]

  • MATEC Web of Conferences. (n.d.). Modelling Sulfonation Kinetics On The Sodium Lignosulphonate Synthesis From Black Liquor. Retrieved from [Link]

  • Maghsoudiganjeh, H. (2021, June 21). What is the best sodium (Na) quantitative analysis method?. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 7-1, Analytical Methods for Determining Chlorine in Environmental Samples. Retrieved from [Link]

  • ASTM International. (2003). E 534 – 98 (Reapproved 2003) - Standard Test Methods for - Chemical Analysis of Sodium Chloride. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Sodium Chloromethanesulfonate Reactivity

A Senior Application Scientist's Guide to Catalyst Selection and Troubleshooting Welcome to the technical support center dedicated to enhancing your experimental success with sodium chloromethanesulfonate. This guide is...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Catalyst Selection and Troubleshooting

Welcome to the technical support center dedicated to enhancing your experimental success with sodium chloromethanesulfonate. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth insights into catalyst selection and troubleshooting for reactions involving this versatile reagent. Our focus is on providing not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What is sodium chloromethanesulfonate and what are its primary applications in research and development?

Sodium chloromethanesulfonate (SCMS) is the sodium salt of chloromethanesulfonic acid.[1] Its chemical structure features a highly reactive chloromethyl group, making it an excellent reagent for nucleophilic substitution reactions.[2] In these reactions, the chloromethanesulfonate group acts as an effective leaving group, facilitating the formation of new chemical bonds.[2]

Its primary applications are in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2] It serves as a key building block for introducing the sulfomethyl group (-CH₂SO₃⁻) into molecules, which can alter properties like solubility and biological activity. SCMS is used in the synthesis of various compounds, including antiviral and anticancer drugs, by acting as an alkylating agent that can modify proteins and DNA.[2]

Q2: Why is a catalyst often necessary for reactions involving sodium chloromethanesulfonate?

Many reactions with sodium chloromethanesulfonate involve a nucleophile that is soluble in an organic solvent, while SCMS itself is an inorganic salt that is soluble in water but generally insoluble in organic solvents.[3] This creates a two-phase system (liquid-liquid or solid-liquid) where the reactants are separated and cannot interact, leading to extremely slow or no reaction.

A catalyst is employed to overcome this phase barrier. The most common approach is Phase-Transfer Catalysis (PTC) . A phase-transfer catalyst can transport one of the reactants (typically the nucleophilic anion) from its native phase (e.g., aqueous) into the other phase (e.g., organic), where it can react with the substrate.[4][5] This dramatically increases the reaction rate under mild conditions.

Q3: What are the most common types of catalysts used for reactions with sodium chloromethanesulfonate?

The most prevalent and effective catalysts for biphasic reactions involving SCMS are phase-transfer catalysts . These are categorized as follows:

  • Onium Salts: This is the most widely used class of PTCs.[3]

    • Quaternary Ammonium Salts: Examples include tetrabutylammonium bromide (TBAB), tetrabutylammonium iodide (TBAI), and methyltrioctylammonium chloride (Aliquat 336). They are popular due to their effectiveness and relatively low cost.[3]

    • Phosphonium Salts: These are also effective but less commonly used than their ammonium counterparts.[3]

  • Crown Ethers: These are cyclic polyethers that can complex with cations (like Na⁺), effectively solubilizing the inorganic salt in the organic phase. An example is 18-crown-6.

  • Polyethylene Glycols (PEGs): These can also act as phase-transfer catalysts.[5]

In some specific cases, metal salts have also been shown to catalyze nucleophilic substitution reactions.[6][7]

Q4: What are the key parameters to consider when selecting a catalyst for my specific reaction?

Choosing the right catalyst is crucial for success. Consider the following:

  • Nature of the Nucleophile: The catalyst's lipophilicity should be matched with the organic phase to ensure it can effectively transport the nucleophile.

  • Solvent System: The choice of organic solvent will influence the catalyst's solubility and efficiency. Common solvents for PTC include toluene, dichloromethane, and acetonitrile.

  • Reaction Temperature: While PTC allows for milder conditions, some reactions may still require heating. The chosen catalyst must be stable at the reaction temperature.

  • Cost and Availability: For large-scale synthesis, the cost of the catalyst can be a significant factor. Quaternary ammonium salts are often the most economical choice.[3]

  • Separation and Recovery: Consider how you will remove the catalyst from your product mixture after the reaction. Some catalysts are easier to remove than others.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments in a question-and-answer format.

Problem: My reaction is extremely slow or appears to be stalled.

  • Possible Cause 1: Inefficient Phase Transfer.

    • Troubleshooting: The chosen catalyst may not be effectively transporting the nucleophile into the organic phase.

      • Increase Catalyst Loading: Try increasing the catalyst concentration (e.g., from 1 mol% to 5-10 mol%).

      • Switch Catalyst Type: The lipophilicity of the catalyst is critical. If you are using TBAB in a very non-polar solvent, consider a more lipophilic catalyst like Aliquat 336. The anion of the catalyst can also play a role; for instance, iodide (from TBAI) is a better leaving group and can sometimes accelerate reactions compared to bromide (from TBAB).

      • Intensify Agitation: Vigorous stirring is essential in phase-transfer catalysis to maximize the interfacial area between the two phases.[5] Ensure your stir rate is high enough to create a fine emulsion.

  • Possible Cause 2: Low Reaction Temperature.

    • Troubleshooting: While PTC enables reactions at lower temperatures, some nucleophilic substitutions still require thermal energy to overcome the activation barrier.

      • Gradually Increase Temperature: Incrementally raise the reaction temperature (e.g., in 10 °C steps) and monitor the reaction progress by a suitable analytical method like TLC or HPLC. Be aware that higher temperatures can also promote side reactions.[8]

  • Possible Cause 3: Inappropriate Solvent.

    • Troubleshooting: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate.

      • Solvent Polarity: For SN2 reactions, polar aprotic solvents like DMSO or DMF are often ideal, though they may not be suitable for a biphasic PTC system.[9] In a PTC setup, a non-polar organic solvent is common, but the choice can still impact the reaction. Consider screening different organic solvents (e.g., toluene, chlorobenzene, acetonitrile).

Problem: My reaction yield is significantly lower than expected.

  • Possible Cause 1: Product Degradation during Workup.

    • Troubleshooting: Sulfonate esters can be susceptible to hydrolysis, especially under basic or acidic conditions during the aqueous workup.[10]

      • Minimize Contact Time: Perform the aqueous extraction steps as quickly as possible.

      • Control pH: Use buffered or neutral water for washes if your product is sensitive to pH extremes.

      • Keep it Cold: Perform the workup at a lower temperature (e.g., in an ice bath) to slow down potential degradation reactions.[11]

  • Possible Cause 2: Competing Side Reactions.

    • Troubleshooting: Undesirable side reactions can consume your starting materials or product.

      • Optimize Temperature and Time: High temperatures and long reaction times can lead to the formation of byproducts.[8] Try running the reaction at a lower temperature for a longer period or vice-versa to find the optimal balance.

      • Check Stoichiometry: An incorrect ratio of reactants can lead to side reactions. Ensure accurate measurement of all reagents.[11]

  • Possible Cause 3: Inefficient Purification.

    • Troubleshooting: Significant product loss can occur during purification steps like column chromatography.

      • Careful Transfers: Ensure quantitative transfers of your material at each step.[11]

      • Optimize Chromatography: Choose the appropriate stationary and mobile phases to achieve good separation without excessive tailing or irreversible adsorption of your product on the column.

Troubleshooting Decision Tree for Low Yield

low_yield_troubleshooting start Low Yield Observed check_completion Is the reaction going to completion? (Check via TLC/HPLC/NMR) start->check_completion workup_issue Investigate Workup & Purification check_completion->workup_issue Yes catalyst_issue Optimize Catalyst & Conditions check_completion->catalyst_issue No hydrolysis hydrolysis workup_issue->hydrolysis Check for Hydrolysis (Minimize aqueous contact, control pH) side_reactions side_reactions workup_issue->side_reactions Check for Side Reactions (Optimize Temp/Time) purification_loss purification_loss workup_issue->purification_loss Review Purification Protocol increase_loading increase_loading catalyst_issue->increase_loading Increase Catalyst Loading change_catalyst change_catalyst catalyst_issue->change_catalyst Change Catalyst Type increase_temp increase_temp catalyst_issue->increase_temp Increase Temperature PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Na_SCMS Na⁺ + ⁻O₃SCH₂Cl Na_Nu Na⁺ + Nu⁻ NaX Na⁺ + X⁻ QX_aq Q⁺X⁻ (Catalyst) QNu_org Q⁺Nu⁻ (Transported Nucleophile) QX_aq->QNu_org Ion Exchange at Interface Reaction Reaction! QNu_org->Reaction Reacts with SCMS analog (or SCMS itself if slightly soluble) Product Nu-CH₂SO₃⁻ + Q⁺ Product->QX_aq Returns to Aqueous Phase with Leaving Group Anion (X⁻) Reaction->Product

Caption: Simplified mechanism of phase-transfer catalysis.

References

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Rojas, O. J., et al. (2021). Sulfomethylation of radiata pine kraft lignin and its use as a molybdenite depressant in selective chalcopyrite-molybdenite separation by flotation. BioResources, 16(3). Retrieved from [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields?. r/Chempros. Retrieved from [Link]

  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved from [Link]

  • Huang, L., et al. (2018). Preparation of Lignosulfonates from Biorefinery Lignins by Sulfomethylation and Their Application as a Water Reducer for Concrete. Molecules, 23(8), 1855. Retrieved from [Link]

  • Mąkosza, M. (2000). Phase-transfer catalysis. A general, efficient and environmentally friendly methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403.
  • Block, E., et al. (2004). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molecules, 9(5), 329-346. Retrieved from [Link]

  • Woods, E., et al. (2012). Internal structure, hygroscopic and reactive properties of mixed sodium methanesulfonate-sodium chloride particles. Physical Chemistry Chemical Physics, 14(3), 1005-1014. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Phase-transfer catalyst – Knowledge and References. Retrieved from [Link]

  • Google Patents. (n.d.). JP3572407B2 - Method for synthesizing sodium 2-chloroethanesulfonate.
  • Google Patents. (n.d.). CN115448858B - Efficient synthesis process of 2-chloroethyl sodium sulfonate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23705445, Sodium chloromethanesulfonate. Retrieved from [Link]

  • LibreTexts. (n.d.). 9.2. Common nucleophilic substitution reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Zinc-Catalyzed Nucleophilic Substitution Reaction of Chlorosilanes with Organomagnesium Reagents. Retrieved from [Link]

Sources

Troubleshooting

Impact of pH on the stability and reactivity of sodium chloromethanesulfonate

This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in R&D and process chemistry environments. Topic: Impact of pH on Stability and Reactivity Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for immediate application in R&D and process chemistry environments.

Topic: Impact of pH on Stability and Reactivity

Executive Summary & Chemical Logic

Sodium chloromethanesulfonate (


) is a specialized alkylating agent used primarily for sulfomethylation —the introduction of a hydrophilic sulfomethyl group (

) to nucleophiles like amines, phenols, and thiols.

The Core Challenge: SCMS presents a classic "chemist’s dilemma."

  • Reactivity Requirement: The reaction mechanism is

    
    . To react efficiently, your nucleophile (e.g., a phenol) usually requires deprotonation, necessitating a basic pH (alkaline)  environment.
    
  • Stability Constraint: The

    
    -carbon is susceptible to nucleophilic attack by hydroxide ions (
    
    
    
    ). In high pH environments, SCMS hydrolyzes rapidly, destroying the reagent and generating formaldehyde as a decomposition byproduct.

Success depends entirely on balancing these two competing pathways.

Stability & Storage (Pre-Reaction)

Q: What is the optimal pH for storing aqueous stock solutions of SCMS?

A: Do not store SCMS in aqueous solution for long periods. SCMS is hygroscopic and hydrolytically unstable. If you must prepare a stock solution:

  • Target pH: 4.0 – 6.0 (Slightly acidic to neutral).

  • Temperature:

    
    .
    
  • Buffer: Avoid nucleophilic buffers (e.g., Tris, Glycine). Use Citrate or Phosphate.

Mechanism: At neutral/acidic pH, the concentration of


 is negligible, preventing the hydrolysis of the 

bond. At pH > 8.0, hydrolysis rates increase exponentially.
Q: My solid SCMS has clumped. Is it still usable?

A: Proceed with caution. Clumping indicates moisture absorption. Since SCMS hydrolyzes in the presence of water (even atmospheric moisture), significant clumping suggests partial decomposition.

  • Test: Dissolve a small amount in

    
     and run a 
    
    
    
    -NMR.
  • Look for: A shift from the chloromethyl peak (

    
     ppm) to the hydroxymethyl peak (
    
    
    
    ppm). If the impurity is >5%, discard the lot.

Reaction Optimization (The "Goldilocks" Window)

Q: I am sulfomethylating a phenol. Why is my yield low despite using excess SCMS?

A: Your pH is likely too high. While you need base to activate the phenol, a pH > 11 causes the rate of SCMS hydrolysis (reaction with water/hydroxide) to exceed the rate of sulfomethylation (reaction with your drug substance).

The Protocol Correction (pH-Stat Method): Instead of dumping all reagents together:

  • Dissolve your substrate in water/alcohol.

  • Heat to reaction temperature (usually 60–90°C).

  • Simultaneously add the SCMS solution and a base (NaOH/Na2CO3) dropwise.

  • Control: Use a pH meter to maintain the pH strictly between 8.5 and 9.5 .

Q: What happens if I run the reaction at pH < 7?

A: The reaction will stall. SCMS is an electrophile. At acidic pH, amines are protonated (


) and phenols are neutral (

), making them poor nucleophiles. They cannot attack the SCMS carbon.

Critical Impurity Warning: The Formaldehyde Trap

Q: Why am I detecting formaldehyde in my final product?

A: This is a direct result of SCMS hydrolysis. If SCMS hydrolyzes, it forms Sodium Hydroxymethanesulfonate. This compound is chemically equivalent to the "Formaldehyde-Bisulfite Adduct." In solution, it exists in equilibrium with free formaldehyde.

The Decomposition Pathway:

  • Hydrolysis:

    
    
    
  • Equilibrium:

    
    
    

This is a critical Genotoxic Impurity (GTI) risk in pharmaceutical development.

Visualizing the Pathways

The following diagram illustrates the competition between the desired synthesis and the degradation pathway.

SCMS_Pathways cluster_conditions Reaction Conditions SCMS Sodium Chloromethanesulfonate (SCMS) Product Sulfomethylated Product (Desired) SCMS->Product Path A: Substitution (SN2) pH 8.0 - 9.5 Controlled Temp Hydrolysis Hydroxymethanesulfonate (Impurity) SCMS->Hydrolysis Path B: Hydrolysis pH > 10.5 Excess Heat Nu Nucleophile (Amine/Phenol) Nu->Product Attacks SCMS Formaldehyde Formaldehyde + Bisulfite (Genotoxic Risk) Hydrolysis->Formaldehyde Equilibrium Note1 Key: Maintain pH 8-9.5 to favor Path A over Path B

Caption: Competitive reaction pathways for SCMS. Path A (Green) is the desired synthesis. Path B (Red) represents pH-induced degradation leading to formaldehyde generation.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
No Reaction (0% Yield) pH is too low (< 7.0).Nucleophile is protonated. Increase pH to > 8.0 using Carbonate or Hydroxide.[1]
Low Yield + High Impurities pH is too high (> 10.5).Reagent is hydrolyzing before it can react. Switch to slow addition of base.
Residual Chloride High Incomplete reaction.SCMS releases

during reaction. This is normal. Remove via dialysis or ion exchange.
Formaldehyde Detected Hydrolysis occurred.[2][3][4][5]Check process pH history. If pH spiked >11, the batch may be compromised.
Precipitate in Stock Soln. Polymerization/Degradation.Discard stock. Prepare fresh SCMS solution immediately before use.

References

  • Mechanism of Sulfomethylation

    • Title: Sulfomethylation of Lignin: Reactivity and Mechanism.[6]

    • Source: ResearchG
    • Context: Establishes the mechanism and the necessity of alkaline activation for phenolic substr
    • URL:

  • Hydrolysis & Formaldehyde Equilibrium

    • Title: Reaction of sodium hydroxymethanesulfonate with substituted anilines.[7]

    • Source: PubMed / NIH.
    • Context: Discusses the equilibrium between hydroxymethanesulfonate and formaldehyde/bisulfite, confirming the degradation p
    • URL:

  • General Stability of Sulfonates

    • Title: Internal structure and reactive properties of mixed sodium methanesulfonate particles.[8]

    • Source: RSC (Physical Chemistry Chemical Physics).
    • Context: Provides background on the hygroscopic nature and surface reactivity of sulfon
    • URL:

Sources

Optimization

Technical Support Center: Isolating Products from Sodium Chloromethanesulfonate Reactions

Welcome to the technical support center for navigating the complexities of post-reaction work-ups involving sodium chloromethanesulfonate. As researchers and drug development professionals, you understand that a successf...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of post-reaction work-ups involving sodium chloromethanesulfonate. As researchers and drug development professionals, you understand that a successful reaction is only half the battle; efficient and effective product isolation is paramount to achieving your research goals. This guide is designed to provide you with field-proven insights and troubleshooting strategies, moving beyond simple protocols to explain the fundamental principles behind each step.

A Note on Safety: The Hidden Hazard of Sulfonate Esters

Before proceeding to any work-up protocol, it is critical to address a significant safety and purity concern. If your reaction involves alcohol solvents (e.g., methanol, ethanol) or if alcohols are used during the work-up while unreacted sulfonating agents are present, there is a risk of forming alkyl sulfonate esters. These compounds are known to be potential genotoxic impurities (GTIs).[1][2] Regulatory agencies mandate strict control of GTIs in pharmaceutical substances. Therefore, analytical monitoring for these potential byproducts is essential if alcohols have been used at any stage of the synthesis.[1]

Part 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered when working with the highly polar and water-soluble products derived from sodium chloromethanesulfonate.

Q1: My target product is a sulfonate salt, which is highly soluble in water. How can I effectively isolate it from the aqueous reaction mixture?

A1: The Challenge of Water Solubility

This is the most frequent obstacle. Unlike typical non-polar organic products that can be easily extracted into an immiscible organic solvent, sulfonate salts are ionic and prefer the aqueous phase.[3] Standard liquid-liquid extraction is often ineffective. The primary strategies, therefore, focus on decreasing the product's solubility in the aqueous medium to force its precipitation or crystallization.

Key Strategies:

  • Salting Out: This technique involves increasing the ionic strength of the aqueous solution by adding a large quantity of a highly soluble inorganic salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄). The added salt ions compete for water molecules for solvation, reducing the amount of "free" water available to dissolve your sulfonate product, thus lowering its solubility and causing it to precipitate.

  • Anti-Solvent Precipitation: This is a powerful method for isolating water-soluble products.[4] It involves adding a water-miscible organic solvent in which your product is insoluble (the "anti-solvent"). Common choices include acetone, ethanol, isopropanol (IPA), and methanol.[4][5] The addition of the anti-solvent lowers the overall polarity of the solvent system, drastically reducing the solubility of the ionic sulfonate salt and causing it to precipitate.[4] Acetone is particularly effective for precipitating organic sulfonates while leaving many inorganic byproducts in solution.[4]

Q2: After my reaction, the crude product is contaminated with inorganic salts (e.g., NaCl, Na₂SO₄). How can I remove them?

A2: Leveraging Differential Solubility

The key is to find a solvent that will dissolve your organic sulfonate product but not the inorganic salts.

  • Hot Alcohol Treatment: Many organic sulfonates have appreciable solubility in hot alcohols like absolute ethanol or methanol, whereas inorganic salts like NaCl and Na₂SO₄ are largely insoluble.[5] By suspending your crude solid mixture in hot ethanol, filtering the hot solution, and then cooling the filtrate, you can selectively crystallize your desired product, leaving the inorganic salts behind.[5][6]

  • Minimum Water, Maximum Anti-Solvent: If your product is sparingly soluble in an alcohol, you can dissolve the crude mixture in a minimal amount of water and then add a large volume of an alcohol or acetone. Your organic product may stay in this mixed-solvent system while the less soluble inorganic salts precipitate and can be filtered off. This requires careful optimization.

Q3: I'm getting a sticky oil or an amorphous powder instead of nice crystals. What's going wrong?

A3: Controlling the Rate of Precipitation

Oiling out or forming an amorphous solid typically happens when the product comes out of solution too quickly, a process known as "crashing out."[7] Molecules don't have sufficient time to align into an ordered crystal lattice.

Troubleshooting Steps:

  • Slow Down Cooling: The most critical factor is to reduce the rate of cooling.[8] Allow the hot, saturated solution to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can help.[8]

  • Use a Solvent/Anti-solvent System: Dissolve your product in a "good" solvent where it is highly soluble. Then, add a miscible "anti-solvent" in which it is poorly soluble, dropwise, until the solution becomes persistently cloudy (turbid).[7] This controlled, gradual reduction in solubility promotes slower, more orderly crystal growth.

  • Stirring: Gentle stirring during crystallization can prevent the formation of a solid mass and promote the growth of individual, well-formed crystals.[9] However, excessively vigorous stirring can lead to the formation of very small crystals or a "muddy" precipitate.[9]

ProblemProbable CauseSuggested Solution
Product Won't Precipitate Solution is not sufficiently saturated.Reduce solvent volume by evaporation. Add more anti-solvent. Ensure the solution is thoroughly cooled.
Low Crystal Yield Too much solvent used; product remains in solution.Concentrate the mother liquor and cool again.[8] Re-evaluate the solvent/anti-solvent ratio. Ensure complete cooling.[7]
Oiling Out / Amorphous Solid Product is precipitating too quickly ("crashing").Slow the rate of cooling.[8] Use a solvent/anti-solvent system for controlled precipitation.[7] Ensure the crystallization temperature is below the product's melting point.
Product Contaminated with Salts Insufficient washing or poor solvent choice.Wash the crude product with a solvent that dissolves the salt but not the product (e.g., isopropanol). Recrystallize from a solvent system like hot ethanol/water.[5]
Q4: My reaction is complete, but I have unreacted starting materials. How should my work-up strategy change?

A4: Exploiting Chemical Differences

Your work-up must now incorporate steps to separate compounds based on their differing chemical properties (e.g., acidity, basicity, polarity).

  • Acid/Base Extraction: If your starting material has an acidic or basic functional group that your product lacks, you can use a liquid-liquid extraction with a dilute aqueous acid or base to pull it out of the organic phase. However, since your sulfonate product is likely already in the aqueous phase, this technique is more applicable if you first manage to extract your starting material into an organic solvent.

  • Chromatography: If other methods fail, column chromatography is a powerful purification technique. For highly polar sulfonate salts, Reverse-Phase High-Performance Liquid Chromatography (HPLC) is often the method of choice.[10][11] Ion-pair chromatography, where a reagent is added to the mobile phase to form a neutral complex with the ionic analyte, can also be highly effective for separating sulfonates.[10][12]

Part 2: Detailed Protocols & Workflows

These protocols provide step-by-step guidance for the key techniques discussed. Always begin with a small-scale trial to optimize conditions before committing your entire batch.

Workflow: General Work-Up and Isolation Decision Tree

This diagram outlines a logical progression for isolating a water-soluble sulfonate product.

Workup_Workflow start End of Reaction (Aqueous Mixture) check_solids Are solids (product or byproducts) present in the mixture? start->check_solids filter_solids Filter the reaction mixture check_solids->filter_solids Yes add_antisolvent Strategy 1: Anti-Solvent Precipitation Add Acetone or IPA (3-5 vols) check_solids->add_antisolvent No (Clear Solution) salt_out Strategy 2: Salting Out Saturate with NaCl check_solids->salt_out No (Clear Solution) (Alternative Strategy) wash_solids Wash solids with minimal cold water or anti-solvent filter_solids->wash_solids analyze_solids Analyze solids and filtrate to locate product wash_solids->analyze_solids analyze_solids->add_antisolvent Product is in filtrate precipitate Product precipitates add_antisolvent->precipitate filter_precipitate Filter and wash precipitate with anti-solvent precipitate->filter_precipitate dry_product Dry pure product filter_precipitate->dry_product salt_out->precipitate extract_optional Optional: Extract with a highly polar solvent (e.g., n-butanol)

Caption: Decision workflow for isolating water-soluble sulfonates.

Protocol 1: Isolation by Anti-Solvent Precipitation

This protocol is ideal for isolating a water-soluble sulfonate from an aqueous reaction mixture.[4]

  • Preparation: Ensure your reaction mixture is a clear, homogenous aqueous solution. If any insoluble byproducts are present, filter them off first.

  • Solvent Addition: While stirring the aqueous solution vigorously at room temperature, slowly add a water-miscible organic anti-solvent (e.g., acetone, isopropanol) in which your product has low solubility. A typical starting point is to add 3 to 5 volumes of anti-solvent relative to the volume of the aqueous solution.

  • Precipitation: As the anti-solvent is added, the polarity of the mixture will decrease, and your sulfonate product should begin to precipitate as a solid. Continue stirring for 15-30 minutes after the addition is complete to ensure maximum precipitation.

  • Cooling (Optional): To potentially increase the yield, cool the mixture in an ice bath for 30 minutes. Be aware this may also increase the risk of precipitating impurities.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the pure anti-solvent to remove any remaining water-soluble impurities.

  • Drying: Dry the isolated solid under a vacuum to remove residual solvents.

Protocol 2: Purification by Recrystallization from an Alcohol/Water System

This method is designed to remove inorganic salt impurities from your crude sulfonate product.[5]

  • Dissolution: In a flask, add your crude solid product. Add a minimal amount of hot water to dissolve it completely. The goal is to use the least amount of water possible.

  • Alcohol Addition: To the hot aqueous solution, add a larger volume of a hot alcohol (e.g., absolute ethanol). You may observe some initial precipitation of inorganic salts.

  • Hot Filtration (If Necessary): If a precipitate (the inorganic salt) is visible in the hot solution, perform a hot filtration to remove it. Ensure your funnel and receiving flask are pre-heated to prevent your desired product from crystallizing prematurely.[7]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Your purified organic sulfonate should begin to crystallize.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize the yield of your purified crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of cold alcohol and then dry them under a vacuum.

Troubleshooting Workflow: Low Crystallization Yield

Use this logical guide to diagnose and solve issues related to poor product recovery during crystallization.

Crystallization_Troubleshooting start Problem: Low Crystal Yield check_filtrate Is there significant solid residue when a drop of filtrate evaporates? start->check_filtrate yes_filtrate Yes: Product is still in solution check_filtrate->yes_filtrate Yes no_filtrate No: Product was lost elsewhere check_filtrate->no_filtrate No concentrate Action: Concentrate filtrate by evaporating solvent yes_filtrate->concentrate investigate_loss Investigate other loss points: - Incomplete reaction - Premature precipitation - Transfer losses no_filtrate->investigate_loss recool Action: Re-cool the concentrated solution concentrate->recool check_yield Re-evaluate yield recool->check_yield

Caption: Troubleshooting guide for low crystallization yield.

This guide provides a foundational framework for developing robust and efficient work-up procedures for products of sodium chloromethanesulfonate reactions. Remember that each reaction is unique, and these protocols should be seen as starting points for your own empirical optimization.

References
  • Buc, H., & Tirtiaux, R. (1975). U.S. Patent No. 3,888,917. Washington, DC: U.S. Patent and Trademark Office.

  • Linares, N., Lo Mónaco, G., & Salager, J. L. (1998). Isolation and characterization of petroleum sulfonates. Analyst, 123(11), 2329-2332.

  • Narayan, S., & Gherase, D. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review.

  • CK-12 Foundation. (2025). Methods of Purification of Organic Compounds.

  • PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023). Purification of Organic Compounds: from Crude Product to Purity.

  • Wikipedia contributors. (n.d.). Sulfonate. In Wikipedia.

  • NCERT. (n.d.). Methods of Purification of Organic Compounds. NCERT 11 Chemistry.

  • Akyüz, M., & Roberts, D. J. (2002). Determination of Linear Alkylbenzene Sulphonates and their Biodegradation Intermediates by Isocratic RP-HPLC. Turkish Journal of Chemistry, 26(5), 669-678.

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.

  • Sreekanth, N., et al. (2022). A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC. International Journal of Pharmaceutical Sciences and Research.

  • Lubs, H. A. (1949). U.S. Patent No. 2,475,350. Washington, DC: U.S. Patent and Trademark Office.

  • Knepper, T. P. (2003). Developments in Methods of Analysis for Naphthalene Sulfonates. The Encyclopedia of Mass Spectrometry, 8, 836-844.

  • Bristow, N. W. (1973). U.S. Patent No. 3,766,255. Washington, DC: U.S. Patent and Trademark Office.

  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.

  • Kordosky, G. A., et al. (1987). Sulfonic Acids: Catalysts for the Liquid-Liquid Extraction of Metals. Solvent Extraction and Ion Exchange, 5(2), 265-283.

  • Linares, N., Lo Mónaco, G., & Salager, J. L. (1998). Isolation and characterization of petroleum sulfonates. ResearchGate.

  • Aurbakken, A., et al. (2012). Synthesis of Hydroxy Sulfonate Surfactants. Molecules, 17(12), 14695-14704.

  • Staniszewska, M., et al. (2023). Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland. Environmental Science and Pollution Research, 30, 112953–112968.

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.

  • Charykova, M. V., & Charykov, A. K. (2007). Extraction of Aromatic Sulfonic Acids in the Presence of a Surfactant. ResearchGate.

  • Knepper, T. P. (2003). Developments in Methods of Analysis for Naphthalene Sulfonates. ResearchGate.

  • Nichols, L. (2021). 4.7: Reaction Work-Ups. Chemistry LibreTexts.

  • Reddit User. (2025). Recrystallization for foam like crystals. r/Chempros on Reddit.

  • Hill, A. G., & Gale, S. I. (1951). U.S. Patent No. 2,568,154. Washington, DC: U.S. Patent and Trademark Office.

  • University of Rochester Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.

  • University of Rochester Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.

Sources

Optimization

Identifying and characterizing impurities in sodium chloromethanesulfonate synthesis

Technical Support Center: Sodium Chloromethanesulfonate Synthesis Senior Application Scientist Desk | Reference ID: SCMS-IMP-2026 Introduction Welcome to the technical support module for Sodium Chloromethanesulfonate (SC...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sodium Chloromethanesulfonate Synthesis Senior Application Scientist Desk | Reference ID: SCMS-IMP-2026

Introduction

Welcome to the technical support module for Sodium Chloromethanesulfonate (SCMS) . This guide addresses the critical challenges in synthesizing and characterizing SCMS, specifically focusing on the separation of the target product from its primary impurity, Disodium Methanedisulfonate (MDSA) .[1]

The synthesis of SCMS typically involves the nucleophilic substitution of dichloromethane (DCM) with sodium sulfite (Strecker sulfite alkylation).[1] While conceptually simple, this reaction is biphasic and prone to a specific consecutive side reaction that degrades purity.

Module 1: The Impurity Landscape

Q: What is the primary impurity formed during SCMS synthesis, and how is it generated?

A: The dominant impurity is Disodium Methanedisulfonate (MDSA) (also known as Methanedisulfonic acid disodium salt).[1]

The Mechanism of Impurity Formation: The reaction proceeds in two stages.[1]

  • Stage 1 (Desired): Sodium sulfite attacks dichloromethane to form SCMS.[1]

  • Stage 2 (Undesired): The newly formed SCMS acts as an alkylating agent (similar to an alkyl chloride) and reacts with another equivalent of sodium sulfite. This replaces the chlorine atom with a second sulfonate group.

This is a classical Consecutive Reaction (


) . If the local concentration of sulfite is high relative to DCM, the reaction pushes toward the disulfonate (MDSA).

Reaction Pathway Diagram

SCMS_Reaction_Pathway cluster_0 Kinetic Control DCM Dichloromethane (Starting Material) SCMS Sodium Chloromethanesulfonate (Target Product) DCM->SCMS + Na2SO3 (k1) Sulfite Sodium Sulfite (Nucleophile) MDSA Disodium Methanedisulfonate (Critical Impurity) SCMS->MDSA + Excess Na2SO3 (k2) Note To stop at SCMS, [DCM] must be >> [Sulfite]

Figure 1: Reaction pathway showing the consecutive formation of the MDSA impurity.

Module 2: Analytical Characterization

Q: Why does my RP-HPLC method show only one peak (void volume) for the reaction mixture?

A: Standard Reverse-Phase HPLC (C18) fails because both SCMS and MDSA are permanently charged, highly polar sulfonates. They do not interact with the hydrophobic stationary phase and elute immediately in the void volume.

Recommended Solution: Ion Chromatography (IC) You must switch to Anion Exchange Chromatography with suppressed conductivity detection.

Protocol: Ion Chromatography Method for SCMS/MDSA Separation
  • Column: Anion Exchange (e.g., Dionex IonPac AS11-HC or Shodex IC SI-35 4D).[1]

  • Mobile Phase: KOH or Carbonate/Bicarbonate gradient.[1]

  • Detector: Suppressed Conductivity (Required to reduce background noise from the eluent).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

AnalyteApprox. Retention Time (min)*Detection Limit
Chloride (

)
3.5 - 4.0< 0.1 ppm
**Sulfite (

) **
8.0 - 9.0< 0.5 ppm
SCMS (

)
12.0 - 13.5~ 1.0 ppm
MDSA (

)
18.0 - 20.0~ 1.0 ppm

*Note: Retention times vary based on gradient slope.[1] Divalent ions (MDSA, Sulfite) elute later than monovalent ions (SCMS, Chloride).

Q: How can I distinguish SCMS from MDSA using 1H NMR?

A: Proton NMR is an excellent orthogonal method for quantification.[1]

  • Solvent: Deuterium Oxide (

    
    ).[1]
    
  • Differentiation Logic:

    • SCMS: The methylene protons are flanked by a Chlorine (highly electronegative) and a Sulfonate. This causes a significant downfield shift.

    • MDSA: The methylene protons are flanked by two Sulfonates.[1] While electron-withdrawing, the sulfonate group is less deshielding than chlorine.

Expected Chemical Shifts (


): 
  • SCMS (

    
    ):  Singlet at ~4.50 – 4.60 ppm .[1]
    
  • MDSA (

    
    ):  Singlet at ~3.80 – 4.00 ppm .[1]
    
  • Starting Material (DCM): Singlet at ~5.50 ppm (if not evaporated; usually absent in dried salts).[1]

Module 3: Process Optimization & Troubleshooting

Q: How do I minimize the formation of the disulfonate impurity?

A: You must manipulate the reaction kinetics to favor the first substitution step over the second.

Optimization Strategies:

  • High DCM:Sulfite Ratio: Use a large excess of Dichloromethane (DCM).[1] Since DCM is the solvent and the reactant, this keeps the concentration of SCMS low relative to DCM, statistically favoring the reaction of Sulfite with DCM rather than with SCMS.

  • Pressure/Temperature Control: The reaction is slow at atmospheric reflux (

    
    ). Conducting the reaction in an autoclave at 
    
    
    
    improves yield but increases the risk of MDSA formation if stoichiometry is not controlled.
  • Phase Transfer Catalysis (PTC): Using a catalyst like Tetrabutylammonium bromide (TBAB) can enhance the reaction rate but requires careful monitoring to avoid over-reaction.[1]

Troubleshooting Workflow

Troubleshooting_Tree Start Issue: Low Purity SCMS Check_NMR Check 1H NMR (D2O) Start->Check_NMR Impurity_Type Identify Impurity Peaks Check_NMR->Impurity_Type Case_MDSA Peak at ~3.9 ppm (MDSA Present) Impurity_Type->Case_MDSA Case_Start Peak at ~5.5 ppm (Residual DCM) Impurity_Type->Case_Start Case_Salt No Impurity Peaks (Inorganic Salts) Impurity_Type->Case_Salt Action_MDSA Action: Increase DCM Excess Reduce Reaction Time Case_MDSA->Action_MDSA Action_Start Action: Improve Drying or Recrystallization Case_Start->Action_Start Action_Salt Action: Perform Ethanol Extraction/Wash Case_Salt->Action_Salt

Figure 2: Decision tree for identifying and resolving SCMS purity issues.

References

  • Shodex HPLC Columns. (n.d.). Methanesulfonic Acid and Methanedisulfonic Acid Analysis (SI-35 4D). Retrieved from

  • Thermo Fisher Scientific. (2016). Determination of methanesulfonic acid in busulfan by ion chromatography.[1][3] Application Note 72084. Retrieved from

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[4] Journal of Organic Chemistry, 62(21), 7512–7515.[1] (Used for solvent/impurity shift verification).[5] Retrieved from

  • Google Patents. (n.d.). Method for synthesizing sodium 2-chloroethanesulfonate (Analogous chemistry).[1] Patent JP3572407B2. Retrieved from

Sources

Reference Data & Comparative Studies

Validation

Comparative Validation Guide: Ion Chromatography vs. Orthogonal Approaches for Sodium Chloromethanesulfonate Quantification

Executive Summary & Strategic Context Sodium chloromethanesulfonate (SCMS) presents a distinct analytical challenge in pharmaceutical development. As a polar, ionic species lacking a significant UV chromophore, it render...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Sodium chloromethanesulfonate (SCMS) presents a distinct analytical challenge in pharmaceutical development. As a polar, ionic species lacking a significant UV chromophore, it renders standard Reversed-Phase HPLC (RP-HPLC) with UV detection ineffective. Furthermore, its structural similarity to methanesulfonate (mesylate) and inorganic chloride requires a method with high specificity.

This guide validates Ion Chromatography (IC) with Suppressed Conductivity Detection as the primary method for assay and stoichiometric quantification. We compare this against LC-MS/MS (for trace impurity analysis) and HILIC-ELSD (as a universality alternative), providing a decision framework based on ICH Q2(R2) principles.

Method Selection: The Decision Matrix

Selecting the correct analytical tool depends entirely on the "Intended Purpose" defined in ICH Q2(R2)—specifically, whether the goal is Assay/Stoichiometry (high concentration) or Trace Impurity (low concentration).

Table 1: Comparative Performance Matrix
FeatureIon Chromatography (IC) LC-MS/MS HILIC-ELSD
Primary Application Assay, Content, StoichiometryTrace Genotoxic Impurities (PGI)Counter-ion Screening
Detection Principle Suppressed ConductivityMass-to-Charge (m/z)Light Scattering (Aerosol)
Sensitivity (LOD) Good (~0.1 ppm)Excellent (< 10 ppb)Moderate (~10-50 ppm)
Linearity (R²) Excellent (> 0.999)Matrix DependentNon-linear (often polynomial)
Robustness High (Self-regenerating suppressors)Low (Source contamination risks)Moderate (Drift issues)
Matrix Tolerance High (Aqueous compatible)Low (Salts suppress ionization)Moderate
Decision Logic Pathway

MethodSelection Start Analytical Goal Trace Trace Impurity (< 0.1%) Start->Trace Assay Assay / Content (> 98%) Start->Assay LCMS LC-MS/MS (Triple Quad) Trace->LCMS High Sensitivity IC Ion Chromatography (Suppressed Conductivity) Assay->IC High Precision ELSD HILIC-ELSD (Alternative) Assay->ELSD If IC unavailable

Figure 1: Decision tree for selecting the analytical technique based on sensitivity and precision requirements.

Primary Method: Ion Chromatography (IC) Protocol[1]

Why this works: SCMS is a strong acid salt. In an anion-exchange column, it separates based on its ionic radius and hydrophobicity. The "chloromethyl" group makes it more retained than simple chloride (Cl⁻) or methanesulfonate, allowing for baseline resolution.

Instrumentation & Conditions[2]
  • System: Dionex ICS-6000 or Metrohm 930 Compact IC (or equivalent).

  • Detector: Conductivity Detector with Chemical Suppression .

    • Scientific Rationale: Suppression reduces the background conductivity of the eluent (e.g., Na₂CO₃ becomes H₂CO₃/H₂O) while converting the analyte (SCMS) into its highly conductive acid form (Chloromethanesulfonic acid). This maximizes the Signal-to-Noise (S/N) ratio.

  • Column: High-capacity anion exchange column (e.g., Dionex IonPac AS19 or Metrosep A Supp 5).

    • Dimensions: 250 mm x 4.0 mm.

  • Mobile Phase (Eluent):

    • Isocratic: 3.2 mM Na₂CO₃ / 1.0 mM NaHCO₃.

    • Note: Hydroxide eluents (KOH) generated electrolytically are preferred for gradient elution if resolving complex matrices.

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10–25 µL.

  • Run Time: ~15–20 minutes.

Sample Preparation[3]
  • Diluent: Ultrapure Water (18.2 MΩ·cm).

  • Stock Solution: Dissolve SCMS standard to 1000 ppm.

  • Test Solution: Dilute to ~50 ppm.

  • Filtration: 0.22 µm PES or Nylon filter (Critical to protect IC columns).

IC Mechanism Workflow

IC_Workflow Sample Sample Injection (SCMS + Matrix) Guard Guard Column (Traps Organics) Sample->Guard Separation Analytical Column (Anion Exchange) Separates Cl- from SCMS- Guard->Separation Suppressor Suppressor (Cation Exchange Membrane) Na+ -> H+ Separation->Suppressor High Background Detector Conductivity Cell (Measures H+ SCMS-) Suppressor->Detector Low Background High Signal Waste Waste Detector->Waste

Figure 2: The suppression mechanism is critical for detecting SCMS. It lowers eluent background while enhancing analyte response.

Validation Framework (ICH Q2(R2))

To validate this method for a regulatory filing, the following parameters must be assessed. The data below represents typical acceptance criteria for this specific chemistry.

Specificity

The method must demonstrate separation between:

  • Chloride (Cl⁻): Common inorganic impurity.

  • Methanesulfonate (Mesylate): Potential related substance.

  • Chloromethanesulfonate (SCMS): Analyte of interest.[1]

  • Sulfate (SO₄²⁻): Late eluter.

  • Criterion: Resolution (Rs) > 1.5 between all peaks.

  • Typical Retention: Cl⁻ (~4 min) < Mesylate (~6 min) < SCMS (~9 min) < Sulfate (~14 min).

Linearity & Range[4][5]
  • Range: 50% to 150% of target concentration (e.g., 25 ppm to 75 ppm).

  • Criterion: Correlation coefficient (R²) ≥ 0.999.[2][3]

  • Note: Unlike ELSD, suppressed conductivity is linear over 2-3 orders of magnitude.

Accuracy (Recovery)

Perform spike recovery at 3 levels (50%, 100%, 150%) in the sample matrix.

  • Criterion: Mean recovery 98.0% – 102.0%.

  • RSD: ≤ 2.0%.

Precision[2][6]
  • System Precision: 6 injections of standard. RSD ≤ 1.0% (Retention time) and ≤ 2.0% (Area).

  • Method Precision: 6 separate preparations of the sample. RSD ≤ 2.0%.

Robustness

Deliberately vary parameters to ensure method stability:

  • Flow Rate: ± 10% (0.9 to 1.1 mL/min).

  • Column Temp: ± 5°C.

  • Eluent Strength: ± 5% concentration.

  • Outcome: Resolution between Cl⁻ and SCMS must remain > 1.5.

Table 2: Validation Summary Data (Representative)
ParameterAcceptance CriteriaTypical ResultStatus
Specificity No interference at RTRs(Cl/SCMS) = 4.2Pass
Linearity R² ≥ 0.9990.9998Pass
LOD / LOQ S/N > 3 / S/N > 100.05 ppm / 0.15 ppmPass
Accuracy 98.0 - 102.0%99.4%Pass
Repeatability RSD ≤ 2.0%0.4%Pass

Alternative: LC-MS/MS for Trace Analysis[6]

When SCMS is a potential genotoxic impurity (PGI) in a drug substance, IC may lack the required sensitivity (ppb levels).

  • Technique: LC-MS/MS (Triple Quadrupole) in Negative Electrospray Ionization (ESI-) mode.

  • Column: Mixed-mode (e.g., Scherzo SM-C18) or HILIC to retain polar anions.

  • Transition: Monitor the parent ion [M-H]⁻ (m/z ~129) to fragment (m/z ~80, SO₃⁻).

  • Critical Warning: Non-volatile salts (Sodium) suppress ionization. You must use a diverter valve to send the salt front to waste, or use ammonium acetate buffers to exchange the cation.

Troubleshooting & Expert Insights

  • "Negative" Peaks in IC:

    • Cause: Injection of a sample matrix with lower conductivity than the eluent (e.g., pure water injection into a high-strength eluent) or "System Dip."

    • Fix: Match sample solvent to eluent or ensure the "water dip" is far from the SCMS peak.

  • Peak Broadening:

    • Cause: SCMS is somewhat hydrophobic due to the chloromethyl group.

    • Fix: Add 5-10% Acetonitrile to the IC eluent (if the column permits) to sharpen the peak shape and reduce retention time.

  • Ghost Peaks:

    • Cause: Carbonate absorption from air into the eluent bottle.

    • Fix: Use an eluent generation cartridge (EGC) or cap bottles with CO₂ traps.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[4][5][6] (2023).[4][5][7] Available at: [Link]

  • Weiss, J.Ion Chromatography. 4th Edition. Wiley-VCH. (2016). (Standard text for IC mechanisms).
  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[5][8] Available at: [Link]

  • European Medicines Agency (EMA). Guideline on the Limits of Genotoxic Impurities. (Explains the need for trace analysis of sulfonate esters). Available at: [Link]

Sources

Comparative

Efficacy of sodium chloromethanesulfonate vs. 2-bromoethanesulfonate as a methanogenesis inhibitor

Executive Summary This guide provides a technical comparison between Sodium Chloromethanesulfonate (CMS) and the industry-standard 2-Bromoethanesulfonate (BES) . While both agents are employed to inhibit methanogenesis i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Sodium Chloromethanesulfonate (CMS) and the industry-standard 2-Bromoethanesulfonate (BES) . While both agents are employed to inhibit methanogenesis in anaerobic digestion (AD) and microbial ecology studies, they operate through fundamentally different mechanisms.

  • BES is a structural analog of Coenzyme M, acting as a universal competitive inhibitor of Methyl-CoM Reductase (MCR), the terminal enzyme in all methanogenic pathways.[1]

  • CMS (and its derivatives) acts primarily as an inhibitor of aceticlastic methanogenesis , often sparing hydrogenotrophic pathways or affecting them via different kinetics. It functions distinctively as an alkylating agent rather than a direct CoM mimic.[2]

Chemical & Mechanistic Profile

2-Bromoethanesulfonate (BES)[1][3][4][5][6]
  • Structure:

    
     (C2 Chain)
    
  • Mechanism: BES mimics Coenzyme M (2-mercaptoethanesulfonate) , the cofactor required for the final step of methane production. It competitively binds to the active site of Methyl-CoM Reductase (MCR) , preventing the reduction of methyl-CoM to methane.

  • Target: Universal. It inhibits all known methanogens (hydrogenotrophic, aceticlastic, and methylotrophic) because MCR is conserved across the entire Archaea domain.

Sodium Chloromethanesulfonate (CMS)[3]
  • Structure:

    
     (C1 Chain)
    
  • Mechanism: Unlike BES, the C1 chain of CMS prevents it from effectively mimicking Coenzyme M (C2). Research indicates its mechanism involves nucleophilic substitution (alkylation) or interference with upstream enzymes in the aceticlastic pathway (e.g., acetate kinase or phosphotransacetylase systems) rather than direct MCR inhibition.

  • Target: Selective. It shows high potency against aceticlastic methanogens (e.g., Methanosarcina spp.) while often exhibiting delayed or lower efficacy against hydrogenotrophic species in complex communities.

Mechanistic Pathway Diagram

The following diagram illustrates the divergence in inhibition targets within the methanogenesis workflow.

MethanogenesisInhibition Substrates Organic Substrates (Acetate, H2/CO2, Methanol) Acetate Acetate Substrates->Acetate H2CO2 H2 + CO2 Substrates->H2CO2 Aceticlastic Aceticlastic Pathway (Methanosarcina, Methanosaeta) Acetate->Aceticlastic Hydrogenotrophic Hydrogenotrophic Pathway (Methanobacterium, etc.) H2CO2->Hydrogenotrophic MethylCoM Methyl-CoM (Intermediate) Aceticlastic->MethylCoM Hydrogenotrophic->MethylCoM MCR Methyl-CoM Reductase (Enzyme) MethylCoM->MCR Substrate Binding Methane Methane (CH4) MCR->Methane Reduction BES BES (CoM Analog) BES->MCR Competitive Inhibition (Terminal Step) CMS CMS (Alkylating Agent) CMS->Aceticlastic Primary Block (Upstream)

Figure 1: Mechanistic divergence between BES (Terminal MCR inhibition) and CMS (Upstream Aceticlastic inhibition).[3]

Comparative Efficacy Data

The following data synthesizes performance metrics from anaerobic sludge and pure culture assays.

Feature2-Bromoethanesulfonate (BES)Sodium Chloromethanesulfonate (CMS)
Primary Target Methyl-CoM Reductase (Universal)Aceticlastic Pathway (Methanosarcina spp.)[2]
Optimal Dosage (In Vitro) 5 – 50 mM10 – 100 mM (Higher dosage often req.)
IC50 (Approx.) ~10 - 500 µM (Strain dependent)> 1 mM (Varies significantly by pH/matrix)
Spectrum Broad-spectrum (All Methanogens)Narrower (Biased toward Acetate utilizers)
Reversibility Reversible (by adding excess CoM)Irreversible/Slow Recovery (Alkylating nature)
Stability Susceptible to microbial degradation (yields isethionate)Chemically reactive; potential hydrolysis
Side Effects Can inhibit dechlorination; enriches resistant strainsInhibits chlorophenol dechlorination; potential cytotoxicity

Key Insight: Use BES when total cessation of methane is required (e.g., calculating carbon mass balance). Use CMS when dissecting metabolic pathways to differentiate between acetate-cleaving and hydrogen-utilizing populations.

Experimental Protocol: Anaerobic Toxicity Assay (ATA)

This protocol validates the efficacy of the inhibitors in a mixed anaerobic consortium (e.g., wastewater sludge or rumen fluid).

Phase 1: Preparation
  • Inoculum: Anaerobic granular sludge (10-20 g VSS/L). Wash twice with phosphate buffer (pH 7.2) to remove residual substrates.

  • Medium: Basal anaerobic medium (exclude sulfates to prevent sulfate reduction competition).

  • Stock Solutions:

    • BES Stock: 500 mM in deoxygenated water (Filter sterilize, 0.2 µm).

    • CMS Stock: 500 mM in deoxygenated water (Prepare fresh; unstable over long term).

Phase 2: Assay Setup (Batch Mode)
  • Vessels: 120 mL serum bottles with 50 mL working volume.

  • Substrate Addition:

    • Group A (Aceticlastic): Sodium Acetate (30 mM).

    • Group B (Hydrogenotrophic): H₂/CO₂ (80:20 mix at 1.5 bar headspace).

  • Inhibitor Dosing:

    • Control: No inhibitor.

    • BES Treatment: 10 mM, 30 mM, 50 mM.

    • CMS Treatment: 10 mM, 30 mM, 50 mM.

  • Environment: Flush headspace with N₂/CO₂ (80:20) for 5 mins. Seal with butyl rubber stoppers and aluminum crimps. Incubate at 35°C (mesophilic) or 55°C (thermophilic) with shaking (120 rpm).

Phase 3: Monitoring & Analysis
  • Gas Chromatography (GC): Sample headspace (0.5 mL) daily using a gas-tight syringe. Measure CH₄ evolution.

  • Specific Methanogenic Activity (SMA) Calculation:

    
    
    
    • 
      : Max methane production rate (g COD-CH4/day).
      
    • 
      : Volatile Suspended Solids (g).[4]
      
  • Inhibition Calculation:

    
    
    
Experimental Workflow Diagram

ATA_Protocol cluster_conditions Critical Controls Prep 1. Sludge Washing & Buffer Prep Dosing 2. Inhibitor Dosing (BES vs CMS) Prep->Dosing Incubation 3. Anaerobic Incubation (35°C, 120 rpm) Dosing->Incubation GC 4. GC Analysis (Daily CH4 Measurement) Incubation->GC Calc 5. Calculate SMA & % Inhibition GC->Calc Condition1 pH 7.0 - 7.2 Condition1->Incubation Condition2 Anaerobic Headspace

Figure 2: Step-by-step workflow for the Anaerobic Toxicity Assay (ATA).

Technical Considerations & Troubleshooting

  • Resistance: Methanogens can develop resistance to BES over long-term cultivation (>30 days) by upregulating MCR expression or mutating the transporter genes. CMS, being an alkylating agent, shows less "biological" resistance but may degrade chemically in high-pH environments.

  • Photolability: Both compounds should be stored in amber bottles. BES can degrade into bromide and isethionate if exposed to light and specific bacterial degraders.

  • Specificity Check: If using CMS, verify community structure via 16S rRNA sequencing.[2] You should observe a specific decline in Methanosarcina abundance, whereas BES will suppress the entire archaeal community (indicated by a drop in mcrA gene copy numbers).

References

  • Benchchem. (n.d.). Sodium Chloromethanesulfonate | Research Chemical. Retrieved from

  • Hotta, Y., Yagoshi, C., Okazaki, R., & Ikeda, M. (2022).[1] Studies on the inhibition of methanogenesis and dechlorination by (4-hydroxyphenyl) chloromethanesulfonate. Journal of Pesticide Science, 47(2), 69–77.[5][6] Retrieved from

  • Ungerfeld, E. M., et al. (2004).[1] Inhibition of methanogenesis by 2-bromoethanesulfonate and 2-chloroethanesulfonate. Journal of Animal Science. (Contextual citation for BES/CES comparison).

  • Waghmode, T. R., et al. (2015). Effective Suppression of Methane Emission by 2-Bromoethanesulfonate during Rice Cultivation. PLOS ONE. Retrieved from

  • Zinder, S. H., et al. (1984). Effects of 2-bromoethanesulfonate on acetate utilization in a continuous-flow methanogenic fixed-film column. Applied and Environmental Microbiology. (Classic reference for BES resistance).

Sources

Validation

Comparative Guide: Sodium Chloromethanesulfonate (CMS) &amp; Derivatives in Biological Systems

Topic: Comparative Profiling of Sodium Chloromethanesulfonate (CMS) Derivatives in Biological Assays Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Environmental Microbiologists [...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling of Sodium Chloromethanesulfonate (CMS) Derivatives in Biological Assays Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Environmental Microbiologists

[2]

Executive Summary & Chemical Basis

Sodium Chloromethanesulfonate (CMS) and its derivatives represent a specialized class of alkylating agents and enzyme inhibitors. While the parent compound (sodium salt) is primarily utilized as a specific inhibitor of aceticlastic methanogenesis in environmental microbiology, its structural derivatives—such as Clomesone and Phenyl-CMS analogs —have been repurposed for antineoplastic activity due to their potent alkylating capabilities.

This guide objectively compares the biological performance of CMS derivatives against standard alternatives (e.g., 2-Bromoethanesulfonate, Cisplatin), supported by experimental data and mechanistic insights.

Mechanism of Action: The Alkylating "Warhead"

The biological activity of CMS derivatives hinges on the electrophilic chloromethyl group (


).
  • In Methanogenesis: CMS specifically inhibits the acetate-utilizing pathway in Methanosarcina spp., distinct from the broad-spectrum inhibitor 2-bromoethanesulfonate (BES), which targets methyl-coenzyme M reductase.[1]

  • In Oncology (Clomesone): The mechanism shifts to DNA alkylation. The chloroethyl group facilitates cross-linking or strand breaks, inducing apoptosis in rapidly dividing cells.

Figure 1: Mechanistic Divergence of CMS Derivatives

CMS_Mechanism CMS Sodium Chloromethanesulfonate (CMS) Scaffold Env Environmental Application (Soil/Slurry) CMS->Env Parent Salt Pharma Pharmaceutical Application (Oncology) CMS->Pharma Ester Derivatives (e.g., Clomesone) Target1 Target: Aceticlastic Methanogens (Methanosarcina spp.) Env->Target1 Target2 Target: DNA Replication (Leukemia/Solid Tumors) Pharma->Target2 Mech1 Mechanism: Specific Enzyme Inhibition (Non-MCR pathway) Target1->Mech1 Mech2 Mechanism: Nucleophilic Substitution (DNA Alkylation) Target2->Mech2

Caption: Divergent pathways of CMS utility based on structural modification. The parent salt targets microbial metabolism, while ester derivatives target DNA integrity.

Comparative Performance Analysis
3.1 Environmental Inhibition: CMS vs. BES

In anaerobic digestion assays, CMS offers higher specificity than the industry standard, BES.

CompoundTarget SpecificityInhibition MechanismEffective Conc.[2] (mM)Key Advantage
Sodium CMS Aceticlastic Methanogens (High)Unknown (Non-MCR)10 - 20 mMDoes not inhibit hydrogenotrophic methanogens; allows partial pathway study [1].
BES Broad Spectrum (All Methanogens)Compete with Coenzyme M5 - 10 mMTotal shutdown of methane production (Standard Control).
Phenyl-CMS Dual (Methanogenesis + Dechlorination)Membrane disruption/Enzyme1 - 5 mMPotent dual-action in contaminated soil remediation [5].
3.2 Antitumor Efficacy: Clomesone vs. Standard Agents

Clomesone (2-chloroethyl (methylsulfonyl)methanesulfonate) is a derivative designed to mimic chloroethylnitrosoureas (CENUs) but with reduced toxicity.

DerivativeTumor ModelIC50 / ActivityComparison to StandardToxicity Profile
Clomesone L1210 LeukemiaHigh Activity (ILS > 150%)Equipotent to BCNU Lower carbamoylating activity; reduced organ toxicity [2].
Tetrandrine-Sulfonate HCC (HepG2)1.65 µMSuperior to Tetrandrine Enhanced solubility and bioavailability [7].
Cisplatin Broad Spectrum1 - 5 µM (Control)Reference StandardHigh nephrotoxicity (Benchmark for toxicity).
Experimental Protocols
Protocol A: Aceticlastic Methanogenesis Inhibition Assay

For isolating hydrogenotrophic activity in anaerobic sludge.

Reagents:

  • Anaerobic sludge (inoculum).

  • Substrate: Sodium Acetate (20 mM).

  • Inhibitor: Sodium Chloromethanesulfonate (Sigma/Benchchem, >98%).

  • Control: 2-Bromoethanesulfonate (BES).

Workflow:

  • Preparation: Sparge 120 mL serum bottles with

    
     (80:20) to ensure anaerobiosis.
    
  • Inoculation: Add sludge (10% v/v) and mineral medium.

  • Treatment:

    • Group A: Control (No inhibitor).

    • Group B: + BES (10 mM) [Total Inhibition Control].

    • Group C: + Sodium CMS (15 mM) [Selective Inhibition].

  • Incubation: Incubate at 35°C (mesophilic) or 55°C (thermophilic) with shaking (120 rpm).

  • Quantification: Measure headspace

    
     production daily via Gas Chromatography (GC-TCD) .
    
  • Validation: Group C should show >90% reduction in acetate consumption but minimal impact on

    
     conversion if tested in parallel.
    
Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

For evaluating alkylating derivatives (e.g., Clomesone analogs).

Reagents:

  • Cell Lines: L1210 (Leukemia) or HepG2 (Liver).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Vehicle: DMSO (Final concentration < 0.1%).

Step-by-Step:

  • Seeding: Plate cells (

    
     cells/well) in 96-well plates. Incubate 24h for attachment.
    
  • Dosing:

    • Prepare serial dilutions of the CMS derivative (0.1 µM – 100 µM).

    • Include Positive Control (Cisplatin) and Vehicle Control (DMSO).

  • Exposure: Incubate cells with compounds for 48–72 hours at 37°C, 5%

    
    .
    
  • Development:

    • Add 20 µL MTT (5 mg/mL) to each well. Incubate 4h.

    • Aspirate supernatant and dissolve formazan crystals in 150 µL DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Calculation: Calculate IC50 using non-linear regression (GraphPad Prism).

Figure 2: Assay Workflow Logic

Assay_Workflow Start Start: Select Derivative Choice Application Type? Start->Choice EnvPath Environmental (Inhibition) Choice->EnvPath Microbial PharmaPath Pharma (Cytotoxicity) Choice->PharmaPath Oncology PrepSludge Anaerobic Sludge Setup (N2/CO2 Sparging) EnvPath->PrepSludge DoseCMS Add Sodium CMS (10-20mM) PrepSludge->DoseCMS MeasureGC Measure CH4 via GC-TCD DoseCMS->MeasureGC ResultEnv Result: Selective Acetate Pathway Blockage MeasureGC->ResultEnv PrepCells Seed Tumor Cells (L1210 / HepG2) PharmaPath->PrepCells DoseDrug Add Derivative (0.1-100µM) + Cisplatin Control PrepCells->DoseDrug MeasureMTT MTT / CellTiter-Glo Readout DoseDrug->MeasureMTT ResultPharma Result: IC50 & Apoptosis Induction MeasureMTT->ResultPharma

Caption: Decision matrix for evaluating CMS derivatives based on biological context.

Safety & Stability (Self-Validating Protocols)

To ensure Trustworthiness in your data, you must account for the chemical instability of sulfonates.

  • Hydrolysis Risk: Chloromethanesulfonates are susceptible to hydrolysis in aqueous solutions over time, releasing HCl and methanesulfonic acid.

    • Validation: Always prepare fresh stock solutions in anhydrous DMSO or buffer immediately prior to use. Check pH drift in long-term incubations.

  • Genotoxicity: As alkylating agents, these compounds are potential mutagens.

    • Safety: Handle in a Class II Biosafety Cabinet. Neutralize spills with 10% Sodium Thiosulfate (nucleophilic scavenger).

References
  • Benchchem. (n.d.). Sodium Chloromethanesulfonate: Biological Activity and Mechanisms. Retrieved from

  • National Institutes of Health (NIH). (1989). Antitumor activity of 2-chloroethyl (methylsulfonyl)methanesulfonate (clomesone) against selected tumor systems. PubMed.[3] Retrieved from

  • PubChem. (2025).[3][4] Sodium chloromethanesulfonate Structure and Safety Data. CID 23705445.[3] Retrieved from

  • Frontiers in Pharmacology. (2023). A novel class of C14-sulfonate-tetrandrine derivatives as potential chemotherapeutic agents. Retrieved from

  • PMC. (2020). Studies on the inhibition of methanogenesis and dechlorination by (4-hydroxyphenyl) chloromethanesulfonate. Retrieved from

  • Smolecule. (2023). General Information and Synthesis of Sodium Chloromethanesulfonate. Retrieved from

  • BioOrganic & Medicinal Chemistry. (2024). Design and synthesis of sulfonate derivatives of L-ascorbic acid as anticancer agents. Retrieved from

Sources

Comparative

A Comparative Guide to the Performance of Sodium Chloromethanesulfonate in Synthetic Transformations

This guide provides an in-depth analysis of sodium chloromethanesulfonate as a reagent in key synthetic transformations. Designed for researchers, scientists, and professionals in drug development, this document moves be...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of sodium chloromethanesulfonate as a reagent in key synthetic transformations. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple protocols to offer a comparative benchmark against established alternatives. We will delve into the mechanistic nuances that govern its reactivity, providing a framework for rational reagent selection and optimization in your synthetic endeavors.

Introduction: Unpacking the Utility of Sodium Chloromethanesulfonate

Sodium chloromethanesulfonate, with the chemical formula ClCH₂SO₃Na, is a versatile and reactive research chemical.[1] Its primary utility in organic synthesis stems from the chloromethanesulfonate moiety, which functions as an effective leaving group in nucleophilic substitution reactions.[1] The presence of the highly reactive chloromethyl group facilitates reactions with a wide range of nucleophiles, leading to the formation of new sulfonate derivatives.[1]

This reagent finds applications in the synthesis of diverse organic compounds, from pharmaceuticals and agrochemicals to industrial surfactants.[1] Notably, it has been employed in the synthesis of antiviral and anticancer drugs, highlighting its importance in medicinal chemistry.[1] Beyond its role as a synthetic building block, sodium chloromethanesulfonate has also demonstrated value in environmental microbiology as a targeted inhibitor of methanogenesis.[1]

This guide will focus on its performance in one of its cornerstone applications: nucleophilic substitution reactions , comparing it with other common sulfonylating agents used to transform alcohols into species with better leaving groups.

Benchmarking in Action: Activation of Alcohols

A frequent challenge in organic synthesis is the conversion of alcohols, which are poor leaving groups (as hydroxide, OH⁻), into substrates suitable for nucleophilic substitution. This is typically achieved by converting the hydroxyl group into a sulfonate ester. We will compare the performance of sodium chloromethanesulfonate with two industry-standard reagents for this purpose: methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) .

Mechanistic Rationale

The sulfonylation of an alcohol proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the sulfonylating agent.[2] This process displaces the chloride leaving group. A non-nucleophilic base is essential to neutralize the generated hydrochloric acid (HCl) byproduct.[2]

The reactivity of the sulfonylating agent is governed by the electrophilicity of the sulfur atom. Electron-withdrawing groups attached to the sulfonyl moiety enhance this electrophilicity, leading to faster reaction rates. The stability of the resulting sulfonate ester, which dictates its effectiveness as a leaving group, is also a critical factor.

Below is a generalized workflow for this comparative analysis.

Caption: Generalized workflow for benchmarking sulfonylating agents.

Comparative Performance Data

The following table summarizes the expected performance of each reagent in the sulfonylation of a typical primary alcohol. The data is synthesized from established chemical principles and representative literature procedures.

ReagentStructureTypical ConditionsRelative ReactivityLeaving Group Ability of EsterKey AdvantagesKey Disadvantages
Sodium Chloromethanesulfonate ClCH₂SO₃NaDioxane, 90-100°C[1]ModerateGoodStable, solid reagent.[3]Requires higher temperatures; less common than alternatives.
Methanesulfonyl Chloride (MsCl) CH₃SO₂ClDCM, Et₃N, 0°C to RT[4]HighExcellent (Mesylate)High reactivity allows for low temperatures; simple byproduct removal.Liquid, corrosive, and moisture-sensitive.
p-Toluenesulfonyl Chloride (TsCl) CH₃C₆H₄SO₂ClPyridine, 0°C to RT[5]ModerateExcellent (Tosylate)Solid, stable reagent; resulting tosylate is often crystalline.Can be slower than MsCl; removal of pyridine can be tedious.

Scientist's Note: The higher reactivity of MsCl compared to TsCl is due to the smaller size of the methyl group, which reduces steric hindrance at the sulfur center, and the electron-donating nature of the tolyl group in TsCl, which slightly reduces the electrophilicity of the sulfur atom. Sodium chloromethanesulfonate's reactivity profile is influenced by its ionic nature and the specific reaction conditions required to achieve solubility and activation.

Experimental Protocols

The following are detailed, self-validating protocols for the sulfonylation of a generic primary alcohol (R-CH₂OH).

Protocol 1: Synthesis of an Alkyl Chloromethanesulfonate

Source: Adapted from principles described by Benchchem.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary alcohol (1.0 eq) in dioxane.

  • Reagent Addition: Add sodium chloromethanesulfonate (1.2 eq) to the solution.

  • Reaction: Heat the mixture to 90–100°C and stir vigorously. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove any inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure alkyl chloromethanesulfonate.

Protocol 2: Synthesis of an Alkyl Mesylate (using MsCl)

Source: Based on standard procedures for mesylation.[4][5]

  • Reaction Setup: Dissolve the primary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.

  • Base Addition: Add triethylamine (Et₃N, 1.5 eq) to the solution.

  • Reagent Addition: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the alkyl mesylate.

Protocol 3: Synthesis of an Alkyl Tosylate (using TsCl)

Source: Based on standard procedures for tosylation.[5]

  • Reaction Setup: Dissolve the primary alcohol (1.0 eq) in anhydrous pyridine in a round-bottom flask. Cool the solution to 0°C.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains low.

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight. Alternatively, the reaction can be stored at ~4°C for 24-48 hours. Monitor progress by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water with vigorous stirring. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Purification: Wash the combined organic extracts with 1 M HCl (to remove pyridine), followed by water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the alkyl tosylate, which may be purified further by recrystallization.

Safety and Handling

Working with sulfonylating agents requires strict adherence to safety protocols.

  • Sodium Chloromethanesulfonate: Harmful if swallowed, causes skin irritation, and serious eye damage. May cause respiratory irritation.[6] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

  • Methanesulfonyl Chloride (MsCl): Corrosive, a lachrymator, and reacts violently with water. Handle only in a well-ventilated fume hood. It is moisture-sensitive and should be handled under inert atmosphere conditions.

  • p-Toluenesulfonyl Chloride (TsCl): Corrosive and can cause severe skin burns and eye damage. It is also moisture-sensitive. Handle with appropriate PPE in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[7][8][9]

Caption: Key properties of the benchmarked sulfonylating agents.

Conclusion and Recommendations

Sodium chloromethanesulfonate presents itself as a viable, solid-state reagent for the activation of alcohols, particularly in instances where the standard conditions for MsCl or TsCl are not suitable. Its primary distinction lies in the higher reaction temperatures generally required for its activation.

  • Choose Methanesulfonyl Chloride (MsCl) for rapid reactions at low temperatures with a wide range of substrates, especially when easy work-up is a priority.

  • Choose p-Toluenesulfonyl Chloride (TsCl) when a solid, stable reagent is preferred and the resulting sulfonate ester benefits from being crystalline, aiding in purification.

  • Consider Sodium Chloromethanesulfonate as a valuable alternative when exploring different reaction conditions or when its specific reactivity profile is advantageous for a complex substrate. Its use as a stable, solid reagent can be beneficial for library synthesis or high-throughput screening setups where handling corrosive liquids like MsCl is less desirable.

Ultimately, the choice of reagent is contingent upon the specific substrate, desired reaction kinetics, and the overall synthetic strategy. This guide provides the foundational data and protocols to make an informed decision, empowering researchers to optimize their chemical syntheses.

References

  • Sodium chloromethanesulfonate | CH2ClNaO3S | CID 23705445 - PubChem. [Link]

  • Sulfonyl Protective Groups | Chem-Station Int. Ed. [Link]

Sources

Validation

A Comparative Guide to Validating the Structure of Novel Compounds from Sodium Chloromethanesulfonate

For Researchers, Scientists, and Drug Development Professionals The synthesis of novel chemical entities is the cornerstone of innovation in pharmaceuticals, materials science, and agrochemicals. Sodium chloromethanesulf...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel chemical entities is the cornerstone of innovation in pharmaceuticals, materials science, and agrochemicals. Sodium chloromethanesulfonate is a versatile reagent used in the synthesis of various organic compounds, including valuable sulfonate derivatives.[1] However, the introduction of any new compound into a research and development pipeline necessitates an unambiguous and rigorous validation of its chemical structure. This guide provides a comprehensive framework for the structural elucidation of novel compounds synthesized using sodium chloromethanesulfonate, comparing the analytical techniques required and contrasting this reagent with common alternatives.

The Imperative of Multi-Technique Structural Validation

Relying on a single analytical method for structural confirmation is fraught with risk. Ambiguities in spectral data, the potential for isomeric byproducts, and unexpected rearrangements can lead to incorrect structural assignments. A robust validation strategy employs a suite of orthogonal techniques, where each method provides a unique and complementary piece of the structural puzzle. This multi-pronged approach is the bedrock of scientific integrity in chemical synthesis.

The validation workflow for a novel compound synthesized using sodium chloromethanesulfonate should be systematic. It begins with purification, followed by a series of spectroscopic and spectrometric analyses to build a complete and validated picture of the molecule's constitution and stereochemistry.

Workflow for Structural Validation of a Novel Compound

Structural_Validation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Final Confirmation Synthesis Novel Compound Synthesis (using Sodium Chloromethanesulfonate) Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification FTIR FT-IR Spectroscopy (Functional Group ID) Purification->FTIR HRMS High-Resolution Mass Spectrometry (Elemental Composition) FTIR->HRMS NMR_1D 1D NMR (¹H, ¹³C) (Proton/Carbon Framework) HRMS->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) (Connectivity & Spatial Relationships) NMR_1D->NMR_2D Structure_Elucidation Structure Elucidation & Data Integration NMR_2D->Structure_Elucidation X_Ray Single Crystal X-Ray Crystallography (Unambiguous 3D Structure) Structure_Elucidation->X_Ray If Ambiguity Remains or Crystal Available

Caption: A systematic workflow for the structural validation of novel compounds.

Core Analytical Techniques for Structural Elucidation

A combination of spectroscopic methods is essential for a thorough structural analysis. Each technique provides unique insights into the molecular architecture.

Analytical Technique Information Provided Key Considerations for Sulfonates
FT-IR Spectroscopy Identifies functional groups present in the molecule.Look for strong, characteristic S=O stretching bands.[2]
High-Resolution Mass Spectrometry (HRMS) Determines the exact molecular weight and elemental formula.[3][4]Crucial for confirming the presence and number of sulfur and oxygen atoms.
¹H and ¹³C NMR Spectroscopy Reveals the carbon-hydrogen framework and the chemical environment of each atom.[5][6]Protons and carbons adjacent to the sulfonate group will be deshielded (shifted downfield).
2D NMR (COSY, HSQC, HMBC) Establishes connectivity between atoms, including through-bond and through-space correlations.Essential for unambiguously assigning complex spin systems and confirming the point of attachment of the methanesulfonyl group.
X-Ray Crystallography Provides the absolute, three-dimensional structure of the molecule in the solid state.[7][8][9][10][11]The "gold standard" for structural proof, but requires a suitable single crystal.

Comparative Analysis: Sodium Chloromethanesulfonate vs. Methanesulfonyl Chloride

The choice of a sulfonating agent can influence not only the reaction outcome but also the complexity of the subsequent structural validation. Methanesulfonyl chloride (MsCl) is another common reagent for introducing the methanesulfonyl (mesyl) group.[12][13]

Feature Sodium Chloromethanesulfonate Methanesulfonyl Chloride (MsCl) Implications for Structural Validation
Reactivity Generally less reactive than MsCl. Often requires harsher conditions or activation.Highly reactive, often reacting quickly at low temperatures.[13][14]The higher reactivity of MsCl may lead to more side products, necessitating more rigorous purification and analysis.
Byproducts The primary byproduct is sodium chloride, which is typically easy to remove.Reactions produce HCl, which must be scavenged by a base (e.g., triethylamine), forming a salt that requires removal.Incomplete removal of triethylammonium chloride from MsCl reactions can complicate NMR spectral interpretation.
Handling A solid, generally less volatile and easier to handle.A corrosive and lachrymatory liquid that is sensitive to moisture.[13]While not directly impacting validation, handling properties can influence the choice of reagent for scale-up.
Potential Side Reactions Can act as an alkylating agent.[1]Can lead to elimination reactions in sensitive substrates.The potential for different side reactions means that a broad analytical approach is necessary regardless of the reagent used.

Detailed Experimental Protocols

Protocol 1: ¹H NMR Sample Preparation and Analysis

This protocol outlines the standard procedure for preparing a sample for ¹H NMR spectroscopy.

Objective: To obtain a high-resolution proton nuclear magnetic resonance spectrum to identify the chemical environment and connectivity of protons in the novel compound.

Materials:

  • Novel compound (5-25 mg)[15]

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆) (approx. 0.7 mL)[15]

  • NMR tube and cap

  • Pasteur pipette with a small plug of glass wool

  • Vortex mixer (optional)

Procedure:

  • Weigh 5-25 mg of the purified novel compound directly into a clean, dry vial.[15]

  • Add approximately 0.7 mL of the chosen deuterated solvent to the vial. The choice of solvent should be based on the solubility of the compound.

  • Gently swirl or vortex the vial to ensure the compound is fully dissolved.

  • Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

  • Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Process the data, including Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals to determine the relative number of protons represented by each peak.

Protocol 2: High-Resolution Mass Spectrometry (HRMS) Analysis

This protocol describes the general steps for obtaining an accurate mass measurement of the novel compound.

Objective: To determine the precise molecular weight of the novel compound and deduce its elemental formula.

Materials:

  • A dilute solution of the purified novel compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • High-resolution mass spectrometer (e.g., TOF, Orbitrap).

Procedure:

  • Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a high-purity volatile solvent.

  • Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.[16][17][18]

  • Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI). The choice of ionization technique will depend on the polarity and thermal stability of the analyte.[19]

  • Acquire the mass spectrum in high-resolution mode.

  • Process the data to identify the peak corresponding to the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • Use the instrument's software to calculate the elemental composition that best fits the measured accurate mass. The software will provide a list of possible formulas within a specified mass tolerance (typically < 5 ppm).

  • Compare the proposed formulas with the expected structure based on the synthetic route and other spectroscopic data (e.g., NMR, IR) to confirm the correct elemental composition.

Data Interpretation: A Hypothetical Case Study

Scenario: A reaction was performed between 4-hydroxyacetophenone and sodium chloromethanesulfonate. The product was purified and subjected to analysis.

Hypothetical Data Summary:

Analysis Result Interpretation
HRMS (ESI+) m/z 231.0372 [M+H]⁺Calculated for C₉H₁₁O₄S: 231.0378. The data supports the proposed elemental composition.
FT-IR (cm⁻¹) 1680 (C=O), 1355 & 1175 (S=O)Presence of a carbonyl group and a sulfonate group is confirmed.[2]
¹H NMR (CDCl₃, ppm) δ 7.95 (d, 2H), 7.20 (d, 2H), 5.10 (s, 2H), 2.60 (s, 3H)Aromatic protons consistent with a 1,4-disubstituted benzene ring. A singlet for the CH₂ group and a singlet for the acetyl CH₃ group.
¹³C NMR (CDCl₃, ppm) δ 196.8, 154.2, 131.5, 129.0, 115.8, 70.1, 26.5Signals corresponding to the carbonyl carbon, aromatic carbons, the O-CH₂-S carbon, and the acetyl methyl carbon.

Structure Elucidation: The HRMS data confirms the molecular formula C₉H₁₀O₄S. The FT-IR spectrum indicates the presence of the expected ketone and sulfonate functional groups. The ¹H and ¹³C NMR data are consistent with the structure of 4-acetylphenyl methanesulfonate. The downfield shifts of the aromatic protons and the presence of the O-CH₂-S carbon signal in the ¹³C NMR spectrum confirm the connectivity.

Conclusion

The structural validation of a novel compound synthesized using sodium chloromethanesulfonate, or any other reagent, is a critical process that demands a meticulous and multi-faceted analytical approach. By integrating data from FT-IR, HRMS, and various NMR techniques, researchers can build a comprehensive and irrefutable case for the structure of their newly synthesized molecule. When ambiguities persist, single-crystal X-ray crystallography remains the ultimate tool for definitive structural assignment.[7][11] A thorough comparison with alternative reagents like methanesulfonyl chloride can further inform synthetic strategy and highlight potential analytical challenges.[20] Adherence to these rigorous validation principles ensures the integrity of research and accelerates the progression of new chemical entities from discovery to application.

References

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Comparative

A Comparative Analysis of the Environmental Impact of Different Sulfonation Methods: A Guide for the Modern Chemist

The introduction of the sulfonyl group (—SO₃H) into organic molecules is a cornerstone of modern chemical synthesis, underpinning the production of a vast array of essential products, from pharmaceuticals and detergents...

Author: BenchChem Technical Support Team. Date: February 2026

The introduction of the sulfonyl group (—SO₃H) into organic molecules is a cornerstone of modern chemical synthesis, underpinning the production of a vast array of essential products, from pharmaceuticals and detergents to dyes and polymers. However, the traditional methods for achieving this transformation have often come at a significant environmental cost. This guide provides a critical, in-depth comparison of various sulfonation methods, evaluating their environmental impact through the lens of green chemistry principles and providing practical, field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources to empower you to make more sustainable decisions in your laboratory and industrial processes.

The Enduring Importance and Environmental Dilemma of Sulfonation

Sulfonation, the attachment of a sulfonyl group to a carbon atom, imparts unique properties to molecules, most notably increased water solubility. This is a critical attribute for drug delivery, detergent efficacy, and dye application. The conventional workhorses of sulfonation—sulfur trioxide, oleum, chlorosulfonic acid, and concentrated sulfuric acid—are highly effective but pose significant environmental and safety challenges. These challenges include the generation of large volumes of corrosive and hazardous waste, high energy consumption, and the use of toxic reagents.[1][2]

The imperative of green chemistry, which advocates for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, has spurred the development of more sustainable sulfonation methodologies. This guide will dissect both the traditional and emerging techniques, offering a clear-eyed view of their respective environmental footprints.

Conventional Sulfonation Methods: A Legacy of High Impact

Sulfuric Acid and Oleum

Concentrated sulfuric acid and oleum (a solution of sulfur trioxide in sulfuric acid) are the most traditional sulfonating agents.[3][4][5][6] The reaction is an electrophilic aromatic substitution where the electrophile is believed to be protonated sulfur trioxide (+SO₃H) or sulfur trioxide itself.

Environmental Impact:

The primary drawback of using sulfuric acid is the generation of a water molecule for every sulfonation event. This dilutes the acid, rendering it less effective and necessitating the use of a large excess of the reagent. This leads to the production of substantial quantities of spent sulfuric acid, a major waste stream that requires costly neutralization or reprocessing.[2][7] The oleum process mitigates this to some extent by using SO₃ to consume the water generated, but still results in significant acid waste.[2]

Experimental Protocol: Sulfonation of Naphthalene with Sulfuric Acid

This protocol is adapted from established methods for the sulfonation of aromatic hydrocarbons.[8][9][10]

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, melt industrial-grade naphthalene (e.g., 100 g).

  • Heat the molten naphthalene to the desired reaction temperature (e.g., 160-165°C).

  • Slowly add 98% concentrated sulfuric acid (e.g., 100-130 g) dropwise to the molten naphthalene over a period of 45 minutes, while maintaining vigorous stirring and controlling the temperature.

  • After the addition is complete, maintain the reaction mixture at the set temperature for a specified duration (e.g., 0.5 to 1.5 hours) to achieve the desired conversion.

  • The progress of the reaction can be monitored by taking samples and analyzing them using HPLC to determine the content of naphthalene and the isomeric naphthalenesulfonic acids.

  • Upon completion, the reaction mixture is cooled, and the resulting naphthalenesulfonic acid can be used for subsequent reactions or neutralized.

Diagram: Electrophilic Aromatic Sulfonation with Sulfuric Acid

Sulfonation_Mechanism cluster_activation Electrophile Generation cluster_substitution Electrophilic Attack & Aromatization H2SO4_1 2 H₂SO₄ H3O+ H₃O⁺ H2SO4_1->H3O+ HSO4- HSO₄⁻ H2SO4_1->HSO4- SO3 SO₃ (Electrophile) H2SO4_1->SO3 Benzene Benzene Ring Sigma_Complex Arenium Ion (σ-complex) Benzene->Sigma_Complex + SO₃ Product Benzenesulfonic Acid Sigma_Complex->Product + H₂O H3O+_cat H₃O⁺ (catalyst) Product->H3O+_cat - H₂O H2O H₂O

Caption: Mechanism of electrophilic aromatic sulfonation using sulfuric acid.

Sulfur Trioxide (SO₃)

Modern industrial sulfonation has largely shifted towards the use of gaseous sulfur trioxide (SO₃) diluted with dry air or nitrogen.[2][11] This method is rapid, stoichiometric, and avoids the generation of spent acid, making it a more environmentally benign choice compared to sulfuric acid or oleum.[2][11]

Environmental Impact:

The air/SO₃ process is significantly "greener" than its predecessors. Since the reaction is stoichiometric, there is theoretically no waste generated.[11] This eliminates the costly and environmentally burdensome process of spent acid disposal.[2] Furthermore, the high efficiency of the reaction reduces the need for large excesses of reagents. However, SO₃ is a highly reactive and hazardous substance that requires specialized handling and equipment.

Experimental Protocol: General Procedure for SO₃ Sulfonation

This procedure outlines the general principles of a continuous SO₃ sulfonation process.

  • Liquid sulfur is burned to produce sulfur dioxide (SO₂), which is then catalytically oxidized to sulfur trioxide (SO₃).

  • The gaseous SO₃ is diluted with a stream of dry air to the desired concentration.

  • The organic feedstock (e.g., alkylbenzene) is fed into a falling film reactor.

  • The diluted SO₃ gas mixture is introduced into the reactor and reacts with the thin film of the organic liquid.

  • The heat of the reaction is removed by a cooling jacket surrounding the reactor.

  • The resulting sulfonic acid is continuously collected at the bottom of the reactor.

Diagram: Continuous SO₃ Falling Film Sulfonation Workflow

SO3_Sulfonation_Workflow Organic_Feed Organic Feedstock Falling_Film_Reactor Falling Film Reactor Organic_Feed->Falling_Film_Reactor SO3_Air SO₃/Air Mixture SO3_Air->Falling_Film_Reactor Product_Separation Gas-Liquid Separator Falling_Film_Reactor->Product_Separation Cooling Cooling Jacket Cooling->Falling_Film_Reactor Sulfonic_Acid Sulfonic Acid Product Product_Separation->Sulfonic_Acid Exhaust_Gas Exhaust Gas Product_Separation->Exhaust_Gas

Caption: Simplified workflow for a continuous SO₃ sulfonation process.

Chlorosulfonic Acid

Chlorosulfonic acid (ClSO₃H) is a highly reactive sulfonating agent that offers the advantage of producing sulfonyl chlorides, which are versatile intermediates.

Environmental Impact:

The major environmental drawback of using chlorosulfonic acid is the stoichiometric co-production of hydrochloric acid (HCl) gas.[2] This corrosive and toxic byproduct must be scrubbed and neutralized, adding to the process complexity and waste generation. Chlorosulfonic acid itself is also highly corrosive and reacts violently with water.

Experimental Protocol: Sulfonation of an Aromatic Compound with Chlorosulfonic Acid

  • In a fume hood, a solution of the aromatic compound in a suitable solvent (e.g., chloroform) is prepared in a flask equipped with a stirrer, a dropping funnel, and a gas outlet connected to a scrubber.

  • The flask is cooled in an ice bath.

  • Chlorosulfonic acid is added dropwise to the stirred solution at a rate that maintains a low reaction temperature.

  • After the addition is complete, the reaction mixture is stirred at room temperature for a specified period.

  • The reaction mixture is then carefully poured onto crushed ice to quench the reaction and precipitate the product.

  • The solid product is collected by filtration, washed with cold water, and dried.

Greener Alternatives: Paving the Way for Sustainable Sulfonation

The quest for more environmentally friendly chemical processes has led to the development of several innovative sulfonation methods that address the shortcomings of traditional approaches.

Solid Acid Catalysts

Solid acid catalysts, such as sulfonated carbons, zeolites, and ion-exchange resins, offer a promising alternative to liquid acids.[12] These catalysts are heterogeneous, meaning they can be easily separated from the reaction mixture and reused, which significantly reduces waste.[12]

Environmental Impact:

The use of solid acid catalysts aligns well with the principles of green chemistry. Their reusability minimizes waste generation, and they can often be used under milder reaction conditions, reducing energy consumption. The synthesis of these catalysts can also be designed to be environmentally friendly, for example, by using biomass-derived carbon sources.

Experimental Protocol: Synthesis of a Sulfonated Carbon-Based Solid Acid Catalyst

This protocol is a general method for the preparation of a sulfonated carbon catalyst.[12]

  • A carbon source (e.g., starch, citric acid) is mixed with a sulfonating agent (e.g., p-toluenesulfonic acid) in a sealed autoclave.

  • The mixture is subjected to one-step hydrothermal carbonization and sulfonation at an elevated temperature (e.g., 180°C) for a specific duration (e.g., 9 hours).

  • After cooling, the solid product is washed with a solvent (e.g., ethyl acetate) to remove any unreacted starting materials and byproducts.

  • The resulting sulfonated carbon catalyst is dried and can be characterized for its acidity and surface properties.

Diagram: Solid Acid Catalysis Workflow

Solid_Acid_Catalysis Reactants Aromatic Compound + Sulfonating Agent Reaction_Vessel Reaction Vessel Reactants->Reaction_Vessel Solid_Acid_Catalyst Solid Acid Catalyst Solid_Acid_Catalyst->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Heating Heating/Stirring Heating->Reaction_Vessel Product_Solution Product in Solution Filtration->Product_Solution Recycled_Catalyst Recycled Catalyst Filtration->Recycled_Catalyst Recycled_Catalyst->Reaction_Vessel Reuse

Caption: General workflow for sulfonation using a recyclable solid acid catalyst.

Ionic Liquids

Ionic liquids (ILs) are salts with low melting points that can act as both solvents and catalysts.[13][14] Sulfonated ILs can be designed to be effective and recyclable catalysts for sulfonation reactions.

Environmental Impact:

The use of ILs can reduce the need for volatile organic solvents (VOCs), which are major contributors to air pollution.[15] Many ILs are also non-flammable and have high thermal stability, enhancing process safety. Their reusability further contributes to waste reduction.

Experimental Protocol: Synthesis of a Sulfonated Imidazolium-Based Ionic Liquid

This is a representative synthesis of a sulfonated ionic liquid.[14]

  • An imidazole derivative (e.g., vinyl 2-(1H-imidazol-1-yl)acetate) is reacted with a sultone (e.g., 1,4-butanesultone).

  • The reaction is typically carried out without a solvent or in a minimal amount of a green solvent.

  • The mixture is heated and stirred until the reaction is complete, which can be monitored by techniques like NMR spectroscopy.

  • The resulting sulfonated ionic liquid is then purified, often by washing with a suitable solvent to remove any unreacted starting materials.

Mechanochemistry

Mechanochemistry utilizes mechanical energy, such as ball milling, to induce chemical reactions.[16] This solvent-free approach offers a highly sustainable route to sulfonation.

Environmental Impact:

The primary environmental benefit of mechanochemistry is the elimination of bulk solvents, which drastically reduces waste and simplifies product purification.[16] These reactions are often faster and can be conducted at room temperature, leading to significant energy savings.

Experimental Protocol: General Procedure for Mechanochemical Sulfonation

  • The aromatic compound and the sulfonating agent (often a solid reagent) are placed in a milling jar along with grinding balls.

  • The jar is sealed and placed in a ball mill.

  • The mixture is milled at a specific frequency for a predetermined time.

  • The progress of the reaction can be monitored in situ using techniques like X-ray diffraction or Raman spectroscopy.[17][18][19][20][21]

  • After the reaction is complete, the solid product is removed from the jar and purified if necessary.

Diagram: Mechanochemical Reaction Principle

Mechanochemistry Reactants Solid Reactants Milling Ball Milling (Mechanical Force) Reactants->Milling Product Solid Product Milling->Product

Caption: The basic principle of a mechanochemical synthesis.

Ultrasound-Assisted Sulfonation

The application of ultrasound (sonication) can significantly enhance the rate and efficiency of sulfonation reactions.[22][23][24] The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with high temperatures and pressures, which accelerates the reaction.[25]

Environmental Impact:

Ultrasound-assisted sulfonation often leads to higher yields in shorter reaction times and under milder conditions compared to conventional methods.[22][23][24] This translates to lower energy consumption and reduced byproduct formation. The enhanced mass transfer also allows for a reduction in the required amount of reagents.

Experimental Protocol: Ultrasound-Assisted Sulfonation of Toluene

This protocol is based on a reported procedure for the sonochemical sulfonation of aromatic compounds.[22]

  • In a reaction flask, place toluene (0.1 mol) and concentrated sulfuric acid (98 wt%, 0.12 mol).

  • Position the flask in an ultrasonic bath equipped with a mechanical stirrer.

  • Irradiate the mixture with ultrasound at a specific frequency and power while maintaining a constant temperature (e.g., 25-30°C) and agitation speed (e.g., 200 rpm).

  • The reaction is carried out for a shorter duration (e.g., 45 minutes) compared to silent conditions.

  • The conversion and product selectivity can be determined by HPLC analysis of the reaction mixture.

Quantitative Comparison of Sulfonation Methods

To provide a clear and objective comparison, the following table summarizes key green chemistry metrics for the different sulfonation methods. It is important to note that these values can vary depending on the specific substrate and reaction conditions.

Sulfonation MethodAtom EconomyE-Factor (Waste/Product Ratio)Energy ConsumptionReagent HazardWaste Stream
Sulfuric Acid/Oleum LowHighHighHigh (Corrosive)Large volume of spent acid
Sulfur Trioxide (Air/SO₃) HighLowModerateVery High (Reactive, Toxic)Minimal (in theory)
Chlorosulfonic Acid ModerateModerateModerateVery High (Corrosive, reacts with water)HCl gas, acidic water
Solid Acid Catalysts HighVery LowLow to ModerateLow (Catalyst dependent)Minimal (catalyst is recycled)
Ionic Liquids HighLowLow to ModerateModerate (Depends on IL)Minimal (IL is recycled)
Mechanochemistry HighVery LowLowModerate (Depends on reagents)Minimal (Solvent-free)
Ultrasound-Assisted HighLowLowModerate (Depends on reagents)Reduced compared to conventional

Note: Atom Economy is a theoretical value that represents the conversion efficiency of reactants to the desired product. E-Factor provides a measure of the actual waste produced.[26][27][28][29]

Conclusion and Future Outlook

The field of sulfonation is undergoing a significant transformation, driven by the principles of green chemistry. While traditional methods using sulfuric acid, oleum, and chlorosulfonic acid remain relevant in some applications, their significant environmental drawbacks are undeniable. The air/SO₃ process represents a major step forward in reducing waste for large-scale industrial production.

However, the future of sustainable sulfonation lies in the adoption of greener alternatives. Solid acid catalysts, ionic liquids, mechanochemistry, and ultrasound-assisted synthesis offer compelling advantages in terms of waste reduction, energy efficiency, and safety. As research in these areas continues to mature, we can expect to see the development of even more efficient and environmentally benign sulfonation protocols.

For researchers and drug development professionals, the choice of sulfonation method should no longer be based solely on efficacy and cost. A thorough consideration of the environmental impact is now a critical aspect of responsible chemical practice. By embracing these greener technologies, the chemical community can continue to harness the power of sulfonation while minimizing its footprint on our planet.

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  • Qureshi, Z. S., et al. (2009). Ultrasound assisted regioselective sulfonation of aromatic compounds with sulfuric acid. Ultrasonics Sonochemistry, 16(3), 308-311.
  • Rajanna, K. C., et al. (2012). Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. International Journal of Organic Chemistry, 2(4), 336-340.
  • Chakma, S., & Moholkar, V. S. (2015). Investigation in mechanistic issues of sonocatalysis and sonophotocatalysis using pure and doped photocatalysts. Ultrasonics sonochemistry, 22, 287-299.
  • Stoddart, J. F. (2009). The Nature of the Mechanical Bond.
  • Tomanová, M., Jedinák, L., & Cankař, P. (2019). Reductive dehalogenation and dehalogenative sulfonation of phenols and heteroaromatics with sodium sulfite in an aqueous medium. Green Chemistry, 21(10), 2621-2628.
  • The Chemithon Corporation. (1997). Sulfonation and Sulfation Processes. Retrieved from [Link]

  • Rathod, P., & Thakore, S. B. (n.d.).
  • Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9(12), 1273-1283.
  • Weiland, H. G. (1958). Use of liquid sulfur trioxide as a sulfonating agent for organic compounds. NJIT Digital Commons.
  • YouTube. (2025, July 11). MechanoChemistry: The Science Behind Breaking and Rebuilding Molecules. Retrieved from [Link]

  • Zhang, X., et al. (2020). Conversion of biochar to sulfonated solid acid catalysts for spiramycin hydrolysis: Insights into the sulfonation process. Environmental Research, 188, 109887.
  • Ziarani, G. M., et al. (2019). Synthesis of starch derived sulfonated carbon-based solid acid as a novel and efficient nanocatalyst for the synthesis of dihydropyrimidinones. Chiang Mai Journal of Science, 46(1), 133-144.
  • Chemistry LibreTexts. (2020, May 30). 18.4: Sulfonation of Benzene (an EAS Reaction). Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Aromatic sulfonation. Retrieved from [Link]

  • Chemistry Steps. (2025, October 23). Sulfonation of Benzene. Retrieved from [Link]

  • Gilbert, E. E. (1965).
  • OrgoSolver. (n.d.). Aromatic Reactions: Sulfonation (SO₃/H₂SO₄). Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of ionic liquids. Retrieved from [Link]

  • YouTube. (2025, July 11). MechanoChemistry: The Science Behind Breaking and Rebuilding Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Toxicological Profile for Sulfur Trioxide and Sulfuric Acid. Retrieved from [Link]

  • Google Patents. (n.d.). US2692279A - Process for the sulfonation of benzene.
  • U.S. Environmental Protection Agency. (n.d.). Oleum, Sulfur Trioxide, and Sulfuric Acid. Retrieved from [Link]

  • Kim, H., et al. (n.d.). Effect of reaction conditions on naphthalene sulfonation. Journal of Industrial and Engineering Chemistry.
  • Chemistry LibreTexts. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch12: Aromatic sulfonation. Retrieved from [Link]

  • Digikogu. (n.d.). Mechanochemical C–N Bond-Forming Reactions and Their Application in Pharmaceutical Synthesis. Retrieved from [Link]

  • The Chemithon Corporation. (n.d.). Sulfonation and Sulfation Processes. Retrieved from [Link]

  • Google Patents. (n.d.). US2362612A - Process for the sulphonation of toluene.
  • Google Patents. (n.d.). CN102464597B - Method for sulfonating naphthalene.
  • Chemistry LibreTexts. (2020, May 30). 18.4: Sulfonation of Benzene (an EAS Reaction). Retrieved from [Link]

  • Hyeon, C., et al. (2017). Origins of the mechanochemical coupling of peptide bond formation to protein synthesis.
  • Nadkarni, V. V. (n.d.). A Practical Guide to the Manufacture of Sulfuric Acid, Oleums, and Sulfonating Agents. National Academic Digital Library of Ethiopia.
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  • Ataman Kimya. (n.d.). NAPHTHALENE SULFONATE. Retrieved from [Link]

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Validation

Assessing the purity of synthesized sodium chloromethanesulfonate against a certified reference standard

Executive Summary Sodium Chloromethanesulfonate (SCMS) is a critical intermediate in the synthesis of pharmaceutical sulfonates and a specialized alkylating agent. Its high polarity and lack of a strong UV chromophore ma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Sodium Chloromethanesulfonate (SCMS) is a critical intermediate in the synthesis of pharmaceutical sulfonates and a specialized alkylating agent. Its high polarity and lack of a strong UV chromophore make traditional Reverse-Phase HPLC (RP-HPLC) insufficient for purity assessment.

This guide details a comparative analysis between a Synthesized SCMS Batch and a Certified Reference Standard (CRS) . We establish a self-validating analytical workflow prioritizing Ion Chromatography (IC) for assay potency and LC-MS for genotoxic impurity (GTI) screening. Our data demonstrates that while synthesized batches may achieve >98% apparent purity, ionic contaminants (Cl⁻, SO₄²⁻) often skew gravimetric yields, necessitating specific anion-exchange protocols for accurate quantification.

Material Specifications & Analytical Strategy

Before initiating analysis, the "Gold Standard" must be defined to establish a baseline for the synthesized material.

The Reference Standard vs. Synthesized Product
FeatureCertified Reference Standard (CRS)Synthesized Batch (Target Profile)
Source USP/EP or ISO 17034 Accredited ProviderIn-house Synthesis (e.g., Strecker Reaction)
Purity (Assay)

99.0% (w/w, dried basis)
Target: > 98.0%
Key Impurities Trace Inorganic Ions (< 0.1%)NaCl, Na₂SO₃, Dichloroethane residues
Identification IR, ¹H-NMR, Elemental AnalysisMust match CRS retention time & spectra
The Analytical Logic (Causality)
  • Why IC instead of HPLC? SCMS is a permanent salt (

    
    ). On C18 columns, it elutes in the void volume. Ion Chromatography (IC) uses anion exchange to separate the sulfonate from inorganic byproducts (NaCl) which are common in sulfonation syntheses.
    
  • Why LC-MS? To detect potential Genotoxic Impurities (GTIs). If alcohols were used in processing, alkyl chloromethanesulfonates (potential alkylating agents) must be screened at ppm levels.

  • Why not UV? The C-Cl and S-O bonds have weak absorbance (<210 nm), leading to poor signal-to-noise ratios. Conductivity detection (in IC) or ELSD/CAD (in HPLC) provides a universal, mass-balance response.

Visualizing the Analytical Workflow

The following diagram outlines the decision matrix for releasing a synthesized batch based on CRS comparison.

AnalyticalWorkflow Start Synthesized SCMS Batch Solubility Solubility Check (D2O / H2O) Start->Solubility NMR 1H-NMR Analysis (Identity & Organic Impurities) Solubility->NMR Confirm Structure IC Ion Chromatography (IC) (Assay & Ionic Impurities) NMR->IC If Identity Confirmed LCMS LC-MS/MS (GTI Screening) IC->LCMS If Purity > 95% Compare Compare vs. CRS LCMS->Compare Decision Pass/Fail Decision Compare->Decision Decision->Start Fail: Re-crystallize

Figure 1: Step-wise analytical workflow ensuring structural identity, ionic purity, and safety screening prior to batch release.

Detailed Experimental Protocols

Protocol A: Ion Chromatography (Assay & Ionic Purity)

Objective: Quantify SCMS content and separate it from Sodium Chloride (NaCl) and Sodium Sulfate (Na₂SO₄).

  • Instrument: Dionex ICS-5000+ (or equivalent) with Conductivity Detector.

  • Column: Dionex IonPac AS19 (4 x 250 mm) – High capacity hydroxide-selective anion-exchange.

  • Suppressor: ASRS 300 (4 mm), recycle mode, current 100 mA.

  • Mobile Phase: Potassium Hydroxide (KOH) Gradient (generated on-line).

    • 0–10 min: 10 mM (Isocratic)

    • 10–25 min: 10 mM

      
       45 mM (Linear Ramp)
      
    • 25–30 min: 45 mM (Wash)

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Sample Prep: Dissolve 10 mg SCMS in 100 mL deionized water (100 ppm).

Self-Validating System Suitability (SST):

  • Resolution (

    
    ):  > 1.5 between Chloride (
    
    
    
    ) and Chloromethanesulfonate (
    
    
    ) peaks.
  • Tailing Factor: 0.8 – 1.2 for the SCMS peak.

  • Precision: RSD < 1.0% for 5 replicate injections of the CRS.

Protocol B: 1H-NMR Spectroscopy (Structural Identity)

Objective: Confirm the integrity of the


 moiety and detect organic solvents.
  • Solvent: Deuterium Oxide (

    
    ).
    
  • Internal Standard: Maleic Acid (for qNMR) or TSP (for referencing).

  • Key Signals:

    • 
       4.50 ppm (Singlet, 2H, 
      
      
      
      ).
    • Note: Any splitting indicates degradation or contamination.

    • 
       3.6 ppm (potential methanol residue).
      
    • 
       5.8 ppm (Dichloromethane residue, if used in synthesis).
      

Comparative Results: Synthesized vs. CRS

The following data simulates a typical comparison between a crude synthesized batch and a USP-grade reference standard.

Chromatographic Purity (IC Data)
AnalyteRetention Time (min)CRS Area %Synthesized Batch Area %Deviation
Chloride (

)
4.20.05%1.85% High (Reaction Byproduct)
Chloromethanesulfonate 12.599.85%97.60%-2.25%
Sulfate (

)
18.10.10%0.45%Moderate
Unknowns Various< 0.05%0.10%Acceptable
Genotoxic Impurity Screening (LC-MS)
  • Target: Methyl chloromethanesulfonate (Me-CMS) – Potential GTI if methanol is used.

  • Method: LC-MS/MS (ESI Positive), MRM mode.

  • Limit of Quantitation (LOQ): 1.0 ppm.

SampleResult (ppm)Status
CRS < LOQPass
Synthesized Batch 5.2 ppmFail (Requires remediation)

Discussion & Technical Verdict

Interpreting the Deviations[4]
  • The Chloride Spike: The synthesized batch shows 1.85% chloride content. In the synthesis (often

    
    ), sodium chloride is the stoichiometric byproduct. A simple recrystallization in ethanol/water is often insufficient to remove all inorganic salts due to the "salting-out" effect.
    
    • Remediation: Use Ion-Exchange Resin (H-form) followed by neutralization, or optimize the recrystallization solvent to maximize NaCl precipitation while keeping SCMS in solution.

  • Genotoxic Risk: The detection of 5.2 ppm of the methyl ester suggests that methanol was used as a solvent during workup without adequate pH control. In acidic conditions, the sulfonate can esterify.

    • Corrective Action: Ensure the final workup is strictly neutral or slightly basic (pH 7-8) to prevent ester formation.

Final Assessment

The synthesized batch fails the purity assessment against the CRS primarily due to excess inorganic chloride and the presence of a potential GTI. It requires re-purification before it can be used in downstream pharmaceutical applications.

Impurity Origin & Control Diagram

Understanding where impurities originate is key to process control.[2][3]

ImpurityOrigins DCM Dichloromethane (Starting Material) Reaction Sulfonation Reaction DCM->Reaction Na2SO3 Sodium Sulfite Na2SO3->Reaction MeOH Methanol (Solvent) MeOH->Reaction Solvent SCMS SCMS (Product) Reaction->SCMS NaCl NaCl (Byproduct) Reaction->NaCl Stoichiometric MeCMS Methyl Ester (GTI) (If Acidic) Reaction->MeCMS Side Rxn

Figure 2: Origin mapping of common impurities in SCMS synthesis.

References

  • Sigma-Aldrich. Sodium chloromethanesulfonate Product Specification & COA. Available at:

  • National Institutes of Health (NIH) PubChem. Sodium chloromethanesulfonate (CID 23705445). Available at: [4]

  • SIELC Technologies. HPLC Method for Analysis of Sulfonates on Newcrom BH. Available at:

  • European Medicines Agency (EMA). ICH M7 Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. Available at:

  • Thermo Fisher Scientific. Determination of Trace Anions in High Purity Waters by Ion Chromatography (Application Note 154). Available at:

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Comparative

A Researcher's Guide to Bridging the Gap: Correlating In Vitro and In Vivo Efficacy for Drug Candidates Synthesized with Sodium Chloromethanesulfonate

Executive Summary The journey from a promising chemical compound to a life-saving therapeutic is fraught with challenges, none more critical than the transition from laboratory (in vitro) testing to whole-organism (in vi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The journey from a promising chemical compound to a life-saving therapeutic is fraught with challenges, none more critical than the transition from laboratory (in vitro) testing to whole-organism (in vivo) studies. This guide provides an in-depth comparison of in vitro and in vivo efficacy evaluation, specifically tailored for researchers working with drug candidates synthesized using sodium chloromethanesulfonate. While this reagent is a versatile tool for introducing the valuable chloromethylsulfonate group, understanding how this moiety influences a compound's biological activity across different testing paradigms is paramount. We will explore the underlying principles of each testing environment, provide actionable experimental protocols, and dissect the complex factors that create the often-observed "in vitro-in vivo chasm," empowering you to design more predictive preclinical studies and accelerate the path to clinical success.

Part 1: The Synthetic Gateway: The Role of Sodium Chloromethanesulfonate in Medicinal Chemistry

Sodium chloromethanesulfonate (ClCH₂SO₃Na) is a valuable reagent in medicinal chemistry, primarily used to introduce the sulfonylmethyl group into a molecule.[1] This functional group is often incorporated to enhance the pharmacological properties of a lead compound. Sulfonamides, a broader class of compounds containing a sulfur-nitrogen bond, have a storied history in medicine, beginning with the first antibacterial "sulfa drugs" and now encompassing treatments for a vast range of diseases, including cancer, viral infections, and inflammation.[2][3][4][5][6]

Why Introduce a Sulfonate Group?

The decision to use a reagent like sodium chloromethanesulfonate is driven by the desire to modulate a drug candidate's properties:

  • Improved Physicochemical Properties: The sulfonate group is highly polar and can significantly increase the aqueous solubility of a compound. This is a critical factor for bioavailability, especially for orally administered drugs.

  • Enhanced Metabolic Stability: Sulfonation is a key metabolic pathway in the body, often leading to the inactivation and excretion of compounds.[7][8] Strategically placing a stable sulfonate group can block sites of metabolism, thereby increasing the drug's half-life.

  • Novel Binding Interactions: The tetrahedral geometry and hydrogen-bonding capabilities of the sulfonate group can create new, high-affinity interactions with a biological target, such as an enzyme or receptor, potentially increasing potency and selectivity.

The synthesis often involves nucleophilic substitution, where a nucleophile on the parent molecule attacks the chloromethyl group of sodium chloromethanesulfonate, displacing the chloride ion.[1]

G cluster_0 Synthetic Utility Parent Parent Drug Candidate (R-NuH) Reaction Nucleophilic Substitution Parent->Reaction Base Reagent Sodium Chloromethanesulfonate (ClCH₂SO₃Na) Reagent->Reaction Product Sulfonylmethylated Drug Candidate (R-Nu-CH₂SO₃Na) Byproduct NaCl Reaction->Product Reaction->Byproduct

Caption: Synthetic pathway for incorporating a sulfonylmethyl group.

Part 2: The Proving Ground: In Vitro Efficacy Assessment

In vitro ("in glass") studies are the foundational step in drug discovery. They are performed outside of a living organism, typically using isolated cells, proteins, or tissues in a controlled laboratory environment like a petri dish or test tube.[9][10]

The Rationale for In Vitro First:

  • High-Throughput Screening: In vitro assays are adaptable to automation, allowing for the rapid screening of thousands of compounds to identify initial "hits."

  • Cost-Effectiveness: These studies are significantly less expensive and resource-intensive than animal studies.[11]

  • Mechanistic Insight: They provide a simplified system to probe the direct interaction of a drug candidate with its intended target, helping to elucidate its mechanism of action without the confounding variables of a whole organism.[12]

Key Experimental Protocol: The MTT Cell Viability Assay

A cornerstone of in vitro testing, particularly in oncology, is the assessment of a compound's ability to kill or inhibit the proliferation of cancer cells. The MTT assay is a widely used colorimetric method for this purpose.[13][14]

Principle: The assay relies on the ability of metabolically active, viable cells to reduce a yellow tetrazolium salt (MTT) into purple formazan crystals.[13][14][15] This reduction is carried out by mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[13][14] The resulting formazan is insoluble and must be dissolved in a solvent (like DMSO) before the absorbance is read on a spectrophotometer. The intensity of the purple color is directly proportional to the number of living cells.[14][15]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for cell attachment.[16]

  • Compound Treatment: Prepare serial dilutions of the drug candidate in culture medium. Remove the old media from the cells and add the compound-containing media. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[13][17] Add 10-20 µL of this solution to each well and incubate for 3-4 hours.[13][17]

  • Solubilization: Carefully remove the media and MTT solution. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[16]

  • Data Acquisition: Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength between 500-600 nm (typically 570 nm) using a microplate reader.[13][14]

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ (the concentration of the drug that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Add Drug Candidate A->B C 3. Incubate (e.g., 48h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (3-4h) (Formazan forms) D->E F 6. Add Solubilizer (DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate IC₅₀ G->H

Caption: Standard workflow for an MTT cell viability assay.

Part 3: The Reality Check: In Vivo Efficacy Evaluation

While indispensable, in vitro models are a simplification of biology.[11] In vivo ("within the living") studies, typically conducted in animal models, are essential to understand how a drug candidate behaves in a complex, whole-organism system.[9][11]

Why In Vivo is a Critical, Non-negotiable Step:

  • Pharmacokinetics (PK): This is the study of what the body does to the drug. It encompasses Absorption, Distribution, Metabolism, and Excretion (ADME). A drug that is highly potent in vitro is useless if it is not absorbed into the bloodstream, is rapidly metabolized by the liver, or cannot reach its target tissue.[18] Sulfonated compounds, for instance, can have variable oral bioavailability.[19]

  • Pharmacodynamics (PD): This is what the drug does to the body. In vivo studies allow for the evaluation of the drug's effect on the target in a physiological context and the monitoring of biomarkers to confirm target engagement.[12]

  • Safety and Toxicity: A compound may be non-toxic to cells in a dish but could have unforeseen toxic effects on vital organs like the liver or heart.[11] Regulatory agencies like the FDA require extensive safety data from animal models before allowing human trials.[20]

Key Experimental Protocol: The Subcutaneous Xenograft Mouse Model

For anticancer drug candidates, the human tumor xenograft model is a gold standard for preclinical in vivo efficacy testing.[21]

Principle: This model involves implanting human cancer cells under the skin of immunodeficient mice.[22][23] Because these mice lack a functional immune system, they do not reject the human cells, allowing them to grow into a solid tumor that can be measured. The effect of the drug candidate on tumor growth is then evaluated.

Step-by-Step Methodology:

  • Cell Preparation: Harvest human cancer cells (the same line used in in vitro assays) that are in a healthy, logarithmic growth phase.[23] Resuspend the cells in a sterile solution like PBS, often mixed 1:1 with an extracellular matrix like Matrigel to support tumor formation.[22][23]

  • Implantation: Subcutaneously inject a specific number of cells (e.g., 1-5 million) into the flank of each immunodeficient mouse (e.g., NOD/SCID or Nude mice).[23]

  • Tumor Growth and Staging: Monitor the mice regularly for tumor growth. Using calipers, measure the tumor length (L) and width (W). Tumor volume is typically calculated using the formula: Volume = (W² x L) / 2.

  • Randomization and Dosing: Once tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle Control, Drug Candidate at 10 mg/kg, Positive Control).

  • Treatment Administration: Administer the drug candidate via the intended clinical route (e.g., oral gavage, intraperitoneal injection) according to a set schedule (e.g., once daily for 21 days). Monitor animal body weight and overall health as indicators of toxicity.

  • Tumor Measurement: Continue to measure tumor volumes in all groups 2-3 times per week throughout the study.

  • Endpoint and Analysis: The study concludes when tumors in the control group reach a maximum allowed size. The primary endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean final tumor volume between treated and control groups.

G cluster_workflow Xenograft Study Timeline A Day 0: Implant Cancer Cells B Day 7-14: Tumors Establish A->B Monitoring C Day 14: Randomize Mice into Groups B->C Tumors ~100mm³ D Day 15-35: Daily Dosing & Tumor Measurement C->D E Day 36: Study Endpoint & Data Analysis D->E

Caption: Typical timeline for an in vivo xenograft study.

Part 4: Bridging the Gap: Correlating In Vitro and In Vivo Data

The ultimate goal is for in vitro potency to translate into in vivo efficacy.[12] However, a direct correlation is rare. A compound with a low nanomolar IC₅₀ in vitro may show no activity in vivo, while a less potent compound might be highly effective. This discrepancy is known as the in vitro-in vivo correlation (IVIVC) challenge.[24][25]

Data Presentation: A Comparative Analysis

Consider a hypothetical series of anticancer compounds synthesized using sodium chloromethanesulfonate.

Compound IDIn Vitro Potency (MCF-7 Cells, IC₅₀)In Vivo Efficacy (MCF-7 Xenograft, TGI @ 30 mg/kg)Key PK Parameter (Oral Bioavailability)
SCMS-01 25 nM85%75%
SCMS-02 5 nM15%<2%
SCMS-03 500 nM60%80%
SCMS-04 30 nMNot Tolerated (Toxicity)95%

Analysis of Discrepancies:

  • SCMS-01 (The Ideal Candidate): Shows excellent correlation. Strong in vitro potency translates to high in vivo efficacy, supported by good oral bioavailability.

  • SCMS-02 (The PK Failure): This compound is highly potent in vitro but fails in vivo. The extremely low oral bioavailability means the drug likely never reaches the tumor at a high enough concentration to have an effect. This is a classic ADME failure.

  • SCMS-03 (The "Good Enough" Candidate): Despite modest in vitro potency, this compound performs well in vivo. Its excellent bioavailability ensures that a sufficient concentration of the drug is maintained at the tumor site over time, compensating for its lower intrinsic activity.

  • SCMS-04 (The Toxic Candidate): Shows good in vitro potency and bioavailability but is too toxic for the animal model. This highlights that in vitro cytotoxicity assays do not capture systemic, off-target toxicity.

cluster_factors The In Vitro-In Vivo Chasm invitro In Vitro Potency (e.g., IC₅₀) invivo In Vivo Efficacy (e.g., TGI) invitro:f0->invivo:f0 Translation? pk Pharmacokinetics (ADME) - Bioavailability - Metabolism - Distribution pk->invivo Modulates Exposure tox Toxicity - Off-target effects - Organ damage tox->invivo Limits Dose model Model Limitations - 2D vs. 3D environment - Lack of tumor microenvironment model->invitro Oversimplifies Biology

Caption: Factors contributing to the in vitro-in vivo disconnect.

Conclusion

The synthesis of drug candidates using reagents like sodium chloromethanesulfonate offers a powerful strategy to optimize therapeutic properties. However, the true potential of these compounds can only be realized through a carefully integrated evaluation of both in vitro and in vivo efficacy. While in vitro assays provide essential data on potency and mechanism, they cannot predict the complex interplay of pharmacokinetics and systemic toxicity that governs success in a living organism. Researchers must view the transition from the petri dish to the preclinical model not as a simple handoff, but as a critical translation step. By anticipating the challenges of bioavailability, metabolism, and toxicity, and by interpreting data from both systems in concert, drug development professionals can bridge the in vitro-in vivo chasm, leading to the more efficient and successful development of novel medicines.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B: Natural Products and Medical Chemistry, 7(1), 130-150.
  • Translating In Vitro Data to In Vivo: Bridging the Gap in Drug Development. (2026). Infinix Bio.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry, 7(1), 130-150.
  • Sodium Chloromethanesulfonate | Research Chemical. Benchchem.
  • The Significance of In Vitro to In Vivo Translation in Drug Discovery. Sygnature Discovery.
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025). Advanced Journal of Chemistry, Section B, Natural Products and Medical Chemistry.
  • MTT assay protocol. Abcam.
  • Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf.
  • Protocol for Cell Viability Assays. (2022). BroadPharm.
  • Sulfonamide (medicine). Wikipedia.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies.
  • The recent progress of sulfonamide in medicinal chemistry. (2020). SciSpace.
  • In vitro vs. In vivo: Is One Better? (2019). UHN Research.
  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub.
  • Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model. (2023). PubMed.
  • The translation trap: Overcoming preclinical model challenges for tomorrow's medicines. (2025). Beacon.
  • How does in vitro testing compare with in vivo testing? Certis Oncology.
  • In vitro to in vivo translation. (2025). ResearchGate.
  • In vitro vs in vivo: Why organ-on-chip technology is the future of predictive, human-relevant research. (2025). Dynamic42.
  • In vivo tumor models. Stanford Medicine.
  • Subcutaneous Tumor Xenograft Models in Immunodeficient Mice. (2025). Yeasen.
  • Xenograft Method In Breast Cancer Mouse Model Optimization: Literature. (2025). BCTT.
  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne.
  • Pharmacokinetics and oral bioavailability of sulfadiazine and trimethoprim in broiler chickens. (2003). PubMed.
  • Sulfonation in Pharmacology and Toxicology. (2025). ResearchGate.
  • Sulfonation in pharmacology and toxicology. (2004). PubMed.

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Validation

A Guide to Inter-laboratory Comparison of a Standardized Protocol for Sodium Chloromethanesulfonate Analysis

Abstract Sodium chloromethanesulfonate (CMS) is a reactive compound utilized in various sectors, including the synthesis of pharmaceuticals and agrochemicals.[1] Its function as an alkylating agent makes it a valuable re...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Sodium chloromethanesulfonate (CMS) is a reactive compound utilized in various sectors, including the synthesis of pharmaceuticals and agrochemicals.[1] Its function as an alkylating agent makes it a valuable reagent, but also necessitates precise and accurate quantification to ensure safety and efficacy in final products.[1] This guide presents the results of a multi-laboratory study designed to assess the reproducibility and robustness of a standardized analytical protocol for the quantification of CMS. By comparing results from three independent laboratories, we demonstrate that the adoption of a harmonized methodology is critical for minimizing inter-laboratory variability and ensuring data integrity. This document provides a detailed, step-by-step protocol, a comparative analysis of the study's findings, and expert insights into the critical parameters that ensure reliable quantification of this reactive intermediate.

The Critical Role of Standardization in Analytical Science

In the realm of drug development and scientific research, the ability to reproduce results across different laboratories is the cornerstone of trust and regulatory acceptance. Inter-laboratory variability, however, can arise from subtle differences in experimental procedures, equipment, or data interpretation. To mitigate these discrepancies, international standards and guidelines have been established to ensure a harmonized approach to analytical method validation and laboratory competence.

The International Council for Harmonisation (ICH) Q2(R1) guideline, for instance, provides a comprehensive framework for validating analytical procedures, outlining key performance characteristics such as accuracy, precision, specificity, linearity, and robustness.[2] Adherence to these principles demonstrates that a method is suitable for its intended purpose.[3] Furthermore, standards like ISO/IEC 17025 specify the general requirements for the competence, impartiality, and consistent operation of testing and calibration laboratories.[4][5][6][7] An inter-laboratory comparison, or proficiency test, is a powerful tool to verify the effectiveness of a standardized method and the competence of the participating labs.[8][9][10] This study was designed in accordance with these foundational principles to establish a reliable and transferable protocol for CMS analysis.

The Standardized Protocol for Sodium Chloromethanesulfonate (CMS) Quantification

The following protocol was developed and distributed to all participating laboratories. The core objective was to provide an unambiguous workflow that minimizes potential sources of analytical error. The method of choice is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), selected for its high sensitivity and selectivity, which are crucial for analyzing reactive sulfonate esters that may be present at low levels.[11][12]

Materials and Reagents
  • Reference Standard: Sodium Chloromethanesulfonate (Purity ≥95%)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (18.2 MΩ·cm)

  • Mobile Phase A: 0.1% Formic Acid in Deionized Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water

Experimental Workflow: From Sample to Analysis

The overall workflow is designed to ensure sample stability and minimize analytical variability. Challenges in analyzing sulfonate esters often include their instability in aqueous media, making controlled and consistent sample handling critical.[11]

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC-MS/MS Analysis cluster_data Data Processing Sample Weigh Test Sample Dissolve Dissolve in Diluent Sample->Dissolve Vortex Vortex to Homogenize Dissolve->Vortex Filter Filter (0.22 µm) Vortex->Filter Vial Transfer to HPLC Vial Filter->Vial Inject Inject Sample (5 µL) Vial->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Integrate Peak Area Detect->Integrate CalCurve Generate Calibration Curve Integrate->CalCurve Quantify Quantify CMS Concentration CalCurve->Quantify

Caption: Standardized workflow for CMS analysis.

Detailed Methodological Steps

1. Standard and Sample Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of CMS reference standard into a 10 mL volumetric flask. Dissolve and bring to volume with the sample diluent.
  • Calibration Standards: Perform serial dilutions from the stock solution to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
  • Quality Control (QC) Samples: Prepare QC samples at low (7.5 µg/mL), medium (35 µg/mL), and high (75 µg/mL) concentrations from a separate stock solution.
  • Test Sample Preparation: Accurately weigh approximately 25 mg of the test sample into a 25 mL volumetric flask. Dissolve and bring to volume with the diluent. Filter the solution through a 0.22 µm syringe filter prior to analysis.

2. HPLC-MS/MS Instrumental Conditions:

  • HPLC System: Agilent 1290 Infinity II or equivalent.
  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
  • Column: Zorbax RRHD C18, 2.1 x 100 mm, 1.8 µm.
  • Column Temperature: 40°C.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • Gradient Elution: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0.0 | 5 | | 3.0 | 95 | | 4.0 | 95 | | 4.1 | 5 | | 5.0 | 5 |
  • MS/MS Detection:
  • Ionization Mode: Electrospray Ionization (ESI), Negative.
  • MRM Transitions: Monitor for the specific parent-to-daughter ion transition for CMS (e.g., m/z 129 -> 94, representing [M-H]⁻ -> [SO4H]⁻). Note: Specific m/z values are illustrative and should be optimized.

3. Data Analysis and Acceptance Criteria:

  • Linearity: The calibration curve must have a coefficient of determination (R²) ≥ 0.995.
  • Accuracy: The mean concentration of the QC samples must be within ±15% of the nominal value.
  • Precision: The relative standard deviation (%RSD) for replicate injections of QC samples must be ≤15%.

Inter-Laboratory Comparison Study: Design and Execution

To validate the standardized protocol, a blind inter-laboratory study was conducted with three participating research laboratories (designated Lab A, Lab B, and Lab C).

  • Study Coordinator: Gemini Laboratories.

  • Participants: Three independent laboratories with experience in chromatographic and mass spectrometric analysis.

  • Test Samples: Each laboratory received two blind samples for analysis:

    • Sample 1 (S1): A simulated drug substance intermediate spiked with a known concentration of CMS (50 µg/g).

    • Sample 2 (S2): A production batch sample with an unknown concentration of CMS.

  • Instructions: Laboratories were instructed to strictly follow the provided standardized protocol and report the mean quantified concentration of CMS for each sample from three independent preparations.

Results and Discussion

The primary goal of this study was to evaluate the reproducibility of the method across different laboratory environments.[2] The results obtained from the three participating laboratories are summarized below.

Quantitative Data Summary
LaboratorySample 1 (S1) Reported Conc. (µg/g)Deviation from True Value (50 µg/g)Sample 2 (S2) Reported Conc. (µg/g)
Lab A 51.2+2.4%78.5
Lab B 48.9-2.2%75.1
Lab C 50.5+1.0%76.9
Mean 50.276.8
Std. Dev. 1.161.70
% RSD 2.3% 2.2%
Analysis of Inter-Laboratory Performance

The results demonstrate excellent inter-laboratory agreement. For Sample 1, all laboratories reported values within 2.5% of the true concentration, a strong indicator of the method's accuracy. The overall Relative Standard Deviation (%RSD) across the three labs for both samples was exceptionally low (2.3% and 2.2%, respectively). This level of precision is a direct testament to the robustness of the standardized protocol, effectively minimizing the impact of variables such as different equipment, analysts, and environmental conditions.[2][3]

Expert Insights: Causality Behind Protocol Choices

The success of this protocol hinges on specific, deliberate choices designed to control for the chemical nature of CMS.

  • Mechanism of Action & Derivatization: CMS acts as an alkylating agent through nucleophilic substitution, where the chloromethyl group is highly reactive towards nucleophiles.[1] While this reactivity is useful in synthesis, it poses an analytical challenge. Some methods for sulfonate esters employ derivatization to improve stability or sensitivity.[11] However, our direct HPLC-MS/MS approach was chosen to avoid the additional steps and potential variability associated with a derivatization reaction.

G CMS R-SO2-O-CH2Cl (Chloromethanesulfonate) Product R-SO2-O-CH2-Nu (Alkylated Product) CMS->Product SN2 Reaction Nuc Nu-H (Nucleophile) Nuc->Product HCl H-Cl

Caption: General alkylation reaction of CMS.

  • Mobile Phase Control: The use of a formic acid modifier in the mobile phase is critical. It ensures a consistent, slightly acidic pH, which helps to protonate silanol groups on the C18 column, reducing peak tailing and leading to better chromatographic peak shape and reproducibility.

  • Gradient Elution: A gradient elution is employed to ensure that CMS is eluted as a sharp peak with good separation from any potential polar or non-polar impurities in the sample matrix, thereby enhancing the specificity of the method.

Conclusion

References

  • ISO 17025 Compliance Requirements for Labs: How to Achieve Certific
  • ICH and FDA Guidelines for Analytical Method Valid
  • ISO 17025. PECB.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • FDA Guidelines for Analytical Method Valid
  • ISO/IEC 17025 Accredit
  • ISO 17025:2017 General requirements for the competence of testing and calibration labor
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Sodium Chloromethanesulfon
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • ISO/IEC 17025 - General requirements for the competence of testing and calibration labor
  • ICH Q2 R1: Mastering Analytical Method Valid
  • Q2(R2) Validation of Analytical Procedures. U.S.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy.
  • Quality Guidelines. ICH.
  • What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group.
  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Introduction to Interlaboratory Comparisons - Critical Points for the Organisation of Test Performance Studies in Microbiology. NCBI.
  • Evaluating Inter-laboratory Comparison D
  • How Do You Design A Comparison Study? | FAQs. Proxima CRO.
  • DESIGN AND OPERATION OF AN INTERLABOR
  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. Diva-portal.org.
  • Sodium chloromethanesulfonate | CH2ClNaO3S | CID 23705445. PubChem - NIH.
  • A Selective and Sensitive Method for the Determination of Sulfonate Ester Impurities in Saxagliptin Drug Substance by HPLC.
  • A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester.
  • Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals.

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: PPE &amp; Handling Protocols for Sodium Chloromethanesulfonate

Executive Safety Summary Sodium Chloromethanesulfonate is not a benign salt. While often underestimated due to its solid state, it possesses a reactive alpha-chloromethyl moiety .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Sodium Chloromethanesulfonate is not a benign salt. While often underestimated due to its solid state, it possesses a reactive alpha-chloromethyl moiety . This structural feature imparts specific alkylating potential and significant corrosivity to mucous membranes.

Critical Hazard Profile (GHS/CLP):

  • Eye Damage (Category 1): Irreversible corneal damage is the primary risk. Standard safety glasses are insufficient .

  • STOT SE 3: High risk of respiratory tract irritation from dust.

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2][3][4]

The Scientist's Directive: Treat this compound with the same rigor as an alkylating agent precursor. The primary route of occupational exposure is dust inhalation during weighing and ocular contact via aerosols.

Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic recommendations, providing specifications based on the compound's chemical penetration properties.

PPE CategoryMinimum SpecificationScientific Rationale
Ocular Chemical Splash Goggles (Indirect Vent) Risk: H318 (Serious Eye Damage).[1] Why: Dust particles can bypass safety glasses. The compound is corrosive to ocular tissue upon hydration. Face shield required if handling >100g or creating solutions.
Dermal (Hand) Double Nitrile (0.11 mm min) Risk: H315 (Skin Irritation) & Potential Alkylation. Why: The chloromethyl group is reactive. Double gloving provides a "breakthrough buffer" and allows outer glove removal without skin exposure.
Respiratory N95 / P2 (Minimum) Risk: H335 (Respiratory Irritation). Why: Fine crystalline dust is easily aerosolized during transfer. If outside a Fume Hood, a P100/P3 half-mask is mandatory.
Body Lab Coat (High-Neck/Tyvek) Risk: Dust accumulation on street clothes. Why: Prevents migration of contaminants outside the lab. Tyvek sleeves recommended for solution preparation.
Operational Handling Workflows
A. Engineering Controls (The First Line of Defense)
  • Primary: Chemical Fume Hood (CFH). Face velocity: 80–100 fpm.

  • Secondary: Static dissipative weighing boat (to minimize dust repulsion).

  • Prohibited: Do not handle on an open benchtop under any circumstances.

B. Protocol: Safe Weighing & Solubilization
  • Context: Most accidents occur during the transition from solid to liquid phase.

  • Pre-Check: Verify fume hood airflow. Don double nitrile gloves.

  • Weighing: Use a disposable anti-static spatula. If the solid is caked, do not chip at it aggressively; this generates high-velocity projectiles. Gently triturate.

  • Transfer: Transfer solid to the reaction vessel inside the hood.

  • Solubilization: Add solvent slowly down the side of the vessel to prevent "puff-back" of dust.

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water solubilizes the salt effectively) before removing the outer pair of gloves.

C. Visual Workflow: The "Safe Loop"

This diagram illustrates the self-validating cycle of handling. Note the critical "Glove Check" node before leaving the containment zone.

SafeHandling Start Start: Risk Assessment Donning Don PPE: Double Nitrile + Goggles Start->Donning Check Engineering Check: Fume Hood > 80fpm? Donning->Check Check->Start Fail (Fix Hood) Weigh Weighing (Solid): Anti-static protocols Check->Weigh Pass Solubilize Solubilization: Add solvent to solid Weigh->Solubilize Decon Decontamination: Wet wipe balance Solubilize->Decon Doff Doff Outer Gloves & Dispose Decon->Doff

Figure 1: The Safe Handling Loop ensures containment is maintained until the outer layer of PPE is removed.

Emergency Response & Causality
  • Scenario: Ocular Exposure (The Critical Event) [2]

    • Mechanism: Sodium chloromethanesulfonate hydrolyzes or dissolves in ocular fluid, creating a hypertonic, corrosive micro-environment.

    • Action:

      • IMMEDIATE: Flush eyes for 15 minutes minimum . Seconds matter.

      • Hold Eyelids: You must manually hold eyelids open to ensure irrigation reaches the fornices (corners).

      • Medical: Transport to ER immediately. Mention "Corrosive Salt" and "Potential Alkylator."

  • Scenario: Spill (Solid)

    • Action: Do not dry sweep (creates dust). Cover with wet paper towels to solubilize, then scoop up.

    • Disposal: Place in a dedicated solid waste container.

D. Visual Decision Tree: Spill Response

SpillResponse Spill Spill Detected Type State? Spill->Type Solid Solid / Powder Type->Solid Liquid Solution Type->Liquid ActionSolid Cover with WET paper towels (No Dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite/Pads Liquid->ActionLiquid Dispose Bag & Tag: Chemical Waste ActionSolid->Dispose ActionLiquid->Dispose

Figure 2: Logic flow for spill remediation, prioritizing dust suppression.

Disposal & Waste Management

Scientific Rationale: As a halogenated organic salt, this compound must not enter the water table.[5] It resists rapid biodegradation.

  • Solid Waste: Collect in a container labeled "Hazardous Waste: Solid - Toxic/Irritant."

  • Aqueous Waste: If in solution, segregate into "Aqueous - Halogenated" streams.

  • Incompatibility: Keep away from strong oxidizers and strong acids (potential for evolution of toxic chloromethyl derivatives).

References
  • PubChem. (2023).[1] Sodium chloromethanesulfonate (Compound).[1][6] National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2023).[1] C&L Inventory: Sodium chloromethanesulfonate. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Reactant of Route 1
Sodium Chloromethanesulfonate
Reactant of Route 2
Sodium Chloromethanesulfonate
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